ARC12
Description
The exact mass of the compound 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is 342.136827821 g/mol and the complexity rating of the compound is 512. The solubility of this chemical has been described as 37.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-22(26)18-11-13-19(14-12-18)24-21(17-9-5-2-6-10-17)15-20(23-24)16-7-3-1-4-8-16/h1-14,21H,15H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYRYLONUXSKTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386104 | |
| Record name | 4-(3,5-Diphenyl-4,5-dihydro-pyrazol-1-yl)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645418 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
64433-38-1 | |
| Record name | 4-(3,5-Diphenyl-4,5-dihydro-pyrazol-1-yl)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3,5-DIPHENYL-4,5-DIHYDRO-PYRAZOL-1-YL)-BENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
ARC-12 clinical trial inclusion and exclusion criteria
An In-depth Technical Guide to the ARC-12 Clinical Trial: Inclusion and Exclusion Criteria
This guide provides a comprehensive overview of the inclusion and exclusion criteria for the ARC-12 clinical trial (NCT04772989), a Phase 1/1b study evaluating the safety, tolerability, and preliminary anti-tumor activity of AB308 in combination with zimberelimab in participants with advanced malignancies.[1][2][3] This document is intended for researchers, scientists, and drug development professionals.
Introduction to the ARC-12 Clinical Trial
The ARC-12 study is a multicenter, open-label, dose-escalation, and dose-expansion trial.[1][2][3] The study investigates the combination of two investigational immunotherapeutic agents:
-
AB308: An Fc-enabled anti-TIGIT humanized IgG1 monoclonal antibody.[2] TIGIT (T cell Immunoglobulin and ITIM domain) is an inhibitory receptor expressed on activated T cells and Natural Killer (NK) cells.[2]
-
Zimberelimab (AB122): An anti-PD-1 monoclonal antibody.[2] The PD-1/PD-L1 pathway is a key immune checkpoint that regulates T cell activation.
The rationale for this combination is to simultaneously block two distinct inhibitory pathways, TIGIT and PD-1, to enhance the anti-tumor immune response.[2]
Signaling Pathway of TIGIT and PD-1 Inhibition
The following diagram illustrates the targeted signaling pathways of AB308 and zimberelimab. TIGIT, expressed on T cells and NK cells, interacts with its ligand CD155 on tumor cells, leading to the suppression of the anti-tumor immune response. Similarly, the interaction of PD-1 on T cells with PD-L1 on tumor cells also results in immune suppression. By blocking these interactions, AB308 and zimberelimab aim to restore and enhance the ability of the immune system to recognize and attack cancer cells.
Inclusion Criteria
To be eligible for the ARC-12 trial, participants must meet the following criteria.
General Inclusion Criteria
| Criteria | Description |
| Informed Consent | Capable of giving signed informed consent, which includes compliance with the requirements and restrictions listed in the informed consent form (ICF) and in the protocol.[1] |
| Age | ≥ 18 years of age (or age ≥ regionally approved age of consent for participation in investigational clinical studies) at the time of signing the informed consent.[1] |
| Performance Status | Eastern Cooperative Oncology Group (ECOG) performance status score of 0 or 1.[1] |
| Organ and Marrow Function | Adequate organ and marrow function. Specific laboratory values for hematology and chemistry were not detailed in the reviewed public documents. |
| Contraception | Contraceptive use by men and women should be consistent with local regulations regarding the methods of contraception for those participating in clinical studies.[1] |
Disease-Specific Inclusion Criteria
The ARC-12 trial includes a dose-escalation phase and a dose-expansion phase with specific criteria for each.
| Phase | Patient Population |
| Dose Escalation | Participants with any type of solid tumor for which no standard treatment is currently available, or participants with non-Hodgkin Lymphoma that has progressed on prior chemotherapy and are unable to receive stem cell transplant or adoptive cell transfer.[4] |
| Dose Expansion | Participants with specific advanced malignancies, including but not limited to, Non-Small Cell Lung Cancer (NSCLC), Melanoma, Cervical Cancer, Multiple Myeloma, Diffuse Large B-Cell Lymphoma (DLBCL), Gastric Cancer, Gastroesophageal Junction Adenocarcinoma, and Esophageal Cancer.[1] |
Exclusion Criteria
Participants meeting any of the following criteria are ineligible for the ARC-12 trial.
| Category | Criteria | Description |
| Prior Treatment | Prior anti-TIGIT antibody | Prior treatment with an anti-TIGIT antibody.[1] |
| Prior systemic therapy | Prior chemotherapy, targeted small-molecule therapy, immunotherapy, or biologic agents, or use of other investigational drugs within 28 days before the first dose of study treatment.[1] | |
| Prior immunotherapy discontinuation | Discontinued prior immunotherapy for immune-related adverse events with a high severity.[1] | |
| Medical History | Major surgery or trauma | History of trauma or major surgery within 28 days prior to the first dose of study treatment.[1] |
| Autoimmune disease | Any active or prior autoimmune disease that required treatment within 3 years of the first dose of study treatment.[1] |
Experimental Protocols
The ARC-12 study follows a phased approach to evaluate the safety and efficacy of the combination therapy.
Study Design Overview
The trial consists of two main parts: a dose-escalation phase to determine the recommended Phase 2 dose (RP2D) and a dose-expansion phase to further evaluate the safety and preliminary efficacy in specific tumor types.
Dosing Information
-
Dose Escalation: Participants receive escalating doses of AB308 in combination with zimberelimab.
-
Dosing Frequency: The combination is administered either every 3 weeks (Q3W) or every 4 weeks (Q4W).[2]
-
Dose Expansion: Participants are treated at the determined RP2D.
Logical Relationships of Inclusion and Exclusion Criteria
The selection of participants for the ARC-12 trial is a multi-step process governed by a set of logical criteria to ensure patient safety and the scientific validity of the study.
This guide provides a detailed summary of the inclusion and exclusion criteria for the ARC-12 clinical trial based on publicly available information. For complete and definitive details, the official study protocol should be consulted.
References
In-Depth Technical Guide: The ARC-12 Trial for Advanced Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ARC-12 clinical trial (NCT04772989), a Phase 1/1b study evaluating the safety, tolerability, and preliminary efficacy of the anti-TIGIT antibody AB308 in combination with the anti-PD-1 antibody zimberelimab (AB122) in patients with advanced solid tumors and hematologic malignancies.
Executive Summary
The ARC-12 trial is a first-in-human, open-label, dose-escalation, and dose-expansion study designed to assess the therapeutic potential of dual checkpoint inhibition targeting both the TIGIT and PD-1 pathways.[1] Less than a third of patients typically respond to anti-PD-(L)1 monotherapy, highlighting the need for combination therapies to improve response rates and survival.[1] The trial investigates whether the addition of AB308, an Fc-enabled anti-TIGIT humanized IgG1 monoclonal antibody, to zimberelimab, an anti-PD-1 monoclonal antibody, can enhance anti-tumor immunity in patients with advanced malignancies for which no standard-of-care therapy exists or has failed.[1]
Data Presentation
While final and comprehensive data from the ARC-12 trial have not been fully published in a peer-reviewed journal, preliminary findings have been reported.
Table 1: Preliminary Efficacy of AB308 and Zimberelimab in ARC-12
| Cancer Type | Objective Response Rate (ORR) |
| Non-Small Cell Lung Cancer (NSCLC) | 11% |
| Hepatocellular Carcinoma (HCC) | 11% |
| Gastric/Gastroesophageal Junction (GEJ) Cancer | 21% |
Note: Data is based on preliminary results and may be subject to change with further analysis and longer follow-up.
Detailed safety data with a breakdown of adverse events by type and grade is anticipated upon formal publication of the trial results. Early reports suggest that zimberelimab has been generally well-tolerated in previous studies, with common side effects including fatigue, fever, and skin rash, which were mostly mild.[2]
Experimental Protocols
Study Design and Objectives
The ARC-12 trial is a Phase 1/1b multicenter, open-label study with two main parts: a dose-escalation phase and a dose-expansion phase.[1]
-
Primary Objectives: To assess the safety and tolerability of AB308 in combination with zimberelimab and to determine the recommended Phase 2 dose (RP2D).[1]
-
Secondary Objectives: To evaluate the preliminary anti-tumor activity of the combination, to characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of AB308 and zimberelimab, and to assess the immunogenicity of AB308.[1]
Patient Population
Eligible participants were adults (≥ 18 years) with histologically or cytologically confirmed advanced solid tumors for which no standard therapy was available or had failed.[1][3] Key inclusion and exclusion criteria are summarized below.
Table 2: Key Eligibility Criteria for the ARC-12 Trial
| Inclusion Criteria | Exclusion Criteria |
| ECOG performance status of 0 or 1.[1] | Prior treatment with an anti-TIGIT antibody.[4] |
| At least one measurable lesion as per RECIST v1.1 for solid tumors or the Lugano classification for lymphoma.[1] | Active or prior autoimmune disease requiring systemic treatment within the last 3 years.[4] |
| Adequate organ and bone marrow function.[5] | Major surgery within 28 days prior to the first dose.[4] |
| Prior chemotherapy, targeted therapy, or immunotherapy within 28 days of the first dose.[4] |
Treatment Administration
-
Dose Escalation: Patients received escalating doses of AB308 in combination with a fixed dose of zimberelimab.[2] The study utilized a "3+3" dose-escalation design.[1]
-
Dosing Schedules: The combination was administered intravenously once every 3 weeks (Q3W) or once every 4 weeks (Q4W).[1] Zimberelimab was administered at 360 mg for the Q3W schedule and 480 mg for the Q4W schedule.[4]
-
Dose Expansion: Upon determination of the RP2D, enrollment was expanded in specific cohorts for various malignancies, including NSCLC, melanoma, cervical cancer, gastric/GEJ cancer, and hematologic malignancies.[1][5]
Efficacy and Safety Assessments
-
Tumor Response: Tumor assessments were conducted at baseline and periodically throughout the trial. Efficacy was evaluated based on the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1) for solid tumors and the Lugano classification for lymphomas.[1]
-
Safety Monitoring: Safety and tolerability were monitored continuously through the assessment of adverse events (AEs), laboratory tests, vital signs, and physical examinations. AEs were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
Pharmacokinetic and Immunogenicity Assessment
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Pharmacokinetics (PK): Blood samples were collected at various time points to characterize the PK profiles of both AB308 and zimberelimab. Non-compartmental methods were planned for the analysis of PK parameters.[1]
-
Immunogenicity: The development of anti-drug antibodies (ADAs) against AB308 was assessed.[1]
Signaling Pathways and Experimental Workflows
TIGIT and PD-1 Signaling Pathways
The combination of AB308 and zimberelimab is designed to simultaneously block two key inhibitory pathways that suppress anti-tumor immune responses.
Caption: Dual blockade of PD-1 and TIGIT pathways by zimberelimab and AB308.
ARC-12 Trial Workflow
The following diagram illustrates the overall workflow of a patient's journey through the ARC-12 clinical trial.
Caption: High-level workflow of the ARC-12 clinical trial.
References
ARC-12 Study: A Technical Overview of Combined TIGIT and PD-1 Blockade in Hematologic Malignancies
Disclaimer: As of December 2025, detailed quantitative data from the hematologic malignancy cohorts of the ARC-12 study, including efficacy and comprehensive safety results, have not been made publicly available in scientific literature, conference presentations, or press releases. This guide provides a technical overview based on the publicly accessible study design, mechanism of action of the investigational agents, and general clinical trial information.
Executive Summary
The ARC-12 trial (NCT04772989) is a Phase 1/1b clinical study evaluating the safety, tolerability, and preliminary efficacy of a novel immunotherapy combination in patients with advanced solid tumors and hematologic malignancies.[1][2] This guide focuses on the planned investigation within the hematologic malignancy cohorts, specifically relapsed/refractory (R/R) diffuse large B-cell lymphoma (DLBCL) and multiple myeloma (MM). The core of the ARC-12 study is the dual blockade of two key immune checkpoint pathways: TIGIT (T cell Immunoglobulin and ITIM domain) and PD-1 (Programmed cell death protein 1).
The investigational agents are AB308, an Fc-enabled anti-TIGIT humanized monoclonal antibody, and zimberelimab (AB122), an anti-PD-1 monoclonal antibody.[2] The scientific rationale for this combination is based on the distinct and potentially synergistic roles of the TIGIT and PD-1 pathways in suppressing anti-tumor immunity. This document outlines the proposed mechanism of action, the clinical trial protocol, and visualizes the underlying scientific and operational frameworks.
Mechanism of Action: Dual Immune Checkpoint Blockade
TIGIT and PD-1 are co-inhibitory receptors expressed on the surface of immune cells, particularly T cells and Natural Killer (NK) cells.[2] Cancer cells can exploit these pathways to evade immune destruction.
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The PD-1/PD-L1 Axis: PD-1, upon binding to its ligand PD-L1 (which is often overexpressed on tumor cells), delivers an inhibitory signal that dampens T-cell activation, proliferation, and cytotoxic functions.
-
The TIGIT/CD155 Axis: TIGIT competes with the co-stimulatory receptor CD226 for binding to the ligand CD155 (also known as PVR), which is present on antigen-presenting cells and some tumor cells. TIGIT's binding to CD155 leads to the suppression of T cell and NK cell activity.[2]
Preclinical models suggest that the simultaneous blockade of both TIGIT and PD-1 can result in a more robust and durable anti-tumor immune response than the inhibition of either pathway alone. AB308 is designed to block the TIGIT-CD155 interaction, while zimberelimab prevents the PD-1/PD-L1 signaling cascade. The Fc-enabled structure of AB308 may also contribute to the depletion of T-regulatory cells, further enhancing the anti-tumor immune response.
Signaling Pathway
Caption: Dual blockade of TIGIT and PD-1 pathways by AB308 and zimberelimab.
Experimental Protocols
The ARC-12 study is a Phase 1/1b, multicenter, open-label trial structured with a dose-escalation phase followed by a dose-expansion phase.[2]
Patient Population
Eligible patients for the hematologic malignancy cohorts include adults with pathologically confirmed relapsed/refractory Non-Hodgkin Lymphoma (including DLBCL) or Multiple Myeloma who have received and failed standard-of-care therapies.[2] Key inclusion and exclusion criteria are summarized in the table below.
Table 1: Key Eligibility Criteria for ARC-12 Hematologic Malignancy Cohorts
| Inclusion Criteria | Exclusion Criteria |
| Age ≥ 18 years | Prior treatment with an anti-TIGIT antibody |
| ECOG Performance Status of 0 or 1 | Active or prior autoimmune disease requiring systemic treatment |
| Measurable disease per Lugano Classification (for NHL) | Major surgery within 28 days of first dose |
| ≤ 5 prior lines of systemic therapy | Prior immunotherapy discontinued for severe immune-related adverse events |
| Adequate organ and marrow function | Prior chemotherapy, targeted therapy, or other investigational drugs within 28 days |
Source: ClinicalTrials.gov (NCT04772989) and ASH Publications.[1][2]
Treatment Regimen
The study evaluates different dosing schedules for the combination of AB308 and zimberelimab, administered intravenously.
The dose-escalation phase for each part aims to determine the Recommended Dose for Expansion (RDE). Once the RDE is established, the dose-expansion phase enrolls patients into disease-specific cohorts, including DLBCL and MM, to further evaluate safety and preliminary efficacy.[2]
Study Endpoints
The primary and secondary endpoints for the ARC-12 study are as follows:
-
Primary Endpoints:
-
Safety and tolerability of the combination therapy.[2]
-
Incidence of Dose-Limiting Toxicities (DLTs).
-
-
Secondary Endpoints:
Quantitative Data Summary
As previously stated, specific quantitative data from the hematologic malignancy cohorts of the ARC-12 study are not yet publicly available. For illustrative purposes, the following tables represent the structure that would be used to present such data.
Table 2: Illustrative Patient Demographics and Baseline Characteristics (Hematologic Malignancies)
| Characteristic | DLBCL Cohort (N=X) | MM Cohort (N=Y) |
| Median Age (Range) | Data not available | Data not available |
| Sex (Male/Female) | Data not available | Data not available |
| ECOG Status (0/1) | Data not available | Data not available |
| Median Prior Lines of Therapy | Data not available | Data not available |
| Refractory to Last Therapy | Data not available | Data not available |
Table 3: Illustrative Efficacy Outcomes (Hematologic Malignancies)
| Outcome | DLBCL Cohort (N=X) | MM Cohort (N=Y) |
| Objective Response Rate (ORR) | Data not available | Data not available |
| Complete Response (CR) | Data not available | Data not available |
| Partial Response (PR) | Data not available | Data not available |
| Stable Disease (SD) | Data not available | Data not available |
| Progressive Disease (PD) | Data not available | Data not available |
| Median Duration of Response | Data not available | Data not available |
Table 4: Illustrative Treatment-Emergent Adverse Events (TEAEs) in >10% of Patients
| Adverse Event (MedDRA) | All Grades (%) | Grade ≥3 (%) |
| Fatigue | Data not available | Data not available |
| Nausea | Data not available | Data not available |
| Anemia | Data not available | Data not available |
| Neutropenia | Data not available | Data not available |
| Pruritus | Data not available | Data not available |
| Infusion-related reaction | Data not available | Data not available |
Experimental Workflow
The general workflow for a patient participating in the ARC-12 study is outlined below.
Caption: General patient workflow in the ARC-12 clinical trial.
Conclusion
The ARC-12 study represents a scientifically robust investigation into the potential of dual TIGIT and PD-1 blockade for patients with advanced hematologic malignancies. The combination of AB308 and zimberelimab is designed to overcome immune suppression through two distinct and complementary pathways, offering a promising therapeutic strategy for heavily pre-treated patient populations with limited options, such as R/R DLBCL and MM. While the detailed results from these specific cohorts remain pending, the study design and the underlying mechanism of action provide a strong foundation for its continued investigation. The future disclosure of quantitative data from the ARC-12 trial is eagerly awaited by the scientific and medical communities to fully assess the clinical potential of this combination therapy in hematologic cancers.
References
AB308 and zimberelimab mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action: AB308 and Zimberelimab
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of immune checkpoint inhibitors has revolutionized the landscape of cancer therapy. By targeting negative regulatory pathways that dampen anti-tumor immunity, these agents can unleash the body's own immune system to combat malignancies. This guide delves into the mechanisms of action of two such investigational agents: AB308, a novel anti-TIGIT monoclonal antibody, and zimberelimab, an anti-PD-1 monoclonal antibody. We will explore their individual roles in modulating immune responses, the scientific rationale for their combination, and the preclinical and clinical data that underpin their development.
Zimberelimab: Targeting the PD-1/PD-L1 Axis
Zimberelimab is a fully human immunoglobulin G4 (IgG4) monoclonal antibody designed to block the programmed cell death protein 1 (PD-1) receptor.[1][2] The PD-1 pathway is a cornerstone of immune homeostasis, but it is frequently co-opted by tumors to evade immune destruction.[3][4]
Mechanism of Action
Activated T cells, which are crucial for killing cancer cells, express the PD-1 receptor on their surface. Many cancer cells, in turn, upregulate the expression of PD-1 ligands, primarily PD-L1 and PD-L2.[5] When PD-L1 or PD-L2 binds to PD-1 on a T cell, it triggers an inhibitory signal that suppresses T-cell activity, leading to:
-
Reduced T-cell proliferation and activation.[5]
-
Decreased production of essential cytokines like IL-2 and IFN-γ.[5]
-
Inhibition of the T cell's cytotoxic (cell-killing) function.[5]
-
Induction of T-cell "exhaustion," a state of dysfunction.
Zimberelimab functions by binding directly to the PD-1 receptor, physically preventing its interaction with PD-L1 and PD-L2.[1][2][6] This blockade effectively "releases the brakes" on the T cell, restoring its ability to recognize and mount a cytotoxic attack against tumor cells.[1][6]
Signaling Pathway
The interaction between PD-1 and its ligands initiates a downstream signaling cascade that inhibits T-cell function. By blocking this initial binding event, zimberelimab prevents the activation of this inhibitory cascade.
Caption: Zimberelimab blocks the PD-1 receptor on T cells, preventing interaction with PD-L1/L2 on tumor cells and restoring T-cell-mediated anti-tumor activity.
AB308: Targeting the TIGIT Pathway
AB308 is a humanized, Fc-enabled IgG1 monoclonal antibody that targets the T-cell Immunoreceptor with Ig and ITIM domains (TIGIT).[7][8][9] TIGIT is another critical inhibitory checkpoint that is expressed on key immune cells, including activated T cells, regulatory T cells (Tregs), and Natural Killer (NK) cells.[9][10][11][12]
Mechanism of Action
The TIGIT pathway involves a competitive interplay between an inhibitory receptor (TIGIT) and an activating receptor, CD226 (also known as DNAM-1).[13] Both receptors share the same ligands, primarily CD155 (also known as PVR) and CD112, which are often expressed on tumor cells and antigen-presenting cells (APCs).[10][11]
-
Inhibitory Signal: When CD155 binds to TIGIT, it delivers a powerful inhibitory signal that suppresses the function of T cells and NK cells.[14] TIGIT can also indirectly suppress immune responses by causing APCs to produce the immunosuppressive cytokine IL-10.[12][15]
-
Activating Signal: Conversely, when CD155 binds to CD226, it provides a co-stimulatory signal that promotes T-cell and NK-cell activation and enhances their anti-tumor functions.[7]
AB308 is designed to bind with high affinity to TIGIT, thereby blocking its interaction with CD155 and CD112.[7][9] This action has a dual effect:
-
It prevents the delivery of TIGIT-mediated inhibitory signals.[14]
-
It allows for increased binding of CD155 to the activating CD226 receptor, promoting a robust anti-tumor immune response.[7][9][16]
Furthermore, as an Fc-enabled IgG1 antibody, AB308 has the potential to induce antibody-dependent cell-mediated cytotoxicity (ADCC).[9][13] This means that AB308 can flag TIGIT-expressing cells, such as the highly immunosuppressive Tregs within the tumor microenvironment, for destruction by NK cells.[9]
Signaling Pathway
AB308 intervenes in the competition between TIGIT and CD226, shifting the balance towards immune activation.
Caption: AB308 blocks TIGIT, preventing inhibitory signals and promoting CD226-mediated activation of T cells and NK cells.
Rationale for Combination Therapy
The TIGIT and PD-1 pathways represent two distinct, and often co-expressed, mechanisms of immune resistance. Tumor-infiltrating lymphocytes that are exhausted often show high levels of both PD-1 and TIGIT expression.[15] Therefore, blocking only one of these pathways may be insufficient to fully reinvigorate the anti-tumor immune response.
By combining AB308 and zimberelimab, it is possible to achieve a synergistic effect. Dual blockade can more effectively reverse T-cell exhaustion and enhance the activity of both T cells and NK cells, leading to improved tumor control compared to monotherapy.[11] Preclinical studies have shown that combining an anti-TIGIT antibody with an anti-PD-1 antibody results in greater tumor growth inhibition.[9]
Quantitative Data
Data from preclinical studies and early-phase clinical trials provide quantitative insights into the activity of AB308 and zimberelimab.
Table 1: Preclinical Characteristics of AB308
| Parameter | Finding | Source |
| Binding Affinity | High binding affinity for human TIGIT. | [9] |
| Blocking Activity | Potently blocks the TIGIT-CD155 interaction. | [9][16] |
| FcγR Signaling | Induces Fcγ receptor (FcγR)-mediated signaling. | [9][16] |
| ADCC Activity | Induces NK cell-driven ADCC against TIGIT-expressing target cells. | [9][16] |
| Functional Activity | Significantly increased IL-2 secretion by peripheral blood mononuclear cells, an effect enhanced by zimberelimab. | [9][16] |
Table 2: Clinical Trial Information for AB308 and Zimberelimab Combination
| Trial Identifier | Phase | Title | Interventions | Key Objectives |
| NCT04772989 (ARC-12) | Phase 1/1b | A Study to Evaluate AB308 in Combination With Zimberelimab in Participants With Advanced Malignancies. | AB308 (dose escalation) + Zimberelimab (360 mg Q3W or 480 mg Q4W). | Primary: Safety and tolerability. Secondary: Pharmacokinetics, immunogenicity, objective response rate.[8] |
Experimental Protocols
The characterization of AB308 and its combination with zimberelimab involves a range of in vitro and in vivo experimental protocols.
In Vitro Functional Assays
Objective: To evaluate the immunomodulatory activity of AB308 alone and in combination with zimberelimab.
Methodology:
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
Activation: PBMCs are activated using a superantigen, such as Staphylococcal enterotoxin A (SEA), to induce expression of immune checkpoints like TIGIT and PD-1.
-
Treatment: Activated PBMCs are treated with AB308, zimberelimab, the combination of both, or an isotype control antibody.
-
Analysis: After a set incubation period (e.g., 72 hours), the cell culture supernatant is collected.
-
Readout: The concentration of cytokines, such as IL-2, is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array. An increase in IL-2 secretion indicates enhanced T-cell activation.[9]
Preclinical In Vivo Tumor Models
Objective: To assess the anti-tumor efficacy of combination therapy in a living organism.
Methodology Workflow:
References
- 1. What is the mechanism of Zimberelimab? [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 5. Frontiers | PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment [frontiersin.org]
- 6. What is Zimberelimab used for? [synapse.patsnap.com]
- 7. Facebook [cancer.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. TIGIT in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Update in TIGIT Immune-Checkpoint Role in Cancer [frontiersin.org]
- 13. arcusbio.com [arcusbio.com]
- 14. mdpi.com [mdpi.com]
- 15. TIGIT - Wikipedia [en.wikipedia.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to the ARC-12 Study: Background and Rationale for Dual TIGIT and PD-1 Blockade
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the ARC-12 study, a Phase 1/1b clinical trial evaluating the safety, tolerability, and preliminary efficacy of AB308, an anti-TIGIT antibody, in combination with zimberelimab, an anti-PD-1 antibody. The content herein is based on publicly available information and is intended for a scientific audience.
Introduction and Rationale
The landscape of cancer immunotherapy has been revolutionized by the advent of immune checkpoint inhibitors, particularly those targeting the PD-1/PD-L1 axis. These therapies have demonstrated durable clinical responses in a subset of patients across various malignancies. However, a significant proportion of patients do not respond to anti-PD-1 monotherapy, and many who initially respond eventually develop resistance.[1] This has spurred the investigation of combination therapies aimed at overcoming these limitations and enhancing the anti-tumor immune response.
The ARC-12 study is rooted in the scientific rationale of dual blockade of two distinct immune checkpoint pathways: TIGIT and PD-1. TIGIT (T cell Immunoglobulin and ITIM domain) is an inhibitory receptor expressed on activated T cells and Natural Killer (NK) cells.[1] Its ligand, CD155 (also known as PVR), is often upregulated on the surface of tumor cells. The binding of TIGIT to CD155 suppresses the function of T cells and NK cells, thereby dampening the anti-tumor immune response.[1] Preclinical models have shown that blockade of the TIGIT-CD155 interaction can reverse this immunosuppression.[1]
Zimberelimab is a humanized IgG4 monoclonal antibody that binds to PD-1 and blocks its interaction with PD-L1 and PD-L2. By inhibiting the PD-1 pathway, zimberelimab is designed to restore the anti-tumor activity of T cells.
The central hypothesis of the ARC-12 study is that the combination of AB308 (an Fc-enabled anti-TIGIT humanized IgG1 monoclonal antibody) and zimberelimab will result in a more robust and durable anti-tumor immune response than either agent alone.[1] By simultaneously targeting two key inhibitory pathways, the combination therapy aims to augment the activity of zimberelimab and extend its clinical benefit to a broader patient population.[1]
Data Presentation
As of the latest publicly available information, detailed quantitative results from the ARC-12 study have not been formally published or presented at major scientific conferences. Press releases have indicated that data from this Phase 1/1b study will be used to inform future development plans.[2] Therefore, tables summarizing quantitative data such as objective response rates, duration of response, and pharmacokinetic parameters are not yet available. This section will be updated as data becomes publicly accessible.
Experimental Protocols
The ARC-12 study (NCT04772989) is a Phase 1/1b, multicenter, open-label, dose-escalation, and dose-expansion study designed to evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and clinical activity of AB308 in combination with zimberelimab in participants with advanced malignancies.[3]
Study Design:
-
Phase 1b (Dose Escalation): This phase is designed to determine the recommended dose for expansion (RDE) of AB308 in combination with zimberelimab.[1] It follows a 3+3 dose-escalation design, where cohorts of patients receive escalating doses of AB308 in combination with a fixed dose of zimberelimab.[1] The primary objective of this phase is to assess the safety and tolerability of the combination and to identify any dose-limiting toxicities (DLTs).[1]
-
Dose Expansion: Once the RDE is established, the study will enroll patients into disease-specific expansion cohorts to further evaluate the safety, tolerability, and preliminary anti-tumor activity of the combination in specific cancer types.[1] These cohorts include patients with non-small cell lung cancer (NSCLC), melanoma, gastrointestinal cancer, cervical cancer, and hematologic malignancies (diffuse large B-cell lymphoma [DLBCL] or multiple myeloma [MM]).[1]
Patient Population:
Eligible participants are adults with advanced solid tumors for which no standard therapy is available, or those with relapsed/refractory non-Hodgkin lymphoma who are not candidates for stem cell transplant or adoptive cell therapy.[1] Key inclusion criteria include an ECOG performance status of 0 or 1 and at least one measurable lesion.[1]
Treatment:
AB308 and zimberelimab are administered intravenously.[1] The study evaluates both a once-every-3-weeks (Q3W) and a once-every-4-weeks (Q4W) dosing schedule.[1]
Endpoints:
-
Primary Endpoints: The primary endpoints of the study are to assess the safety and tolerability of the combination of AB308 and zimberelimab.[1]
-
Secondary Endpoints: Secondary endpoints include evaluating the pharmacokinetics and immunogenicity of the combination, as well as its preliminary anti-tumor activity as measured by Objective Response Rate (ORR).[1] In the dose-expansion phase, additional secondary endpoints include Disease Control Rate (DCR) and Duration of Response (DoR).[1]
Mandatory Visualizations
Caption: Dual blockade of TIGIT and PD-1 inhibitory pathways.
Caption: High-level workflow of the ARC-12 clinical trial.
References
Preclinical data supporting the ARC-12 trial
An In-depth Guide to the Preclinical Data Supporting the ARC-12 Trial of AB308 and Zimberelimab
This technical guide provides a comprehensive overview of the preclinical data for AB308 (anti-TIGIT antibody) and zimberelimab (anti-PD-1 antibody), the combination therapy being evaluated in the ARC-12 clinical trial (NCT04772989) for advanced malignancies.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental designs.
Introduction to the TIGIT and PD-1 Pathways
T-cell immunoreceptor with Ig and ITIM domains (TIGIT) is an inhibitory receptor found on various immune cells, including CD8+ T cells, CD4+ T cells, natural killer (NK) cells, and regulatory T cells (Tregs).[4][5][6] TIGIT competes with the activating receptor CD226 (DNAM-1) to bind with the ligand CD155, which is often expressed on cancer cells and antigen-presenting cells. The binding of TIGIT to CD155 suppresses the anti-tumor immune response.[4][5][6]
Programmed cell death-1 (PD-1) is another critical immune checkpoint receptor expressed on activated T cells. Its ligand, PD-L1, is frequently overexpressed on tumor cells. The PD-1/PD-L1 interaction inhibits T-cell proliferation and cytokine production, enabling tumor cells to evade the immune system.
The ARC-12 trial is a Phase 1/1b study designed to evaluate the safety and efficacy of co-administering AB308, an Fc-enabled anti-TIGIT humanized IgG1 monoclonal antibody, and zimberelimab, a fully human anti-PD-1 monoclonal antibody.[1][7] The preclinical data suggest that the dual blockade of TIGIT and PD-1 pathways can lead to a more robust and durable anti-tumor immune response.[4][8]
AB308: An Anti-TIGIT Monoclonal Antibody
AB308 is a humanized wild-type IgG1 anti-TIGIT antibody designed to block the interaction between TIGIT and its ligand CD155.[4][5][9] This blockade is intended to enhance the anti-tumor immune response through several mechanisms.
Quantitative Data for AB308
| Parameter | Value | Method | Source |
| Binding Affinity (KD) | High affinity for human TIGIT | In vitro binding assays | [4][8] |
| TIGIT/CD155 Blockade | Potent | In vitro competition assays | [4][8] |
| Fcγ Receptor (FcγR) Signaling | Induced | FcγR signaling assays | [4][8] |
| ADCC Activity | Induced NK cell-driven ADCC | ADCC Luciferase Reporter Assay | [5] |
| IL-2 Secretion (with zimberelimab) | Significantly increased | Peripheral Blood Mononuclear Cell (PBMC) activation with superantigen A | [4][8] |
Experimental Protocols for AB308
In Vitro Binding and Competition Assays: The binding affinity of AB308 to human TIGIT and its ability to block the TIGIT/CD155 interaction were assessed using standard in vitro techniques. These methods likely included surface plasmon resonance (SPR) or enzyme-linked immunosorbent assays (ELISAs) to quantify binding kinetics and competitive inhibition.[4][8]
Fcγ Receptor (FcγR) Signaling and ADCC Assays: To evaluate the Fc-mediated functions of AB308, FcγR signaling was measured. An Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Luciferase Reporter Assay was utilized with human TIGIT-expressing CHO cells as targets. This assay demonstrated that AB308 induces signaling through FcγRI, FcγRIIIa (F158 variant), and FcγRIIIa (V158 variant).[5]
PBMC Activation Assay: Human peripheral blood mononuclear cells (PBMCs) were activated with superantigen A in the presence of AB308, zimberelimab, or the combination. IL-2 secretion was measured as a marker of T-cell activation. The combination of AB308 and zimberelimab resulted in a significant increase in IL-2 secretion compared to either agent alone.[4][8]
In Vivo Syngeneic Mouse Tumor Models: To assess the in vivo anti-tumor activity, surrogate Fc-silent and Fc-enabled anti-mouse TIGIT antibodies were used in combination with an anti-PD-1 antibody in the MC38 syngeneic tumor model. Mice with established tumors were treated with the antibodies, and tumor growth was monitored.[5][10]
Zimberelimab (AB122): An Anti-PD-1 Monoclonal Antibody
Zimberelimab (also known as GLS-010) is a fully human anti-PD-1 monoclonal IgG4 antibody.[7][11] It is designed to block the interaction between PD-1 and its ligands, PD-L1 and PD-L2.
Quantitative Data for Zimberelimab
| Parameter | Value | Method | Source |
| Binding Affinity (KD) to PD-1 | 1.75 x 10-10 M | Surface Plasmon Resonance | [11] |
| PD-1/PD-L1 & PD-L2 Blockade | Effective | Cell-based binding assays | [11] |
| In Vivo Anti-Tumor Activity | Statistically significant | MC38 tumor model in human PD-1 knock-in mice | [11] |
| Terminal Half-life | 16.2 days | Population Pharmacokinetic (PopPK) analysis | [12] |
Experimental Protocols for Zimberelimab
In Vitro Affinity and Blocking Assays: The binding affinity of zimberelimab to the PD-1 receptor was determined using surface plasmon resonance. Its ability to block the binding of PD-L1 and PD-L2 to PD-1 was evaluated in cell-based assays.[11]
Allogeneic Mixed Lymphocyte Reaction (MLR): To assess the functional activity of zimberelimab on T-cell activation, an allogeneic mixed lymphocyte reaction was performed. This assay measured the stimulatory effect on T-cell proliferation and activation.[11]
In Vivo Tumor Model: The anti-tumor efficacy of zimberelimab was evaluated in a syngeneic MC38 colon adenocarcinoma tumor model in human PD-1 knock-in mice.[11]
Signaling Pathways and Experimental Workflows
TIGIT/CD226 Signaling Pathway
Caption: TIGIT competes with CD226 for binding to CD155, leading to immune inhibition. AB308 blocks this interaction.
Dual Blockade of TIGIT and PD-1
References
- 1. ashpublications.org [ashpublications.org]
- 2. tipranks.com [tipranks.com]
- 3. A Study to Evaluate AB308 in Combination With AB122 in Participants With Advanced Malignancies [ctv.veeva.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. arcusbio.com [arcusbio.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Frontiers | Preclinical Characterization of GLS-010 (Zimberelimab), a Novel Fully Human Anti-PD-1 Therapeutic Monoclonal Antibody for Cancer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Facebook [cancer.gov]
- 10. arcusbio.com [arcusbio.com]
- 11. Preclinical Characterization of GLS-010 (Zimberelimab), a Novel Fully Human Anti-PD-1 Therapeutic Monoclonal Antibody for Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. arcusbio.com [arcusbio.com]
TIGIT Pathway Blockade: A Technical Overview of ARC-12 and the Broader Anti-TIGIT Landscape
This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals interested in the T-cell immunoreceptor with Ig and ITIM domains (TIGIT) pathway and the therapeutic implications of its blockade, with a specific focus on ARC-12 (also known as AB308). Given that detailed data on the early-phase ARC-12 program is limited in the public domain, this guide will also draw upon data from other clinical-stage anti-TIGIT antibodies, particularly domvanalimab, another anti-TIGIT agent from Arcus Biosciences, to provide a comprehensive understanding of this immunotherapeutic approach.
The TIGIT Signaling Pathway: A Key Regulator of Anti-Tumor Immunity
TIGIT is an inhibitory immune checkpoint receptor predominantly expressed on activated T cells, regulatory T cells (Tregs), and natural killer (NK) cells.[1][2][3] Its primary ligand, CD155 (also known as the poliovirus receptor or PVR), is often overexpressed on tumor cells and antigen-presenting cells (APCs) within the tumor microenvironment.[2][4] The interaction between TIGIT and CD155 initiates a signaling cascade that suppresses the anti-tumor activity of T cells and NK cells.[4][5]
Several mechanisms contribute to TIGIT-mediated immunosuppression:
-
Direct Inhibition: Upon binding to CD155, the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoglobulin tail-tyrosine (ITT)-like motif in the cytoplasmic tail of TIGIT become phosphorylated.[1][2] This leads to the recruitment of SHIP phosphatases, which in turn dampens T-cell receptor (TCR) signaling and reduces the production of pro-inflammatory cytokines like IFN-γ.[5]
-
Competition with Co-stimulatory Receptors: TIGIT competes with the co-stimulatory receptor CD226 (also known as DNAM-1) for binding to CD155.[6][7] TIGIT has a higher affinity for CD155 than CD226, thereby preventing the activating signals that are crucial for T-cell and NK-cell mediated cytotoxicity.[6][7]
-
Modulation of APC Function: The TIGIT-CD155 interaction on dendritic cells (DCs) can lead to an increase in the production of the immunosuppressive cytokine IL-10 and a decrease in the pro-inflammatory cytokine IL-12.[6][7] This fosters a tolerogenic tumor microenvironment.
ARC-12 (AB308): An Fc-Enabled Anti-TIGIT Monoclonal Antibody
ARC-12, also known as AB308, is a humanized IgG1 monoclonal antibody designed to block the TIGIT pathway.[8] Its mechanism of action involves binding to TIGIT on T cells and NK cells, thereby preventing its interaction with CD155. This blockade is intended to restore the anti-tumor activity of these immune cells.[8] Preclinical models have suggested that AB308 can reverse TIGIT-CD155-mediated T-cell inhibition.[8]
A key feature of ARC-12 is its "Fc-enabled" design. The Fc region of an antibody can engage with Fc receptors on other immune cells, such as macrophages and NK cells, potentially leading to antibody-dependent cell-mediated cytotoxicity (ADCC) or antibody-dependent cellular phagocytosis (ADCP) of TIGIT-expressing cells, including Tregs. This dual mechanism of action—checkpoint blockade and depletion of immunosuppressive cells—is a subject of ongoing investigation in the field of anti-TIGIT therapy.[9]
Clinical Development of ARC-12 and Other Anti-TIGIT Antibodies
ARC-12 is being evaluated in the Phase 1/1b ARC-12 study (NCT04672203), an open-label, dose-escalation and expansion trial.[8] This study is assessing the safety, tolerability, and preliminary efficacy of AB308 in combination with zimberelimab (an anti-PD-1 antibody) in patients with advanced solid tumors and hematologic malignancies.[8][10] The rationale for combining anti-TIGIT and anti-PD-1 therapies is based on the frequent co-expression of TIGIT and PD-1 on exhausted T cells in the tumor microenvironment.[7] By blocking both pathways, it is hypothesized that a more robust and durable anti-tumor immune response can be achieved.[7][11]
While specific quantitative data from the ARC-12 trial is not yet widely published, data from other clinical trials of anti-TIGIT antibodies, such as Arcus's other anti-TIGIT antibody domvanalimab, provide insights into the potential of this therapeutic class.
| Trial Name | Investigational Drug(s) | Cancer Type | Key Findings |
| ARC-7 (Phase 2) [12] | Domvanalimab (anti-TIGIT) + Zimberelimab (anti-PD-1) vs. Zimberelimab alone | First-line, metastatic, PD-L1-high NSCLC | At a median follow-up of 11.8 months, the combination of domvanalimab and zimberelimab showed an Objective Response Rate (ORR) of 41% and a median Progression-Free Survival (PFS) of 12.0 months, compared to an ORR of 27% and a median PFS of 5.4 months for zimberelimab monotherapy.[12] |
| EDGE-Gastric (Phase 2) [13][14] | Domvanalimab + Zimberelimab + Chemotherapy | First-line, locally advanced unresectable or metastatic gastric, gastroesophageal junction, or esophageal adenocarcinoma | At a median follow-up of 8.1 months, the combination demonstrated an ORR of 59% overall, with an ORR of 80% in patients with PD-L1-high tumors. The 6-month landmark PFS rate was 77% for all patients.[13] |
| CITYSCAPE (Phase 2) [7] | Tiragolumab (anti-TIGIT) + Atezolizumab (anti-PD-L1) vs. Atezolizumab alone | First-line, PD-L1-positive, locally advanced or metastatic NSCLC | The combination therapy showed an improved ORR (37.3% vs. 21.1%) and a longer median PFS (5.6 vs. 3.9 months) compared to atezolizumab monotherapy. |
Experimental Protocols for Evaluating TIGIT Pathway Blockade
The development and evaluation of anti-TIGIT antibodies like ARC-12 involve a series of preclinical and clinical experiments to characterize their mechanism of action, efficacy, and safety. While specific protocols for ARC-12 are proprietary, the following outlines the general methodologies employed in the field.
-
Binding and Affinity Assays:
-
ELISA (Enzyme-Linked Immunosorbent Assay): To determine the binding affinity and specificity of the antibody to recombinant TIGIT protein.
-
Surface Plasmon Resonance (SPR): To measure the on- and off-rates of the antibody-TIGIT interaction, providing a detailed kinetic profile.
-
Flow Cytometry: To confirm the binding of the antibody to TIGIT expressed on the surface of immune cells (e.g., primary T cells, NK cells, or cell lines engineered to express TIGIT).
-
-
In Vitro Functional Assays:
-
T-cell Activation Assays:
-
Primary T cells are stimulated in vitro (e.g., with anti-CD3/CD28 beads) in the presence or absence of the anti-TIGIT antibody and a TIGIT ligand (e.g., cells expressing CD155).
-
Readouts include T-cell proliferation (e.g., using CFSE or BrdU incorporation assays) and cytokine production (e.g., IFN-γ, TNF-α, IL-2) measured by ELISA, Luminex, or intracellular flow cytometry.
-
-
NK Cell Cytotoxicity Assays:
-
NK cells are co-cultured with target tumor cells that express CD155 in the presence of the anti-TIGIT antibody.
-
NK cell-mediated killing of tumor cells is assessed using methods such as chromium-51 release assays or flow cytometry-based cytotoxicity assays.
-
-
Treg Suppression Assays:
-
To evaluate the effect of the anti-TIGIT antibody on the suppressive function of regulatory T cells.
-
-
-
In Vivo Animal Models:
-
Syngeneic Mouse Tumor Models:
-
Immunocompetent mice are implanted with tumor cells that express the relevant ligands for the TIGIT pathway.
-
Mice are treated with a murine surrogate of the anti-TIGIT antibody, alone or in combination with other immunotherapies.
-
Tumor growth is monitored over time, and survival is assessed.
-
-
Humanized Mouse Models:
-
Immunodeficient mice are engrafted with human immune cells and a human tumor cell line.
-
These models allow for the in vivo testing of human-specific anti-TIGIT antibodies.
-
-
The ARC-12 study design provides a framework for the clinical evaluation of an anti-TIGIT antibody.[8]
-
Phase 1 (Dose Escalation):
-
Primary Objective: To determine the safety and tolerability of the drug and identify the recommended Phase 2 dose (RP2D). This involves monitoring for dose-limiting toxicities (DLTs).
-
Pharmacokinetics (PK): Blood samples are collected at various time points to determine the drug's absorption, distribution, metabolism, and excretion.
-
-
Phase 1b (Dose Expansion):
-
Primary Objective: To further evaluate the safety and preliminary efficacy of the RP2D in specific patient cohorts defined by cancer type.
-
Pharmacodynamics (PD): Biomarker studies are conducted on blood and tumor tissue samples to assess the biological effects of the drug, such as receptor occupancy on target immune cells and changes in immune cell populations and their activation status.
-
Efficacy: Preliminary anti-tumor activity is assessed by measuring tumor responses according to established criteria (e.g., RECIST for solid tumors).
-
Conclusion
The TIGIT pathway represents a significant inhibitory axis that limits anti-tumor immunity. Blockade of this pathway with monoclonal antibodies like ARC-12 holds the promise of reinvigorating the immune response against cancer, particularly in combination with other checkpoint inhibitors such as anti-PD-1 therapy. While detailed clinical data for ARC-12 is still emerging, the broader landscape of anti-TIGIT antibody development, including encouraging results from trials of domvanalimab and other agents, suggests that this therapeutic strategy has the potential to become a valuable addition to the cancer immunotherapy arsenal. Continued research and the maturation of data from ongoing clinical trials will be crucial in defining the precise role of TIGIT blockade in the treatment of various malignancies.
References
- 1. TIGIT signaling and its influence on T cell metabolism and immune cell function in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. conigen.com [conigen.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Tiragolumab and TIGIT: pioneering the next era of cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TIGIT and CD155 Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 7. Anti-TIGIT therapies for solid tumors: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. arcusbio.com [arcusbio.com]
- 11. kuickresearch.com [kuickresearch.com]
- 12. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 13. gilead.com [gilead.com]
- 14. gilead.com [gilead.com]
The Role of Anti-PD-1 Monoclonal Antibody in the ARC-12 Trial: A Technical Overview
An in-depth examination of the ARC-12 trial reveals the integral role of the anti-PD-1 monoclonal antibody, zimberelimab, in a combination therapy strategy aimed at overcoming resistance to immunotherapy in advanced malignancies. This technical guide synthesizes available data on the trial's design, experimental protocols, and clinical outcomes, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this ongoing investigation.
The ARC-12 trial, a Phase 1/1b, multicenter, open-label study (NCT04772989), is designed to evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and clinical activity of AB308, an anti-TIGIT monoclonal antibody, in combination with zimberelimab, a human immunoglobulin G4 (IgG4) anti-PD-1 monoclonal antibody.[1][2] The trial is enrolling patients with various advanced solid tumors and hematologic malignancies, including non-small cell lung cancer (NSCLC), melanoma, gastrointestinal (GI) cancer, cervical cancer, diffuse large B-cell lymphoma (DLBCL), and multiple myeloma (MM).[2][3]
The rationale for this combination therapy stems from the distinct but complementary roles of the PD-1 and TIGIT pathways in suppressing anti-tumor immunity. By blocking both checkpoints, the therapy aims to achieve a more robust and durable anti-cancer immune response.
Quantitative Data Summary
Preliminary efficacy data from the ARC-12 trial have shown encouraging signals in certain patient populations. The combination of AB308 and zimberelimab demonstrated an objective response rate (ORR) of 11% in patients with non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC), and a more pronounced ORR of 21% in patients with gastric or gastroesophageal junction (GEJ) cancers.[4] Notably, clinical outcomes were reportedly better in patients with high expression of PD-L1, a key biomarker for response to anti-PD-1 therapy.[4]
Further detailed quantitative data from the various dose-escalation and expansion cohorts are anticipated as the trial progresses and results are formally published or presented at major oncology conferences.
Table 1: ARC-12 Trial Patient Demographics and Baseline Characteristics (Anticipated Data)
| Characteristic | Dose Escalation Cohorts | Dose Expansion Cohorts |
| Number of Patients | - | - |
| Age, Median (Range) | - | - |
| Sex (Male/Female) | - | - |
| ECOG Performance Status (0/1) | - | - |
| Cancer Types | Various Advanced Malignancies | NSCLC, Melanoma, GI, Cervical, DLBCL, MM |
| Prior Lines of Therapy, Median (Range) | - | - |
| PD-L1 Expression Status (High/Low/Negative) | - | - |
Table 2: Preliminary Efficacy of AB308 in Combination with Zimberelimab (ARC-12)[4]
| Cancer Type | Objective Response Rate (ORR) |
| Non-Small Cell Lung Cancer (NSCLC) | 11% |
| Hepatocellular Carcinoma (HCC) | 11% |
| Gastric/Gastroesophageal Junction (GEJ) Cancer | 21% |
Experimental Protocols
Study Design and Treatment
The ARC-12 trial employs a dose-escalation and dose-expansion design.[2] The dose-escalation phase utilizes a standard 3+3 design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of AB308 in combination with a fixed dose of zimberelimab.[3] Once the RP2D is established, the trial proceeds to the dose-expansion phase, where specific cohorts of patients with different cancer types are enrolled to further evaluate the safety and efficacy of the combination.[2][3]
Zimberelimab is administered intravenously at a dose of 360 mg every three weeks (Q3W) or 480 mg every four weeks (Q4W), depending on the cohort.[4] The dose of AB308 is escalated in different cohorts.
Key Methodologies
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessments: Blood samples are collected at specified time points to evaluate the concentration-time profiles of both AB308 and zimberelimab. These analyses will determine key PK parameters such as clearance, volume of distribution, and half-life. PD assessments will likely involve the analysis of immune cell populations and cytokine levels in peripheral blood and tumor biopsies to understand the biological effects of the combination therapy.
-
Biomarker Analysis: A central component of the ARC-12 trial is the evaluation of predictive biomarkers. While specific assay details are not fully public, it is standard practice in such trials to assess PD-L1 expression in tumor tissue using immunohistochemistry (IHC). The specific antibody clone and scoring system used for PD-L1 assessment are crucial for interpreting the results and comparing them across studies. Other potential biomarkers of interest may include tumor mutational burden (TMB), microsatellite instability (MSI) status, and the expression of TIGIT and its ligands on tumor and immune cells.
-
Efficacy Evaluation: Tumor responses are assessed according to the Response Evaluation Criteria in Solid Tumors (RECIST) for solid tumors and appropriate criteria for hematologic malignancies. Key efficacy endpoints include ORR, duration of response (DoR), and progression-free survival (PFS).
Signaling Pathways and Experimental Workflows
Anti-PD-1 (Zimberelimab) Signaling Pathway
Zimberelimab functions by blocking the interaction between the PD-1 receptor on T-cells and its ligands, PD-L1 and PD-L2, which are often expressed on tumor cells. This interaction normally leads to the inhibition of T-cell activation and proliferation. By disrupting this inhibitory signal, zimberelimab unleashes the anti-tumor activity of T-cells.
Caption: Anti-PD-1 mAb blocks the PD-1/PD-L1 interaction, preventing T-cell inhibition.
ARC-12 Trial Experimental Workflow
The workflow of the ARC-12 trial follows a structured path from patient screening to data analysis, encompassing dose escalation and expansion phases to thoroughly evaluate the combination therapy.
Caption: High-level workflow of the ARC-12 clinical trial from screening to data analysis.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A Study to Evaluate AB308 in Combination With AB122 in Participants With Advanced Malignancies [ctv.veeva.com]
- 3. s202.q4cdn.com [s202.q4cdn.com]
- 4. AB308 + Zimberelimab for Advanced Cancers · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
In-Depth Technical Guide to the ARC-12 Trial: Patient Population and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ARC-12 clinical trial, focusing on its patient population characteristics, experimental design, and the underlying scientific rationale. The ARC-12 trial is a Phase 1/1b, first-in-human, open-label, dose-escalation, and dose-expansion study evaluating the safety and efficacy of AB308, an anti-TIGIT monoclonal antibody, in combination with zimberelimab (AB122), an anti-PD-1 monoclonal antibody, in patients with advanced malignancies.[1]
Patient Population Characteristics
The ARC-12 trial enrolled adult patients (≥ 18 years of age) with a variety of advanced solid tumors and hematologic malignancies for whom no standard-of-care therapy was available or who were relapsed or refractory to prior treatments.[1] The dose-expansion cohorts of the study were designed to enroll patients with specific cancer types, including non-small cell lung cancer (NSCLC), melanoma, gastrointestinal cancer, cervical cancer, diffuse large B-cell lymphoma (DLBCL), and multiple myeloma (MM).[1]
While specific quantitative data on the baseline demographics of the enrolled population in the ARC-12 trial have not been publicly released in detail, the eligibility criteria provide a framework for understanding the patient cohort.
Table 1: ARC-12 Trial Inclusion Criteria [2]
| Criteria | Description |
| Age | ≥ 18 years |
| Performance Status | Eastern Cooperative Oncology Group (ECOG) score of 0 or 1 |
| Disease Status | Pathologically confirmed advanced solid tumors or hematologic malignancies with no available standard therapy, or relapsed/refractory disease. At least one measurable lesion per RECIST 1.1 for solid tumors or Lugano classification for lymphoma.[1] |
| Prior Therapy | Patients may have received prior systemic therapies. |
| Organ Function | Adequate organ and marrow function. |
| Informed Consent | Capable of giving signed informed consent. |
Table 2: ARC-12 Trial Key Exclusion Criteria [2][3]
| Criteria | Description |
| Prior Treatment | Prior treatment with an anti-TIGIT antibody. |
| Recent Major Surgery | History of major surgery within 28 days prior to the first dose of study treatment. |
| Autoimmune Disease | Active or prior autoimmune disease that required systemic treatment within 3 years of the first dose. |
| Recent Therapy | Prior chemotherapy, targeted small-molecule therapy, immunotherapy, or biologic agents, or use of other investigational drugs within 28 days before the first dose. |
| Immunotherapy Discontinuation | Discontinuation of prior immunotherapy due to severe immune-related adverse events. |
Experimental Protocols
The ARC-12 study was designed to assess the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary clinical activity of AB308 in combination with zimberelimab.[4]
Study Design and Treatment
The trial consists of a dose-escalation phase to determine the recommended Phase 2 dose (RP2D) and a dose-expansion phase to further evaluate the safety and efficacy in specific tumor types.[1] Patients received both AB308 and zimberelimab intravenously.[1][5] The study evaluated different dosing schedules, including once every 3 weeks (Q3W) and once every 4 weeks (Q4W).[1]
Key Methodologies
Pharmacokinetics (PK) Assessment: Standardly, pharmacokinetic analysis of monoclonal antibodies involves the collection of serial blood samples at predefined time points before and after drug administration.[6][7] These samples are then analyzed using validated immunoassays, such as enzyme-linked immunosorbent assays (ELISA), to determine the concentration of the therapeutic antibodies (AB308 and zimberelimab) in the serum or plasma.[8][9] Key PK parameters calculated include:
-
Cmax: Maximum observed concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve, which reflects total drug exposure.
-
t1/2: Half-life, a measure of how long it takes for the drug concentration to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Non-compartmental methods are often used for the analysis of PK data in such trials.[1]
Immunogenicity Assessment: The potential for patients to develop anti-drug antibodies (ADAs) against AB308 and zimberelimab is a critical safety endpoint. Immunogenicity is typically assessed using a tiered approach with highly sensitive screening assays, often based on ELISA or electrochemiluminescence (ECL) technology.[10][11][12][13][14] Samples that test positive in the screening assay are then subjected to a confirmatory assay to reduce the risk of false-positive results. Positive samples are further characterized for their neutralizing capacity in a cell-based or ligand-binding neutralizing antibody (NAb) assay.
Objective Response Rate (ORR) Assessment: The clinical activity of the combination therapy is evaluated by assessing the objective response rate. Tumor assessments are performed at baseline and at regular intervals during the study. For solid tumors, the response is typically evaluated based on the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[15][16][17][18][19] For lymphoma patients, the Lugano classification is used.[20][21][22][23][24] These criteria categorize the tumor response as follows:
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.
-
Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions or the appearance of new lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
Signaling Pathways and Experimental Workflow
TIGIT and PD-1 Signaling Pathway
The scientific rationale for the ARC-12 trial is based on the complementary mechanisms of action of anti-TIGIT and anti-PD-1 antibodies. TIGIT (T-cell immunoreceptor with Ig and ITIM domains) and PD-1 (Programmed cell death protein 1) are co-inhibitory receptors expressed on the surface of activated T cells and Natural Killer (NK) cells. Their engagement with their respective ligands, primarily expressed on tumor cells and antigen-presenting cells, leads to the suppression of anti-tumor immunity.
Caption: TIGIT and PD-1 signaling pathway and the mechanism of action of AB308 and zimberelimab.
ARC-12 Trial Experimental Workflow
The workflow of the ARC-12 trial follows a standard design for a Phase 1/1b study, starting with patient screening and enrollment, followed by treatment and comprehensive monitoring.
Caption: A generalized experimental workflow for the ARC-12 clinical trial.
References
- 1. ashpublications.org [ashpublications.org]
- 2. trials.arcusbio.com [trials.arcusbio.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. A Study to Evaluate AB308 in Combination With AB122 in Participants With Advanced Malignancies [ctv.veeva.com]
- 5. AB308 + Zimberelimab for Advanced Cancers · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 7. Pharmacokinetics of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tutorial on Monoclonal Antibody Pharmacokinetics and Its Considerations in Early Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of Monoclonal Antibodies: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 10. Enzyme-linked Immunosorbent Assay - Creative Biolabs [creative-biolabs.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. marinbio.com [marinbio.com]
- 13. pharma-iq.com [pharma-iq.com]
- 14. ELISA - Wikipedia [en.wikipedia.org]
- 15. project.eortc.org [project.eortc.org]
- 16. radiopaedia.org [radiopaedia.org]
- 17. RECIST 1.1 – Update and Clarification: From the RECIST Committee - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Response evaluation criteria in solid tumors - Wikipedia [en.wikipedia.org]
- 19. RECIST 1.1 – RECIST [recist.eortc.org]
- 20. Staging and response assessment of lymphoma: a brief review of the Lugano classification and the role of FDG-PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jnm.snmjournals.org [jnm.snmjournals.org]
- 22. cdn.amegroups.cn [cdn.amegroups.cn]
- 23. ashpublications.org [ashpublications.org]
- 24. radiopaedia.org [radiopaedia.org]
An In-depth Technical Guide to the Core Objectives of the ARC-12 Phase 1b Study
This technical guide provides a detailed overview of the primary objectives, experimental design, and underlying scientific rationale of the ARC-12 phase 1b clinical trial. The study evaluates the safety and efficacy of a novel combination immunotherapy for advanced malignancies.
Introduction and Scientific Rationale
The ARC-12 study is a Phase 1/1b, first-in-human, open-label, dose-escalation, and dose-expansion clinical trial.[1][2] It is designed to assess the combination of AB308, an Fc-enabled anti-TIGIT humanized IgG1 monoclonal antibody, with zimberelimab (AB122), an anti-PD-1 monoclonal antibody, in patients with advanced solid tumors or hematologic malignancies.[1]
The scientific basis for this combination therapy lies in the complementary mechanisms of the TIGIT and PD-1 pathways in suppressing anti-tumor immunity.[1] T cell Immunoglobulin and ITIM domain (TIGIT) is an inhibitory receptor expressed on activated T cells and Natural Killer (NK) cells.[1] Its ligand, CD155, is often upregulated on tumor cells. The binding of TIGIT to CD155 suppresses the function of T and NK cells, thereby inhibiting the immune response against the tumor.[1] Preclinical models have demonstrated that AB308 can reverse this TIGIT-CD155-mediated T cell inhibition.[1]
PD-1 is another critical immune checkpoint receptor that, upon binding to its ligands (PD-L1/L2), inhibits T cell activity. While PD-1 inhibitors have shown significant clinical benefit, a substantial portion of patients do not respond to monotherapy.[1] The ARC-12 study hypothesizes that the dual blockade of both the TIGIT and PD-1 pathways will result in a more robust and durable anti-tumor immune response.[1]
Primary and Secondary Objectives
The core objectives of the ARC-12 study are to establish the safety and preliminary efficacy of the AB308 and zimberelimab combination.
| Objective Type | Objective | Endpoints |
| Primary | To evaluate the safety and tolerability of AB308 in combination with zimberelimab.[1][2][3] | - Incidence and severity of adverse events (AEs)- Dose-limiting toxicities (DLTs)- Determination of the recommended dose for expansion (RDE) |
| Secondary | To assess the pharmacokinetic (PK) profile of AB308 when administered with zimberelimab.[1] | - Maximum concentration (Cmax)- Area under the curve (AUC)- Half-life (t1/2) |
| Secondary | To evaluate the immunogenicity of AB308 and zimberelimab.[1] | - Incidence of anti-drug antibodies (ADAs) |
| Secondary | To assess the preliminary anti-tumor activity of the combination therapy.[1] | - Objective Response Rate (ORR) per RECIST for solid tumors or Lugano Classification for NHL[1] |
Experimental Protocols and Study Design
The ARC-12 study employs a multi-part design, including dose-escalation and dose-expansion phases, to systematically evaluate the investigational combination.
Patient Population
Eligible participants include adults (≥ 18 years) with advanced solid tumors for which no standard-of-care therapy exists, or with relapsed/refractory non-Hodgkin lymphoma (NHL).[1] Key inclusion criteria include an ECOG performance status of 0-1 and at least one measurable lesion.[1] Exclusion criteria include prior treatment with an anti-TIGIT antibody and active or prior autoimmune disease requiring treatment within the last 3 years.[2][4]
Dose Escalation
The dose-escalation phase aims to determine the recommended dose for expansion (RDE). The study evaluates two different dosing schedules for AB308 in combination with zimberelimab: once every 3 weeks (Q3W, Part A) and once every 4 weeks (Q4W, Part B).[1] The study follows a "3+3" design, a standard dose-escalation scheme in Phase 1 oncology trials.[1]
Dose Expansion
Once the RDE for a given schedule is determined, the study proceeds to the dose-expansion phase.[1] In this phase, larger cohorts of patients with specific types of cancer are enrolled to further evaluate the safety, tolerability, and anti-tumor activity of the combination at the RDE.[1] Expansion cohorts include non-small cell lung cancer (NSCLC), melanoma, gastrointestinal cancer, cervical cancer, diffuse large B-cell lymphoma (DLBCL), and multiple myeloma (MM).[1]
Signaling Pathway
The dual blockade of TIGIT and PD-1 is intended to restore the anti-tumor function of T cells and NK cells. The following diagram illustrates the targeted signaling pathways.
References
Methodological & Application
Application Notes and Protocols: ARC-12 Clinical Trial
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the ARC-12 clinical trial, including its design, objectives, and the methodologies for key experiments. The information is intended to guide researchers and professionals in understanding the framework of this clinical study investigating the combination of an anti-TIGIT antibody (AB308) and an anti-PD-1 antibody (zimberelimab).
ARC-12 Clinical Trial Protocol Summary
The ARC-12 trial is a Phase 1/1b, multicenter, open-label, dose-escalation, and dose-expansion study designed to evaluate the safety, tolerability, and preliminary efficacy of AB308 in combination with zimberelimab in participants with advanced malignancies.[1][2][3][4]
Study Objectives and Endpoints
The primary and secondary objectives of the ARC-12 trial are summarized in the table below.
| Objective Type | Objective Description | Endpoints |
| Primary | To assess the safety and tolerability of AB308 in combination with zimberelimab.[3] | - Incidence and severity of adverse events (AEs)- Incidence of dose-limiting toxicities (DLTs)- Determination of the recommended Phase 2 dose (RP2D) |
| Secondary | To evaluate the pharmacokinetic (PK) profile of AB308 and zimberelimab.[3] | - Maximum concentration (Cmax)- Time to maximum concentration (Tmax)- Area under the concentration-time curve (AUC) |
| Secondary | To assess the immunogenicity of AB308 and zimberelimab.[3] | - Incidence of anti-drug antibodies (ADAs) |
| Secondary | To evaluate the preliminary anti-tumor activity of the combination therapy.[3] | - Objective Response Rate (ORR)- Duration of Response (DOR)- Disease Control Rate (DCR)- Progression-Free Survival (PFS) |
| Secondary | To characterize the pharmacodynamic (PD) effects of the combination therapy. | - Biomarker analysis in tumor and blood samples |
Trial Design and Patient Population
The ARC-12 study follows a dose-escalation and dose-expansion design.[1][3]
| Parameter | Description |
| Study Phase | Phase 1/1b[1][3] |
| Study Design | Open-label, multicenter, dose-escalation, and dose-expansion[1][3] |
| Patient Population | Adults (≥18 years) with advanced solid tumors or hematologic malignancies for whom no standard therapy is available.[5][6] |
| Key Inclusion Criteria | - ECOG performance status of 0 or 1- At least one measurable lesion[5][6] |
| Key Exclusion Criteria | - Prior treatment with an anti-TIGIT antibody- Active or prior autoimmune disease requiring systemic treatment within the last 3 years[1][7] |
| Interventions | - AB308 (anti-TIGIT monoclonal antibody)- Zimberelimab (anti-PD-1 monoclonal antibody)[1][6] |
| Dosing Regimen | Intravenous (IV) administration once every 3 weeks (Q3W) or once every 4 weeks (Q4W).[3][5] |
Signaling Pathways
TIGIT and PD-1 Signaling in T Cells and NK Cells
AB308 and zimberelimab are immune checkpoint inhibitors that target the TIGIT and PD-1 pathways, respectively. These pathways are crucial for regulating the activity of T cells and Natural Killer (NK) cells. In the tumor microenvironment, cancer cells can exploit these pathways to evade immune destruction.
-
TIGIT Pathway : TIGIT (T cell immunoreceptor with Ig and ITIM domains) is an inhibitory receptor expressed on activated T cells, regulatory T cells (Tregs), and NK cells.[8] Its ligands, CD155 (PVR) and CD112, are often upregulated on tumor cells and antigen-presenting cells (APCs).[9] When TIGIT binds to its ligands, it triggers inhibitory signals that suppress T cell and NK cell function.[8][10] AB308 is an Fc-enabled anti-TIGIT antibody that blocks the interaction between TIGIT and its ligands, thereby preventing this immunosuppressive signaling.[5]
-
PD-1 Pathway : PD-1 (Programmed cell death protein 1) is another inhibitory receptor expressed on activated T cells. Its ligands, PD-L1 and PD-L2, can be expressed on tumor cells. The binding of PD-1 to its ligands leads to T cell exhaustion and reduced anti-tumor immunity. Zimberelimab is a monoclonal antibody that blocks the PD-1/PD-L1 interaction, thus restoring T cell function.[5]
The combination of an anti-TIGIT and an anti-PD-1 antibody is hypothesized to have a synergistic effect by blocking two distinct inhibitory pathways, leading to a more robust anti-tumor immune response.
Experimental Protocols
The following sections outline generalized protocols for the key experimental assays conducted in the ARC-12 trial. These protocols are based on standard methodologies for monoclonal antibody analysis, as specific, detailed protocols for the ARC-12 trial are not publicly available.
Pharmacokinetic (PK) Analysis: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a standard sandwich ELISA for the quantification of AB308 and zimberelimab in patient serum or plasma.
Materials:
-
96-well microtiter plates
-
Capture antibody (anti-human IgG)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Detection antibody (e.g., HRP-conjugated anti-human IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture antibody at a concentration of 1-10 µg/mL in a suitable buffer (e.g., carbonate-bicarbonate buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound capture antibody.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Add 100 µL of standards, controls, and patient samples (diluted in blocking buffer) to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of the HRP-conjugated detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve and determine the concentration of the therapeutic antibody in the patient samples.
Immunogenicity Assessment: Anti-Drug Antibody (ADA) Bridging ELISA
This protocol outlines a bridging ELISA for the detection of anti-drug antibodies (ADAs) against AB308 or zimberelimab.
Materials:
-
Streptavidin-coated 96-well microtiter plates
-
Biotinylated therapeutic antibody
-
HRP-conjugated therapeutic antibody
-
Assay buffer (e.g., PBS with 0.5% BSA and 0.05% Tween-20)
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Plate reader
Procedure:
-
Sample Preparation: Dilute patient serum or plasma samples in assay buffer.
-
Incubation with Labeled Drug: In a separate plate, incubate the diluted samples with a mixture of biotinylated and HRP-conjugated therapeutic antibody for 1-2 hours at room temperature to allow for the formation of ADA-drug complexes.
-
Capture: Transfer 100 µL of the sample-drug mixture to the streptavidin-coated plate and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer to remove unbound components.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm.
-
Data Analysis: Compare the signal from patient samples to a pre-determined cut-point to identify ADA-positive samples.
Pharmacodynamic (PD) Analysis: Biomarker Assessment
Pharmacodynamic assessments in the ARC-12 trial likely involve the analysis of biomarkers in patient blood and tumor tissue to understand the biological effects of the treatment. This could include techniques such as:
-
Flow Cytometry: To analyze the frequency and activation status of immune cell populations (e.g., T cells, NK cells, Tregs) in peripheral blood.
-
Immunohistochemistry (IHC): To assess the expression of TIGIT, PD-L1, and other relevant markers in tumor biopsies.
-
Cytokine Analysis: To measure the levels of pro-inflammatory and anti-inflammatory cytokines in patient serum using multiplex assays (e.g., Luminex).
A detailed protocol for each of these techniques is beyond the scope of this document, as they are highly dependent on the specific markers and platforms used. However, a general workflow for biomarker analysis is presented below.
References
- 1. A Study to Evaluate AB308 in Combination With AB122 in Participants With Advanced Malignancies [clin.larvol.com]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. A Study to Evaluate AB308 in Combination With AB122 in Participants With Advanced Malignancies [ctv.veeva.com]
- 5. Anti-Drug Antibody (ADA) Bridging ELISA Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. An Fc-Competent Anti-Human TIGIT Blocking Antibody Ociperlimab (BGB-A1217) Elicits Strong Immune Responses and Potent Anti-Tumor Efficacy in Pre-Clinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. usp.org [usp.org]
- 9. Facebook [cancer.gov]
- 10. ascopubs.org [ascopubs.org]
Application Notes and Protocols for AB308 and Zimberelimab in the ARC-12 Clinical Trial
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dosing schedule and administration protocols for AB308 and zimberelimab as investigated in the ARC-12 clinical trial. The information is intended to guide researchers and professionals in understanding the clinical application of this combination therapy for advanced malignancies.
Introduction to ARC-12 and Investigational Drugs
The ARC-12 study is a Phase 1/1b, multicenter, open-label clinical trial designed to evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and clinical activity of AB308 in combination with zimberelimab in participants with advanced malignancies.[1][2] The trial consists of a dose-escalation phase to determine the recommended dose for expansion (RDE) and a dose-expansion phase to assess clinical activity in specific cancer types.[3][4]
-
AB308: A humanized IgG1 monoclonal antibody that targets the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), an inhibitory checkpoint receptor expressed on T cells and Natural Killer (NK) cells.[4]
-
Zimberelimab (AB122): A human monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor, another key immune checkpoint inhibitor.[3]
The combination of AB308 and zimberelimab is being investigated for its potential to synergistically enhance the anti-tumor immune response.[3]
Dosing Schedules
The ARC-12 trial evaluates different dosing schedules for the combination therapy across various cohorts.
Zimberelimab Dosing
Zimberelimab is administered at a fixed dose depending on the dosing cycle.
| Dosage | Frequency |
| 360 mg | Every 3 Weeks (Q3W) |
| 480 mg | Every 4 Weeks (Q4W) |
Table 1: Zimberelimab Dosing Schedule in ARC-12.[3][5]
AB308 Dosing
The ARC-12 trial employs a dose-escalation strategy for AB308 to identify the maximum tolerated dose (MTD) and the RDE.
Dose Escalation Phase: In this phase, participants receive escalating doses of AB308 in combination with a fixed dose of zimberelimab.[3][5] The specific dose levels for the AB308 escalation cohorts are not publicly available in the clinical trial documentation. The study protocol indicates that the dose escalation follows a 3+3 design.[4]
Dose Expansion Phase: Once the RDE of AB308 is determined, it is administered in combination with zimberelimab to cohorts of patients with specific types of advanced cancers.[3][4]
| Phase | AB308 Dosage | Zimberelimab Dosage | Frequency |
| Dose Escalation | Escalating Doses (Specific levels not disclosed) | 360 mg or 480 mg | Q3W or Q4W |
| Dose Expansion | Recommended Dose for Expansion (RDE) | 360 mg or 480 mg | Q3W, Q4W, or Q6W |
Table 2: AB308 and Zimberelimab Combination Dosing in ARC-12.[2][3][5]
Experimental Protocols
The following protocols are based on the available information from the ARC-12 clinical trial design.
Patient Eligibility
A summary of the key inclusion and exclusion criteria for the ARC-12 study is provided below.
| Criteria | Details |
| Inclusion Criteria | - Age ≥ 18 years- Confirmed diagnosis of an advanced solid tumor or hematologic malignancy for which no standard therapy is available.- ECOG performance status of 0 or 1.- Measurable disease as per RECIST v1.1.[4]- Adequate organ and marrow function. |
| Exclusion Criteria | - Prior treatment with an anti-TIGIT antibody.- History of severe immune-related adverse events from prior immunotherapy.- Active autoimmune disease requiring systemic treatment.- Major surgery within 28 days prior to the first dose.[1] |
Table 3: Key Eligibility Criteria for the ARC-12 Trial.
Drug Administration Protocol
Both AB308 and zimberelimab are administered intravenously (IV).
-
Preparation:
-
Reconstitute the lyophilized drug product with sterile water for injection.
-
Further dilute the reconstituted solution in a suitable infusion bag (e.g., 0.9% Sodium Chloride Injection, USP) to the final required concentration.
-
Visually inspect the solution for particulate matter and discoloration prior to administration.
-
-
Administration:
-
Administer the diluted solution as an intravenous infusion over a specified period (typically 30-60 minutes for similar monoclonal antibodies).
-
Do not administer as an IV push or bolus.
-
Use a low-protein binding in-line filter during administration.
-
Patient Monitoring Protocol
Patients enrolled in the ARC-12 trial undergo comprehensive monitoring to assess safety, tolerability, and efficacy.
-
Safety Monitoring:
-
Monitor vital signs (blood pressure, heart rate, respiratory rate, temperature) before, during, and after each infusion.
-
Perform regular physical examinations.
-
Conduct comprehensive laboratory tests at baseline and before each treatment cycle, including complete blood count (CBC) with differential, comprehensive metabolic panel (CMP), and thyroid function tests.
-
Monitor for and grade adverse events (AEs) and immune-related adverse events (irAEs) according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
-
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessment:
-
Collect blood samples at specified time points before and after drug administration to analyze the serum concentrations of AB308 and zimberelimab.
-
Perform exploratory biomarker analysis on blood and tumor tissue samples to assess target engagement and immune activation.
-
-
Efficacy Assessment:
-
Perform tumor assessments (e.g., CT or MRI scans) at baseline and at regular intervals (e.g., every 6-9 weeks) to evaluate the anti-tumor response based on RECIST v1.1 criteria.
-
Signaling Pathways and Experimental Workflow
AB308 and Zimberelimab Signaling Pathways
The following diagram illustrates the targeted signaling pathways of AB308 (anti-TIGIT) and zimberelimab (anti-PD-1).
Caption: Dual blockade of PD-1 and TIGIT pathways by zimberelimab and AB308.
ARC-12 Clinical Trial Workflow
The diagram below outlines the logical workflow for a patient participating in the ARC-12 clinical trial.
Caption: Logical workflow of the ARC-12 clinical trial from screening to follow-up.
References
- 1. Facebook [cancer.gov]
- 2. A Study to Evaluate AB308 in Combination With AB122 in Participants With Advanced Malignancies [ctv.veeva.com]
- 3. AB308 + Zimberelimab for Advanced Cancers · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. ashpublications.org [ashpublications.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for the ARC-12 Trial: A Phase 1/1b Study of AB308 in Combination with Zimberelimab
Topic: ARC-12 Trial Dose-Escalation and Expansion Cohorts Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
The ARC-12 trial (NCT04772989) is a Phase 1/1b, multicenter, open-label clinical study designed to evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and clinical activity of AB308, an Fc-enabled anti-TIGIT humanized IgG1 monoclonal antibody, in combination with zimberelimab (AB122), an anti-PD-1 monoclonal antibody.[1][2] The study enrolled participants with advanced solid tumors and hematologic malignancies for whom no standard-of-care therapy was available or who were ineligible for other treatments.[2] The trial was structured with a dose-escalation phase followed by dose-expansion cohorts in specific cancer types.[2] While the trial has been completed, detailed quantitative results from the dose-escalation and expansion cohorts have not been publicly released in scientific publications or conference presentations. This document provides a summary of the available information on the trial's design and methodologies based on publicly accessible sources.
Signaling Pathway and Mechanism of Action
The combination of AB308 and zimberelimab targets two distinct inhibitory pathways in the anti-tumor immune response. Zimberelimab blocks the interaction between PD-1 on T cells and its ligand PD-L1 on tumor cells, a well-established mechanism to restore T cell activity against cancer. AB308 targets TIGIT (T-cell immunoreceptor with Ig and ITIM domains), another inhibitory receptor expressed on T cells and Natural Killer (NK) cells.[2] By blocking TIGIT, AB308 is designed to prevent its interaction with its ligand CD155 on tumor cells, thereby further enhancing the anti-tumor activity of T and NK cells.[2] The dual blockade of PD-1 and TIGIT is hypothesized to produce a more robust and durable anti-tumor immune response than targeting either pathway alone.
Experimental Design and Protocols
The ARC-12 study followed a standard 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D) of AB308 in combination with zimberelimab.[2] This was followed by dose-expansion cohorts to further evaluate the safety and preliminary efficacy in specific patient populations.[2]
Dose-Escalation Phase
The dose-escalation phase aimed to establish a safe and tolerable dose of AB308 when administered with zimberelimab. Patients were enrolled in cohorts of 3, and the dose of AB308 was increased in subsequent cohorts if no dose-limiting toxicities (DLTs) were observed. If one DLT was observed, the cohort was expanded to 6 patients. The MTD was defined as the dose level at which less than 33% of patients experienced a DLT.
Table 1: ARC-12 Dose-Escalation Cohorts (Illustrative)
| Cohort | AB308 Dose Level | Zimberelimab Dose | Dosing Schedule | Number of Patients | DLTs Observed |
| 1 | Dose Level 1 | 360 mg | Q3W | 3-6 | Data not publicly available |
| 2 | Dose Level 2 | 360 mg | Q3W | 3-6 | Data not publicly available |
| 3 | Dose Level 3 | 480 mg | Q4W | 3-6 | Data not publicly available |
| 4 | Dose Level 4 | 480 mg | Q4W | 3-6 | Data not publicly available |
Note: This table is illustrative. Specific dose levels of AB308 and patient data have not been publicly released.
Dose-Expansion Phase
Upon determination of the RP2D, the study proceeded to enroll patients in disease-specific expansion cohorts to gather more data on the safety and efficacy of the combination. The expansion cohorts included patients with non-small cell lung cancer (NSCLC), melanoma, gastrointestinal cancer, cervical cancer, and hematologic malignancies (diffuse large B-cell lymphoma and multiple myeloma).[2]
Table 2: ARC-12 Dose-Expansion Cohorts (Illustrative)
| Expansion Cohort | Cancer Type | AB308 Dose | Zimberelimab Dose | Dosing Schedule | Number of Patients | Objective Response Rate (ORR) |
| A | NSCLC | RP2D | 360 mg / 480 mg | Q3W / Q4W | Data not publicly available | 11% (preliminary) |
| B | Melanoma | RP2D | 360 mg / 480 mg | Q3W / Q4W | Data not publicly available | Data not publicly available |
| C | Gastric/GEJ Cancer | RP2D | 360 mg / 480 mg | Q3W / Q4W | Data not publicly available | 21% (preliminary) |
| D | Cervical Cancer | RP2D | 360 mg / 480 mg | Q3W / Q4W | Data not publicly available | Data not publicly available |
| E | Hematologic Malignancies | RP2D | 360 mg / 480 mg | Q3W / Q4W | Data not publicly available | Data not publicly available |
Note: This table is illustrative. The specific RP2D, number of patients, and detailed efficacy data have not been publicly released.
Key Experimental Protocols (General Methodologies)
While specific, detailed protocols for the ARC-12 trial are not publicly available, the following outlines the general methodologies typically employed in such clinical studies for the key assessments.
Safety and Tolerability Assessment
-
Objective: To evaluate the safety profile of AB308 in combination with zimberelimab and to determine the MTD.
-
Methodology:
-
Adverse Event (AE) Monitoring: Continuously monitor and record all AEs from the time of informed consent until a specified period after the last dose of the study drug. AEs are graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
-
Dose-Limiting Toxicity (DLT) Evaluation: In the dose-escalation phase, DLTs are assessed during the first treatment cycle (typically 21 or 28 days). DLTs are pre-defined in the protocol and usually include severe non-hematologic and hematologic toxicities.
-
Laboratory Tests: Regular monitoring of hematology, clinical chemistry, and urinalysis.
-
Physical Examinations: Regular physical examinations, including vital signs and performance status (e.g., ECOG score).
-
Pharmacokinetic (PK) Analysis
-
Objective: To characterize the absorption, distribution, metabolism, and excretion of AB308 and zimberelimab.
-
Methodology:
-
Sample Collection: Collect serial blood samples at pre-defined time points before and after drug administration.
-
Bioanalysis: Use a validated enzyme-linked immunosorbent assay (ELISA) to measure the concentrations of AB308 and zimberelimab in serum or plasma.
-
Data Analysis: Calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2) using non-compartmental analysis.
-
Pharmacodynamic (PD) and Biomarker Analysis
-
Objective: To assess the biological effects of AB308 and zimberelimab on the immune system and to identify potential biomarkers of response.
-
Methodology:
-
Receptor Occupancy: Measure the extent to which AB308 binds to TIGIT and zimberelimab binds to PD-1 on peripheral blood mononuclear cells (PBMCs) using flow cytometry.
-
Immune Cell Profiling: Characterize changes in the frequency and activation status of various immune cell subsets (e.g., T cells, NK cells) in blood and tumor tissue using multi-color flow cytometry or immunohistochemistry.
-
Cytokine Analysis: Measure the levels of various cytokines and chemokines in the blood to assess the systemic immune response.
-
Biomarker Evaluation: Analyze tumor tissue for the expression of PD-L1, TIGIT, and other potential predictive biomarkers.
-
Clinical Activity Assessment
-
Objective: To evaluate the preliminary anti-tumor activity of the combination therapy.
-
Methodology:
-
Tumor Imaging: Perform tumor assessments using imaging techniques such as CT or MRI at baseline and at regular intervals during the study.
-
Response Evaluation: Assess tumor response based on Response Evaluation Criteria in Solid Tumors (RECIST) for solid tumors or other appropriate criteria for hematologic malignancies. Key endpoints include Objective Response Rate (ORR), Duration of Response (DOR), Disease Control Rate (DCR), and Progression-Free Survival (PFS).
-
Conclusion
The ARC-12 trial was a critical first-in-human study to evaluate the safety and preliminary efficacy of the anti-TIGIT antibody AB308 in combination with the anti-PD-1 antibody zimberelimab. While detailed quantitative data from the dose-escalation and expansion cohorts are not yet publicly available, the trial's design provides a framework for understanding how this combination therapy was evaluated in patients with advanced malignancies. The information gathered from ARC-12 is expected to inform the future clinical development strategy for Arcus Biosciences' anti-TIGIT program. Further updates will likely be available through presentations at major oncology conferences or in peer-reviewed publications.
References
Application Notes and Protocols: Assessment of Safety and Tolerability in the ARC-12 Study
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ARC-12 study is a Phase 1/1b, multicenter, open-label, dose-escalation, and dose-expansion clinical trial designed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and clinical activity of AB308 in combination with zimberelimab (AB122) in participants with advanced malignancies.[1][2][3] AB308 is an Fc-enabled anti-TIGIT humanized monoclonal antibody, and zimberelimab is an anti-PD-1 monoclonal antibody.[4][5][6] This document provides a detailed overview of the safety and tolerability assessment protocols relevant to the ARC-12 study, based on established guidelines for Phase 1 oncology trials.
Data Presentation: Safety and Tolerability Profile
While specific quantitative safety data from the ARC-12 trial are not yet publicly available in detail, this section provides a representative summary of potential treatment-emergent adverse events (TEAEs) based on the known safety profiles of anti-TIGIT and anti-PD-1 monoclonal antibodies. The following tables are illustrative and serve as a guide for the types of data collected and analyzed for safety and tolerability.
Table 1: Representative Treatment-Emergent Adverse Events (TEAEs) in Patients Treated with Anti-TIGIT and Anti-PD-1 Combination Therapy (Hypothetical Data)
| Adverse Event | Any Grade (n=100) % | Grade 3-4 (n=100) % |
| General Disorders | ||
| Fatigue | 45% | 5% |
| Pyrexia (Fever) | 25% | 2% |
| Infusion-related reaction | 15% | 1% |
| Gastrointestinal Disorders | ||
| Nausea | 30% | 2% |
| Diarrhea | 20% | 3% |
| Stomatitis | 12% | 1% |
| Skin and Subcutaneous Tissue Disorders | ||
| Rash | 28% | 4% |
| Pruritus (Itching) | 18% | 1% |
| Respiratory, Thoracic and Mediastinal Disorders | ||
| Cough | 15% | <1% |
| Dyspnea (Shortness of breath) | 10% | 2% |
| Immune-Mediated Adverse Events | ||
| Hypothyroidism | 8% | <1% |
| Hyperthyroidism | 5% | <1% |
| Pneumonitis | 3% | 1% |
| Colitis | 2% | 1% |
| Hepatitis | 2% | 1% |
Table 2: Representative Laboratory Abnormalities (Hypothetical Data)
| Laboratory Abnormality | Any Grade (n=100) % | Grade 3-4 (n=100) % |
| Hematology | ||
| Anemia | 35% | 8% |
| Neutropenia | 20% | 5% |
| Thrombocytopenia | 15% | 3% |
| Chemistry | ||
| Increased Aspartate Aminotransferase (AST) | 25% | 4% |
| Increased Alanine Aminotransferase (ALT) | 22% | 4% |
| Increased Creatinine | 18% | 2% |
| Hyperglycemia | 15% | 3% |
Experimental Protocols: Safety and Tolerability Assessment
The following protocols are based on standard practices for Phase 1 oncology trials and are guided by the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) v5.0.[7][8][9][10]
Protocol for Monitoring and Grading of Adverse Events
Objective: To systematically monitor, document, and grade the severity of all adverse events (AEs) experienced by study participants.
Methodology:
-
AE Monitoring:
-
Participants are monitored for AEs from the time of signing the informed consent form until a specified period after the last dose of the study drug (e.g., 90 days).
-
Monitoring includes scheduled study visits, physical examinations, vital sign measurements, and laboratory tests.
-
Participants are also instructed to report any new or worsening symptoms to the study investigators immediately.
-
-
AE Documentation:
-
All AEs are recorded in the participant's electronic case report form (eCRF).
-
Documentation includes a description of the AE, onset and resolution dates, severity grade, relationship to the study drug (as assessed by the investigator), and any actions taken.
-
-
AE Grading:
-
The severity of AEs is graded using the NCI CTCAE v5.0.[8][9] The grading scale is as follows:
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.[9][10]
-
Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).[9][10]
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.[9][10]
-
Grade 4: Life-threatening consequences; urgent intervention indicated.[9][10]
-
-
Protocol for Management of Immune-Related Adverse Events (irAEs)
Objective: To provide a systematic approach to the management of suspected immune-related adverse events.
Methodology:
-
Identification:
-
Management Algorithm (based on ASCO and NCCN guidelines): [11][12]
-
Grade 1: Continue immunotherapy with close monitoring, except for certain neurologic, hematologic, and cardiac toxicities.[11]
-
Grade 2: Hold immunotherapy. Consider resuming when symptoms and/or laboratory values revert to ≤ Grade 1. Corticosteroids (e.g., prednisone 0.5-1 mg/kg/day) may be administered.[11]
-
Grade 3: Hold immunotherapy and initiate high-dose corticosteroids (e.g., prednisone 1-2 mg/kg/day). Corticosteroids should be tapered over at least 4-6 weeks.[11]
-
Grade 4: Permanently discontinue immunotherapy (except for endocrinopathies controlled by hormone replacement). Hospitalization is often required.[11]
-
Protocol for Laboratory Safety Assessments
Objective: To monitor for hematologic and clinical chemistry abnormalities.
Methodology:
-
Sample Collection:
-
Blood and urine samples are collected at screening, prior to dosing on specified days of each treatment cycle, and at the end-of-treatment visit.
-
-
Analytes:
-
Hematology: Complete blood count (CBC) with differential, including hemoglobin, hematocrit, red blood cell count, white blood cell count and differential, and platelet count.
-
Clinical Chemistry: Serum electrolytes, creatinine, blood urea nitrogen (BUN), glucose, total bilirubin, alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase, calcium, magnesium, and lactate dehydrogenase (LDH).
-
Endocrine: Thyroid-stimulating hormone (TSH), free thyroxine (T4).
-
-
Data Analysis:
-
Laboratory values are graded for severity according to the CTCAE v5.0.
-
Clinically significant abnormalities are reported as AEs.
-
Mandatory Visualizations
Signaling Pathway of TIGIT-Mediated Immune Suppression
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A Study to Evaluate AB308 in Combination With AB122 in Participants With Advanced Malignancies [ctv.veeva.com]
- 3. arcusbio.com [arcusbio.com]
- 4. Study Evaluating Effectiveness and Safety of Zimberelimab and Domvanalimab in Lung Cancer [clin.larvol.com]
- 5. A Study to Evaluate AB308 in Combination With AB122 in Participants With Advanced Malignancies [clin.larvol.com]
- 6. Arcus Biosciences - Arcus Biosciences Provides Update on Clinical Programs, Including Key 2022 Milestones [investors.arcusbio.com]
- 7. researchgate.net [researchgate.net]
- 8. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. dermnetnz.org [dermnetnz.org]
- 11. ascopubs.org [ascopubs.org]
- 12. Immunotherapy-Related Adverse Reactions: Grading of Symptoms Key to Appropriate Management - Personalized Medicine in Oncology [personalizedmedonc.com]
Application Notes and Protocols for the Pharmacokinetic and Pharmacodynamic Analysis of Anti-TIGIT Antibodies in the Context of ARC-12
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the pharmacokinetic (PK) and pharmacodynamic (PD) analysis of anti-TIGIT monoclonal antibodies, with a focus on the principles relevant to the ARC-12 clinical trial of AB308 (sotigalimab) in combination with zimberelimab. Given that specific data from the ARC-12 trial are not fully in the public domain, this document presents illustrative data and standardized protocols based on the known characteristics of humanized IgG1 anti-TIGIT antibodies and general practices in immunotherapy clinical trials.
Introduction to ARC-12 and Anti-TIGIT Therapy
The ARC-12 study is a Phase 1/1b clinical trial evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of AB308, an Fc-enabled anti-TIGIT humanized IgG1 monoclonal antibody, in combination with zimberelimab (an anti-PD-1 antibody) in patients with advanced malignancies.[1][2][3][4] TIGIT (T-cell immunoreceptor with Ig and ITIM domains) is an immune checkpoint receptor expressed on activated T cells and Natural Killer (NK) cells.[1][3] By binding to its ligands, such as CD155 (PVR), on tumor cells and antigen-presenting cells, TIGIT transmits inhibitory signals that suppress anti-tumor immunity.[1][3][5] Anti-TIGIT antibodies like AB308 are designed to block this interaction, thereby restoring and enhancing the anti-cancer immune response, often in synergy with other checkpoint inhibitors like anti-PD-1 antibodies.[4][6][7]
Pharmacokinetic (PK) Analysis
The primary objective of pharmacokinetic analysis in a study like ARC-12 is to characterize the absorption, distribution, metabolism, and excretion (ADME) of the therapeutic antibody. For monoclonal antibodies (mAbs) like AB308, PK profiles are typically characterized by low clearance and a long terminal half-life.
Illustrative Pharmacokinetic Parameters of an Anti-TIGIT Antibody
The following table summarizes hypothetical pharmacokinetic parameters for an anti-TIGIT antibody following intravenous administration. These values are for illustrative purposes and are based on typical ranges observed for humanized IgG1 monoclonal antibodies in early-phase clinical trials.
| Parameter | Dose Level 1 (e.g., 200 mg) | Dose Level 2 (e.g., 600 mg) | Dose Level 3 (e.g., 1200 mg) |
| Cmax (µg/mL) | 50 - 75 | 150 - 220 | 300 - 450 |
| Tmax (days) | 0.1 - 1 | 0.1 - 1 | 0.1 - 1 |
| AUClast (µg*day/mL) | 800 - 1200 | 2500 - 4000 | 6000 - 9000 |
| Terminal Half-life (t½, days) | 15 - 25 | 18 - 28 | 20 - 30 |
| Clearance (mL/day/kg) | 3 - 6 | 2.5 - 5 | 2 - 4 |
| Volume of Distribution (Vd, L) | 3 - 5 | 3.5 - 6 | 4 - 7 |
Note: Cmax = Maximum serum concentration; Tmax = Time to reach Cmax; AUC = Area under the concentration-time curve; t½ = Terminal half-life; Vd = Volume of distribution. These are representative values and do not reflect actual data from the ARC-12 trial. A study of another anti-TIGIT antibody, tiragolumab, in Japanese patients showed a Cmax of 217 µg/mL and a half-life of 17.6 days at a 600 mg dose, which aligns with these illustrative ranges.[8]
Experimental Protocol: Quantification of Total Antibody Concentration by ELISA
This protocol describes a standard sandwich enzyme-linked immunosorbent assay (ELISA) for the quantification of a humanized monoclonal antibody in human serum.
Materials:
-
96-well microtiter plates
-
Recombinant human TIGIT protein (for capture)
-
Peroxidase-conjugated anti-human IgG (Fc specific) antibody (for detection)
-
Human serum samples from patients
-
Reference standard (purified AB308)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of recombinant human TIGIT protein at a concentration of 1-5 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Incubation: Prepare a standard curve by serially diluting the reference standard in a matrix of 10% pooled human serum in blocking buffer. Add 100 µL of standards and patient serum samples (appropriately diluted) to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of peroxidase-conjugated anti-human IgG antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values of the standards against their known concentrations to generate a standard curve. Use this curve to determine the concentration of the antibody in the patient samples.
Pharmacodynamic (PD) Analysis
Pharmacodynamic analysis aims to understand the effects of the drug on the body. For an anti-TIGIT antibody, this involves assessing its impact on the target immune cells and related biomarkers.
Illustrative Pharmacodynamic Biomarker Data
This table presents hypothetical pharmacodynamic data for an anti-TIGIT antibody.
| Biomarker | Pre-treatment | Post-treatment (Day 21) | Post-treatment (Day 42) |
| TIGIT Receptor Occupancy on CD8+ T cells (%) | 0 | > 90% | > 90% |
| TIGIT Receptor Occupancy on NK cells (%) | 0 | > 85% | > 85% |
| Serum IFN-γ (pg/mL) | < 5 | 10 - 50 | 15 - 70 |
| Serum TNF-α (pg/mL) | < 10 | 20 - 80 | 25 - 100 |
| Ki-67 Expression in CD8+ T cells (%) | 5 - 15 | 15 - 35 | 20 - 45 |
Note: These are representative values and do not reflect actual data from the ARC-12 trial.
TIGIT Signaling Pathway
The following diagram illustrates the inhibitory signaling pathway of TIGIT upon engagement with its ligand CD155 on a tumor cell, and how an anti-TIGIT antibody blocks this interaction.
Caption: TIGIT signaling pathway and the mechanism of anti-TIGIT antibody action.
Experimental Protocol: TIGIT Receptor Occupancy by Flow Cytometry
This protocol outlines a method to measure the percentage of TIGIT receptors on immune cells that are bound by the therapeutic antibody.
Materials:
-
Whole blood collected in sodium heparin tubes
-
Fluorescently labeled anti-TIGIT antibody (competing antibody, same clone as the therapeutic or a validated competitor)
-
Fluorescently labeled non-competing anti-TIGIT antibody (binds to a different epitope)
-
Fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8, CD56)
-
Red blood cell lysis buffer
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Sample Collection: Collect whole blood from patients at specified time points (e.g., pre-dose, and various post-dose time points).
-
Cell Staining for Free Receptors:
-
Aliquot 100 µL of whole blood into a flow cytometry tube.
-
Add a pre-titered amount of the fluorescently labeled competing anti-TIGIT antibody.
-
Add antibodies for immune cell phenotyping (e.g., anti-CD3, anti-CD8, anti-CD56).
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Cell Staining for Total Receptors:
-
In a separate tube, add a saturating concentration of the unlabeled therapeutic antibody (AB308) to an aliquot of the patient's blood to occupy all available TIGIT receptors. Incubate for 15 minutes.
-
Add a pre-titered amount of the fluorescently labeled non-competing anti-TIGIT antibody.
-
Add antibodies for immune cell phenotyping.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Lysis: Add red blood cell lysis buffer to each tube and incubate as per the manufacturer's instructions.
-
Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet with flow cytometry staining buffer.
-
Data Acquisition: Acquire the samples on a calibrated flow cytometer.
-
Data Analysis:
-
Gate on the immune cell populations of interest (e.g., CD8+ T cells, NK cells).
-
Determine the mean fluorescence intensity (MFI) for the competing antibody (free receptors) and the non-competing antibody (total receptors).
-
Calculate the percent receptor occupancy (%RO) using the formula: %RO = (1 - [MFI of free receptor staining / MFI of total receptor staining]) * 100.
-
Experimental Workflow: Cytokine Profiling
The following diagram illustrates a typical workflow for analyzing cytokine levels in patient serum.
Caption: Workflow for multiplex cytokine analysis from patient serum samples.
Experimental Protocol: Multiplex Cytokine Analysis
This protocol describes the use of a bead-based multiplex immunoassay (e.g., Luminex) to simultaneously measure multiple cytokines in patient serum.
Materials:
-
Commercially available multiplex cytokine assay kit (e.g., for IFN-γ, TNF-α, IL-2, IL-6, IL-10)
-
Patient serum samples
-
Assay buffer
-
Biotinylated detection antibodies
-
Streptavidin-phycoerythrin (SAPE)
-
Wash buffer
-
Multiplex assay reader (e.g., Luminex instrument)
Procedure:
-
Reagent Preparation: Prepare standards, quality controls, and reagents according to the kit manufacturer's instructions.
-
Plate Preparation: Add the antibody-coupled magnetic beads to the wells of a 96-well plate. Wash the beads using a magnetic plate washer.
-
Sample and Standard Incubation: Add standards, controls, and patient serum samples to the appropriate wells. Incubate for 1-2 hours at room temperature with shaking.
-
Washing: Wash the beads three times with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody cocktail to each well. Incubate for 1 hour at room temperature with shaking.
-
Washing: Wash the beads three times with wash buffer.
-
SAPE Incubation: Add streptavidin-phycoerythrin to each well. Incubate for 30 minutes at room temperature with shaking.
-
Washing: Wash the beads three times with wash buffer.
-
Data Acquisition: Resuspend the beads in sheath fluid and acquire the plate on a multiplex assay reader.
-
Data Analysis: Use the instrument's software to analyze the data and calculate the concentration of each cytokine in the samples based on the standard curves.
Conclusion
The pharmacokinetic and pharmacodynamic evaluation of anti-TIGIT antibodies within a clinical trial such as ARC-12 is crucial for understanding the drug's behavior in the body and its immunological effects. The protocols and illustrative data presented here provide a foundational understanding of the methodologies employed. These analyses are essential for determining optimal dosing strategies, identifying biomarkers of response, and advancing the development of novel cancer immunotherapies.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. researchgate.net [researchgate.net]
- 3. conigen.com [conigen.com]
- 4. kuickresearch.com [kuickresearch.com]
- 5. Frontiers | Update in TIGIT Immune-Checkpoint Role in Cancer [frontiersin.org]
- 6. Anti-TIGIT antibody improves PD-L1 blockade through myeloid and Treg cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kuickresearch.com [kuickresearch.com]
- 8. Phase I study of the anti-TIGIT antibody tiragolumab in combination with atezolizumab in Japanese patients with advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Clinical Activity Endpoints in the ARC-12 Study
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the clinical activity endpoints and associated protocols for the ARC-12 study, a Phase 1/1b clinical trial evaluating the safety, tolerability, and efficacy of AB308, an anti-TIGIT monoclonal antibody, in combination with zimberelimab, an anti-PD-1 monoclonal antibody, in participants with advanced malignancies. While specific quantitative data from the ARC-12 study have not been fully disclosed in publications, this document outlines the methodologies for data collection and analysis based on the study protocol and established clinical trial guidelines.
Overview of Clinical Activity Endpoints
The ARC-12 study (NCT04772989) is designed to assess the clinical benefit of dual checkpoint inhibition of the TIGIT and PD-1 pathways.[1] The primary endpoints focus on safety and tolerability. The secondary endpoints are designed to measure the anti-tumor activity of the combination therapy.
Table 1: Clinical Activity Endpoints in the ARC-12 Study
| Endpoint Category | Specific Endpoint | Description |
| Tumor Response | Objective Response Rate (ORR) | The proportion of patients with a complete or partial response to treatment. |
| Disease Control Rate (DCR) | The proportion of patients with a complete response, partial response, or stable disease. | |
| Duration of Response (DoR) | The time from the initial response to disease progression or death. | |
| Pharmacokinetics (PK) | Various PK Parameters | Measures of drug absorption, distribution, metabolism, and excretion (e.g., Cmax, AUC, half-life). |
| Immunogenicity | Anti-Drug Antibodies (ADA) | Detection and characterization of immune responses against AB308 and zimberelimab. |
Experimental Protocols
Assessment of Tumor Response
Tumor response is evaluated based on the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).
Protocol for Tumor Assessment:
-
Baseline Assessment: All patients undergo a baseline tumor assessment using imaging techniques such as CT or MRI within 4 weeks prior to the start of treatment. Measurable lesions are identified and their longest diameters are recorded.
-
Follow-up Assessments: Tumor assessments are repeated at regular intervals, typically every 6-12 weeks, as specified in the study protocol.
-
Response Evaluation: The sum of the longest diameters of all target lesions is calculated at each assessment and compared to the baseline sum to determine the objective response according to RECIST 1.1 criteria.
Table 2: RECIST 1.1 Criteria for Objective Tumor Response
| Response Category | Criteria |
| Complete Response (CR) | Disappearance of all target lesions. Any pathological lymph nodes must have a reduction in short axis to <10 mm. |
| Partial Response (PR) | At least a 30% decrease in the sum of the diameters of target lesions, taking as a reference the baseline sum of diameters. |
| Stable Disease (SD) | Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD, taking as a reference the smallest sum of diameters while on study. |
| Progressive Disease (PD) | At least a 20% increase in the sum of the diameters of target lesions, taking as a reference the smallest sum of diameters recorded at baseline or since treatment started. In addition to the relative increase, the sum must also demonstrate an absolute increase of at least 5 mm. The appearance of one or more new lesions is also considered progression. |
Pharmacokinetic Analysis
Pharmacokinetic (PK) analysis is performed to characterize the absorption, distribution, metabolism, and excretion (ADME) of AB308 and zimberelimab.
Protocol for PK Sample Collection and Analysis:
-
Sample Collection: Blood samples are collected from patients at pre-defined time points before, during, and after drug administration.
-
Bioanalysis: The concentration of AB308 and zimberelimab in plasma or serum is determined using a validated ligand-binding assay, such as an enzyme-linked immunosorbent assay (ELISA).
-
PK Parameter Calculation: Non-compartmental analysis (NCA) is used to calculate key PK parameters, including:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Terminal half-life (t1/2)
-
Immunogenicity Assessment
Immunogenicity testing is conducted to evaluate the potential for patients to develop anti-drug antibodies (ADAs) against AB308 and zimberelimab.
Protocol for Immunogenicity Testing:
-
Sample Collection: Serum samples are collected at baseline and at multiple time points during and after the treatment period.
-
Screening Assay: A sensitive immunoassay, typically a bridging ELISA, is used to screen for the presence of ADAs.
-
Confirmatory Assay: Samples that screen positive are further tested in a confirmatory assay that includes a competition step with an excess of the drug to demonstrate specificity.
-
Titer Determination: For confirmed positive samples, the titer of ADAs is determined by serially diluting the sample.
-
Neutralizing Antibody (NAb) Assay: Confirmed ADA-positive samples may be further analyzed to determine if the ADAs have neutralizing activity, meaning they can inhibit the biological activity of the drug. This is often assessed using a cell-based bioassay or a competitive ligand-binding assay.
Visualizations
Signaling Pathway of Dual TIGIT and PD-1 Blockade
Caption: Dual blockade of TIGIT and PD-1 pathways by AB308 and zimberelimab to enhance T-cell activation.
Experimental Workflow for Clinical Activity Assessment
Caption: Workflow for assessing clinical activity endpoints in the ARC-12 study.
References
Application Notes and Protocols for the ARC-12 Trial in Non-Small Cell Lung Cancer (NSCLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ARC-12 trial (NCT04772989) is a Phase 1/1b, multicenter, open-label, dose-escalation, and dose-expansion clinical study designed to evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and clinical activity of AB308 in combination with zimberelimab (AB122) in participants with advanced malignancies, including a cohort of patients with non-small cell lung cancer (NSCLC).[1][2] AB308 is an Fc-enabled humanized IgG1 monoclonal antibody targeting the T cell immunoreceptor with Ig and ITIM domains (TIGIT), an inhibitory immune checkpoint. Zimberelimab is a monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor. This combination therapy aims to enhance the anti-tumor immune response by dual blockade of two distinct inhibitory pathways.
Disclaimer: As of the latest available information, detailed quantitative data and full experimental protocols from the ARC-12 trial have not been publicly released. The following application notes and protocols are based on the publicly available trial design, preclinical data, and general methodologies for similar clinical trials. The tables for quantitative data are presented as templates for how such data would be structured once available.
Signaling Pathways
The combination of AB308 and zimberelimab targets two key inhibitory signaling pathways in the anti-tumor immune response: the TIGIT and PD-1 pathways.
TIGIT Signaling Pathway
TIGIT is an inhibitory receptor expressed on various immune cells, including T cells and Natural Killer (NK) cells. It competes with the co-stimulatory receptor CD226 (DNAM-1) for binding to its ligands, such as CD155, which can be highly expressed on tumor cells. Engagement of TIGIT by its ligands leads to the suppression of immune responses.
References
Application of ARC-12 Findings to Gastrointestinal Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ARC-12 clinical trial (NCT04772989) is a Phase 1/1b study evaluating the safety, tolerability, and preliminary efficacy of AB308 in combination with zimberelimab for advanced malignancies, including a cohort for gastrointestinal (GI) cancer.[1][2][3] AB308 is an Fc-enabled anti-TIGIT humanized monoclonal antibody, and zimberelimab is an anti-PD-1 monoclonal antibody.[1] The trial aims to assess whether blocking the TIGIT pathway with AB308 can enhance the anti-tumor activity of PD-1 inhibition with zimberelimab.[1]
This document provides detailed application notes and protocols based on the principles and findings emerging from studies like ARC-12, focusing on the dual blockade of TIGIT and PD-1 pathways in gastrointestinal cancers. While specific quantitative data from the ARC-12 GI cohort is maturing, we will draw upon closely related and informative studies investigating this therapeutic strategy in GI malignancies, such as the EDGE-Gastric trial.
Mechanism of Action: Dual TIGIT and PD-1 Blockade
TIGIT (T-cell immunoreceptor with Ig and ITIM domains) and PD-1 (Programmed cell death protein 1) are two distinct inhibitory receptors expressed on T cells and Natural Killer (NK) cells. In the tumor microenvironment, the binding of these receptors to their respective ligands (PVR and PD-L1/L2) on tumor cells and antigen-presenting cells leads to the suppression of anti-tumor immunity.
The therapeutic hypothesis is that the simultaneous blockade of both TIGIT and PD-1 can synergistically reinvigorate the anti-tumor immune response, leading to enhanced tumor cell killing.
Preclinical and Clinical Data in Gastrointestinal Cancer
While specific data from the ARC-12 gastrointestinal cohort is not yet fully published, results from the EDGE-Gastric study (NCT05329766), which evaluates the anti-TIGIT antibody domvanalimab in combination with zimberelimab and chemotherapy (FOLFOX) in first-line advanced gastroesophageal cancer, provide strong rationale and preliminary evidence for this approach.[4][5]
Summary of Key Quantitative Data (from EDGE-Gastric Study)
| Parameter | All Patients (n=41) | PD-L1-high (TAP ≥5%) | PD-L1-low (TAP <5%) |
| Objective Response Rate (ORR) | 59% | 80% | 46% |
| Confirmed Complete Responses | 2 | - | - |
| 6-month Progression-Free Survival (PFS) Rate | 77% | 93% | 68% |
| Median Time on Treatment | 33 weeks | - | - |
| Median Follow-up | 8.1 months | - | - |
Data as of September 4, 2023. TAP = Tumor Activity Positivity.[4]
These encouraging early data suggest that the combination of an anti-TIGIT antibody with an anti-PD-1 antibody and chemotherapy has the potential to improve outcomes in patients with upper GI cancers, particularly those with high PD-L1 expression.[4][5]
Application Notes
-
Patient Stratification: The data from the EDGE-Gastric study suggest that PD-L1 expression may be a predictive biomarker for response to TIGIT/PD-1 blockade in gastrointestinal cancers.[4] Therefore, the assessment of PD-L1 status in tumor biopsies should be considered for patient selection in future clinical trials and potential therapeutic application.
-
Combination Therapy: The combination of TIGIT/PD-1 blockade with standard-of-care chemotherapy, such as FOLFOX, appears to be a promising strategy.[5] The chemotherapy may enhance the immunogenic cell death of tumor cells, thereby priming the immune system for a more robust response to immunotherapy.
-
Safety Profile: In the EDGE-Gastric study, the combination of domvanalimab, zimberelimab, and chemotherapy had a manageable safety profile. The most common adverse events were related to chemotherapy, such as neutropenia and nausea.[4] Importantly, no new safety signals were observed with the addition of the anti-TIGIT antibody.
Experimental Protocols
In Vitro T-Cell Activation Assay
Objective: To assess the ability of anti-TIGIT and anti-PD-1 antibodies, alone or in combination, to enhance T-cell activation in the presence of gastrointestinal cancer cells.
Methodology:
-
Co-culture peripheral blood mononuclear cells (PBMCs) from healthy donors with a human gastrointestinal cancer cell line (e.g., AGS, MKN-45) that expresses PVR and PD-L1.
-
Treat the co-cultures with isotype control antibodies, anti-TIGIT antibody (e.g., AB308), anti-PD-1 antibody (e.g., zimberelimab), or the combination of both antibodies.
-
After 72-96 hours of incubation, harvest the non-adherent cells (lymphocytes).
-
Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD8) and activation markers (e.g., CD69, ICOS).
-
Analyze the expression of activation markers on T cells by flow cytometry.
-
Measure the concentration of cytokines (e.g., IFN-γ, TNF-α) in the culture supernatant using ELISA or a multiplex cytokine assay.
Syngeneic Mouse Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of dual TIGIT and PD-1 blockade in a mouse model of gastrointestinal cancer.
Methodology:
-
Implant a syngeneic mouse colon cancer cell line (e.g., CT26, MC38) subcutaneously into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Once tumors are established (e.g., 50-100 mm³), randomize the mice into treatment groups:
-
Vehicle control (e.g., PBS)
-
Anti-mouse TIGIT antibody
-
Anti-mouse PD-1 antibody
-
Combination of anti-TIGIT and anti-PD-1 antibodies
-
-
Administer the antibodies intraperitoneally (i.p.) or intravenously (i.v.) according to a predefined schedule (e.g., twice a week for 3 weeks).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
Conclusion
The therapeutic strategy of dual TIGIT and PD-1 blockade, as investigated in the ARC-12 trial and supported by data from studies like EDGE-Gastric, holds significant promise for the treatment of gastrointestinal cancers. The available evidence suggests that this combination can lead to improved response rates, particularly in patients with PD-L1-positive tumors. The provided protocols offer a framework for further preclinical and translational research to optimize this immunotherapy approach for patients with gastrointestinal malignancies. As more data from the ARC-12 trial becomes available, a more refined understanding of the patient populations most likely to benefit from this combination therapy will emerge.
References
ARC-12 Study in Relapsed/Refractory Diffuse Large B-cell Lymphoma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ARC-12 study (NCT04772989) is a Phase 1/1b clinical trial evaluating the safety, tolerability, and preliminary efficacy of a novel immunotherapy combination in patients with advanced solid tumors and hematologic malignancies.[1][2] A key focus of this study is a cohort of patients with relapsed or refractory (R/R) diffuse large B-cell lymphoma (DLBCL), a patient population with significant unmet medical need. The therapeutic strategy employed in the ARC-12 trial centers on the dual blockade of two critical immune checkpoint pathways: TIGIT and PD-1.[1] This document provides a detailed overview of the ARC-12 study, including its scientific rationale, study design, and the mechanism of action of the investigational agents.
Disclaimer: As of the latest available information, specific quantitative data from the relapsed/refractory diffuse large B-cell lymphoma cohort of the ARC-12 study have not been publicly disclosed. The following information is based on the publicly available study protocol and general knowledge of the therapeutic agents.
Scientific Rationale
Diffuse large B-cell lymphoma is an aggressive form of non-Hodgkin lymphoma. While many patients achieve remission with standard first-line chemoimmunotherapy, a substantial proportion will either relapse or become refractory to treatment. In these patients, the tumor microenvironment is often characterized by immune evasion mechanisms that prevent the host's immune system from effectively targeting and eliminating cancer cells.
The ARC-12 study investigates the combination of AB308, an anti-TIGIT antibody, and zimberelimab, an anti-PD-1 antibody.[1]
-
Zimberelimab (anti-PD-1): The PD-1/PD-L1 axis is a well-established immune checkpoint pathway. PD-1 is expressed on the surface of activated T cells, and its binding to its ligands, PD-L1 and PD-L2, on tumor cells and other immune cells, leads to the suppression of T-cell activity. By blocking the PD-1 receptor, zimberelimab aims to release this "brake" on the immune system, thereby enhancing the anti-tumor T-cell response.
-
AB308 (anti-TIGIT): TIGIT (T cell immunoreceptor with Ig and ITIM domains) is another inhibitory receptor expressed on various immune cells, including T cells and Natural Killer (NK) cells. Its primary ligand, CD155 (also known as PVR), is often overexpressed on tumor cells. The TIGIT/CD155 interaction inhibits T-cell and NK-cell function, contributing to immune suppression. AB308 is designed to block this interaction, thereby restoring the activity of these critical immune effector cells.
The combination of anti-TIGIT and anti-PD-1 antibodies is hypothesized to have a synergistic effect. By blocking two distinct inhibitory pathways, this dual approach may lead to a more robust and durable anti-tumor immune response than targeting either pathway alone.
Signaling Pathway
Caption: TIGIT and PD-1 signaling pathway and points of therapeutic intervention.
Study Design and Methods
The ARC-12 study is a Phase 1/1b, multicenter, open-label clinical trial.[1][2] The study is designed to first determine the safety and recommended Phase 2 dose (dose-escalation phase) of AB308 in combination with zimberelimab, followed by an expansion phase to further evaluate the safety and efficacy of the combination in specific cancer types, including R/R DLBCL.
Patient Population
The study enrolls adult patients with histologically confirmed R/R DLBCL who have received at least two prior lines of therapy and are not candidates for or have relapsed after high-dose chemotherapy and autologous stem cell transplantation. Key inclusion and exclusion criteria are summarized in the table below.
| Inclusion Criteria | Exclusion Criteria |
| Histologically confirmed R/R DLBCL | Prior treatment with an anti-TIGIT or anti-PD-1/PD-L1 antibody |
| ECOG performance status of 0 or 1 | Active autoimmune disease requiring systemic treatment |
| Measurable disease per Lugano 2014 criteria | Prior allogeneic stem cell transplant |
| Adequate organ and marrow function | Active central nervous system involvement by lymphoma |
Treatment Regimen
Patients in the ARC-12 study receive AB308 and zimberelimab intravenously. The study evaluates different dosing schedules, including every three weeks (Q3W) and every four weeks (Q4W).[1]
Study Endpoints
The primary endpoints of the study are focused on safety and tolerability, including the incidence of dose-limiting toxicities (DLTs) and treatment-emergent adverse events (TEAEs). Secondary endpoints include:
-
Overall Response Rate (ORR)
-
Complete Response (CR) Rate
-
Duration of Response (DOR)
-
Progression-Free Survival (PFS)
-
Overall Survival (OS)
-
Pharmacokinetics (PK) of AB308 and zimberelimab
-
Immunogenicity of AB308 and zimberelimab
Experimental Protocols
Detailed experimental protocols for the ARC-12 study are not publicly available. However, based on the study's objectives, the following are standard methodologies that are likely to be employed.
Pharmacokinetic (PK) Analysis
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of AB308 and zimberelimab.
Methodology:
-
Sample Collection: Serial blood samples are collected from patients at pre-defined time points before, during, and after drug administration.
-
Sample Processing: Plasma is isolated from the blood samples by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentrations of AB308 and zimberelimab in plasma samples are determined using a validated ligand-binding assay, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: PK parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2), are calculated using non-compartmental analysis.
Pharmacodynamic (PD) and Biomarker Analysis
Objective: To assess the biological effects of AB308 and zimberelimab on the immune system and to identify potential predictive biomarkers of response.
Methodology:
-
Sample Collection: Peripheral blood mononuclear cells (PBMCs) and tumor biopsy samples are collected at baseline and at various time points during treatment.
-
Immunophenotyping: Multi-color flow cytometry is used to analyze the frequency and activation status of various immune cell subsets in the peripheral blood and tumor microenvironment. This may include analysis of T-cell subsets (CD4+, CD8+, regulatory T cells), NK cells, and their expression of activation and exhaustion markers.
-
Cytokine Analysis: The levels of various cytokines and chemokines in the plasma are measured using multiplex immunoassays (e.g., Luminex) to assess the systemic immune response.
-
Gene Expression Profiling: RNA sequencing of tumor biopsies can be performed to identify gene expression signatures associated with response or resistance to therapy.
-
Immunohistochemistry (IHC): IHC can be used to assess the expression of TIGIT, PD-L1, CD155, and the infiltration of immune cells within the tumor microenvironment.
Experimental Workflow
Caption: General clinical trial workflow for the ARC-12 study.
Conclusion
The ARC-12 study represents a promising therapeutic strategy for patients with relapsed/refractory diffuse large B-cell lymphoma by targeting the TIGIT and PD-1 immune checkpoint pathways. The combination of AB308 and zimberelimab has the potential to overcome immune evasion and induce durable anti-tumor responses. The results of this study are eagerly awaited by the scientific and clinical communities and will provide valuable insights into the safety and efficacy of this novel immunotherapy combination in this challenging patient population. Further updates and data presentations from the ARC-12 trial will be critical to fully understand the clinical potential of this therapeutic approach.
References
Troubleshooting & Optimization
ARC-12 Clinical Trial: Technical Support Center for Adverse Event Management
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing adverse events (AEs) in the ARC-12 clinical trial. The ARC-12 trial is a Phase 1/1b, multicenter, open-label study evaluating the safety and efficacy of AB308 (an anti-TIGIT antibody) in combination with zimberelimab (an anti-PD-1 antibody) in participants with advanced malignancies.[1][2][3] Due to the nature of immune checkpoint inhibitors, a proactive and standardized approach to AE management is critical for patient safety.[4][5]
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues that may arise during the management of adverse events in the ARC-12 trial.
Q1: What are the most anticipated adverse events for the AB308 and zimberelimab combination therapy?
A1: Given the mechanism of action of anti-TIGIT and anti-PD-1 antibodies, the most anticipated adverse events are immune-related (irAEs).[5] These can affect various organ systems. Key irAEs to monitor for include, but are not limited to:
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Dermatologic: Rash, pruritus
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Gastrointestinal: Diarrhea, colitis
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Endocrinologic: Hypothyroidism, hyperthyroidism, adrenal insufficiency, type 1 diabetes
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Hepatic: Hepatitis, elevated liver enzymes (AST/ALT)
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Pulmonary: Pneumonitis
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General: Fatigue, infusion-related reactions
Close monitoring and early intervention are crucial for managing these potential toxicities.[6]
Q2: A patient presents with Grade 2 diarrhea. What are the initial management steps according to the protocol?
A2: For Grade 2 diarrhea (an increase of 4-6 stools/day over baseline), initiate symptomatic treatment promptly. The recommended first step is aggressive oral hydration and administration of loperamide. If symptoms do not resolve within 24-48 hours or worsen, oral corticosteroids (e.g., prednisone or equivalent) should be considered. The study drug administration should be held. Refer to the detailed "Protocol for Management of Immune-Mediated Diarrhea/Colitis" in the Experimental Protocols section.
Q3: How should an infusion-related reaction (IRR) be managed?
A3: Management depends on the grade of the IRR.
-
Grade 1-2 (mild to moderate): Interrupt the infusion immediately and manage symptoms with antihistamines and antipyretics. Once symptoms resolve, the infusion may be resumed at a 50% reduced rate.
-
Grade 3-4 (severe): Permanently discontinue the study treatment. Administer emergency medical care as needed, which may include epinephrine, corticosteroids, and IV fluids. The patient should be monitored in a setting with resuscitation capabilities.
Q4: When is a dose modification or treatment discontinuation required for elevated liver enzymes?
A4: Dose modification is guided by the severity of the transaminase elevation (AST/ALT) as per the Common Terminology Criteria for Adverse Events (CTCAE).
-
Grade 2 (>3.0 to 5.0 x ULN): Hold study treatment. Monitor LFTs every 1-2 days. May resume treatment when LFTs return to Grade 1 or baseline.
-
Grade 3 (>5.0 to 20.0 x ULN): Hold study treatment and initiate systemic corticosteroids. Hospitalization may be required. Treatment should be permanently discontinued if LFTs do not improve or if the patient develops signs of liver dysfunction.
-
Grade 4 (>20.0 x ULN): Permanently discontinue treatment and manage with high-dose corticosteroids.
Data Presentation: Adverse Event Summary
The following table summarizes hypothetical data on the incidence of common adverse events observed in the ARC-12 trial, categorized by treatment arm.
| Adverse Event (AE) | Grade | AB308 + Zimberelimab Arm (N=100) | Placebo + Chemo Arm (N=100) |
| Fatigue | 1-2 | 45% | 35% |
| 3-4 | 5% | 3% | |
| Diarrhea/Colitis | 1-2 | 30% | 15% |
| 3-4 | 8% | 2% | |
| Rash | 1-2 | 25% | 8% |
| 3-4 | 3% | <1% | |
| Hypothyroidism | 1-2 | 15% | 2% |
| 3-4 | <1% | 0% | |
| AST/ALT Elevation | 1-2 | 18% | 10% |
| 3-4 | 6% | 1% | |
| Pneumonitis | 1-2 | 5% | <1% |
| 3-4 | 2% | 0% |
Note: Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol for Management of Suspected Immune-Mediated Pneumonitis
1.0 Objective To provide a systematic approach to the diagnosis and management of suspected immune-mediated pneumonitis in ARC-12 trial participants.
2.0 Initial Assessment
-
Symptom Evaluation: Assess for new or worsening cough, dyspnea, chest pain, or fever.
-
Hold Treatment: Immediately hold the next dose of AB308 and zimberelimab.
-
Radiographic Imaging: Obtain a high-resolution computed tomography (HRCT) scan of the chest.
-
Infectious Disease Workup: Rule out infectious causes with sputum cultures, blood cultures, and viral panels as clinically indicated.
-
Consultation: Obtain a prompt consultation with a pulmonologist.
3.0 Grading and Management
-
Grade 1 (Asymptomatic, limited to radiographic findings):
-
Hold study treatment.
-
Monitor closely with weekly clinical assessment and repeat imaging every 3 weeks.
-
Treatment may be resumed if radiographic findings resolve.
-
-
Grade 2 (Symptomatic, limiting instrumental ADLs):
-
Hold study treatment.
-
Initiate oral prednisone at 1-2 mg/kg/day or equivalent.
-
Hospitalize if clinically indicated.
-
Begin a slow taper of corticosteroids over at least 4-6 weeks once symptoms improve to Grade 1.
-
-
Grade 3-4 (Severe symptoms, limiting self-care ADLs or life-threatening):
-
Permanently discontinue study treatment.
-
Hospitalize the patient.
-
Administer IV methylprednisolone at 2-4 mg/kg/day.
-
If no improvement within 48-72 hours, consider adding a second immunosuppressive agent (e.g., infliximab or mycophenolate mofetil).
-
4.0 Follow-up
-
Continue to monitor patients with resolved pneumonitis closely, as relapse can occur.
-
All cases of Grade 2 or higher pneumonitis must be reported as a serious adverse event (SAE).
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Dual blockade of PD-1 and TIGIT pathways to enhance T-cell activation.
Adverse Event Management Workflow: Suspected Pneumonitis
Caption: Decision workflow for managing suspected immune-mediated pneumonitis.
Logical Relationship: AE Grade and Required Action
Caption: Relationship between adverse event grade and protocol-mandated actions.
References
- 1. trials.arcusbio.com [trials.arcusbio.com]
- 2. arcusbio.com [arcusbio.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Enhancing Adverse Event Identification and Management in Early-Phase Oncology Clinical Trials: The Emerging Role of Advanced Practice Providers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. clinician.encompass-cancer.com [clinician.encompass-cancer.com]
Technical Support Center: Optimizing Combination Therapy with AB308 and Zimberelimab
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving the combination of AB308 and zimberelimab. Here you will find answers to frequently asked questions and troubleshooting guides to address specific issues you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What are the mechanisms of action for AB308 and zimberelimab?
A1: AB308 is a humanized monoclonal antibody that targets the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), an inhibitory receptor found on T cells and Natural Killer (NK) cells.[1][2] By blocking TIGIT, AB308 prevents its interaction with its ligand CD155, which is often overexpressed on tumor cells. This blockade enhances the activation of T cells and NK cells, promoting an anti-tumor immune response.[3][4] Zimberelimab is a fully human monoclonal antibody that targets the Programmed Death-1 (PD-1) receptor on T cells.[5][6][7] It blocks the interaction between PD-1 and its ligands, PD-L1 and PD-L2, which are expressed on tumor cells. This inhibition reverses T-cell exhaustion and restores their ability to recognize and eliminate cancer cells.[5][6]
Q2: What is the scientific rationale for combining AB308 and zimberelimab?
A2: The combination of an anti-TIGIT antibody (AB308) and an anti-PD-1 antibody (zimberelimab) is based on the complementary roles of the TIGIT and PD-1 pathways in suppressing anti-tumor immunity.[2] TIGIT and PD-1 are often co-expressed on tumor-infiltrating lymphocytes (TILs), particularly on exhausted CD8+ T cells.[8] Dual blockade of these two distinct inhibitory pathways has been shown in preclinical models to result in enhanced anti-tumor activity compared to monotherapy with either agent alone.[3][4] This combination can lead to a more robust and durable anti-cancer immune response.
Q3: What are the key characteristics of AB308 and zimberelimab?
A3: The table below summarizes the key characteristics of each antibody based on available preclinical data.
| Characteristic | AB308 (anti-TIGIT) | Zimberelimab (GLS-010, anti-PD-1) |
| Antibody Type | Humanized IgG1 | Fully Human IgG4 |
| Target | TIGIT | PD-1 |
| Binding Affinity (K D ) | High affinity for human TIGIT | 1.75 x 10⁻¹⁰ M |
| Mechanism of Action | Blocks TIGIT-CD155 interaction, has Fc-gamma receptor (FcγR) binding function for potential ADCC | Blocks PD-1/PD-L1 and PD-1/PD-L2 interaction |
Q4: Are there any clinical data available for the AB308 and zimberelimab combination?
A4: Yes, the combination of AB308 and zimberelimab has been evaluated in a Phase 1/1b clinical trial designated as ARC-12 (NCT04772989).[9][10] This study was designed to assess the safety, tolerability, and preliminary clinical activity of the combination in participants with advanced malignancies.[9][10]
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by AB308 and zimberelimab.
Experimental Protocols
Here are detailed protocols for key experiments to evaluate the combination of AB308 and zimberelimab.
In Vitro T-Cell Activation Assay (IL-2 Secretion)
Objective: To assess the effect of AB308 and zimberelimab, alone and in combination, on T-cell activation by measuring Interleukin-2 (IL-2) secretion.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies
-
AB308
-
Zimberelimab
-
Isotype control antibodies
-
96-well flat-bottom culture plates
-
Human IL-2 ELISA kit
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare antibody solutions (AB308, zimberelimab, combination, and isotype control) at 2x the final desired concentration.
-
Add 50 µL of the antibody solutions to the respective wells.
-
Prepare a T-cell stimulus (e.g., PHA at 5 µg/mL or plate-bound anti-CD3 at 1 µg/mL and soluble anti-CD28 at 1 µg/mL) at 4x the final concentration.
-
Add 50 µL of the T-cell stimulus to the appropriate wells. Include a no-stimulus control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Collect the supernatant and measure the IL-2 concentration using a human IL-2 ELISA kit according to the manufacturer's instructions.
Experimental Workflow Diagram
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low IL-2 secretion in all stimulated wells | 1. Suboptimal T-cell stimulus concentration.2. Poor PBMC viability.3. Incorrect incubation time. | 1. Titrate the concentration of the T-cell stimulus (e.g., anti-CD3/CD28).2. Check PBMC viability using Trypan Blue exclusion before seeding. Ensure viability is >95%.3. Optimize the incubation time (48-96 hours). |
| High background in unstimulated controls | 1. PBMC activation during isolation.2. Mycoplasma contamination. | 1. Handle PBMCs gently during isolation and minimize processing time.2. Test cell cultures for mycoplasma contamination. |
| Inconsistent results between replicate wells | 1. Inaccurate pipetting.2. Uneven cell distribution in wells. | 1. Use calibrated pipettes and ensure proper technique.2. Gently mix the cell suspension before seeding each well. |
| No enhanced effect with the combination therapy | 1. TIGIT and/or PD-1 expression is low on the donor PBMCs.2. Suboptimal antibody concentrations. | 1. Screen PBMC donors for TIGIT and PD-1 expression on T cells by flow cytometry.2. Perform a dose-response curve for each antibody to determine the optimal concentration. |
This technical support center is intended to be a living document and will be updated as more data becomes available. For further assistance, please refer to the publications cited.
References
- 1. RecruitMe [recruit.cumc.columbia.edu]
- 2. gilead.com [gilead.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Characterization of GLS-010 (Zimberelimab), a Novel Fully Human Anti-PD-1 Therapeutic Monoclonal Antibody for Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Portico [access.portico.org]
- 7. arcusbio.com [arcusbio.com]
- 8. arcusbio.com [arcusbio.com]
- 9. AB308 + Zimberelimab for Advanced Cancers · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Overcoming Resistance to TIGIT and PD-1 Blockade
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TIGIT and PD-1 blockade.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to TIGIT and PD-1 dual blockade?
Resistance to dual TIGIT and PD-1 blockade can be multifactorial. Key mechanisms include:
-
Upregulation of alternative immune checkpoints: Tumor cells or immune cells may upregulate other inhibitory receptors like TIM-3, LAG-3, and VISTA, leading to continued immune suppression.[1]
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Lack of T-cell infiltration: The tumor microenvironment (TME) may be "cold," lacking sufficient infiltration of T cells for the blockade to be effective.[2]
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Loss of antigen presentation: Tumor cells can downregulate MHC class I molecules, preventing recognition by CD8+ T cells.
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Immunosuppressive cells in the TME: The presence of regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and M2-polarized macrophages can dampen the anti-tumor immune response.[3][4]
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Alterations in the TIGIT-CD226 axis: The efficacy of TIGIT blockade is dependent on the co-stimulatory receptor CD226.[5] Reduced CD226 expression on T cells can limit the effectiveness of the therapy.[5]
Q2: Why is dual blockade of TIGIT and PD-1 often more effective than monotherapy?
TIGIT and PD-1 are often co-expressed on exhausted CD8+ T cells, and they inhibit T-cell function through distinct but convergent mechanisms.[5][6] PD-1 signaling can inhibit the phosphorylation of the co-stimulatory receptor CD226 intracellularly, while TIGIT competes with CD226 for binding to its ligand CD155 extracellularly.[2][5] Therefore, blocking both pathways is necessary to fully restore CD226-mediated co-stimulation and achieve optimal anti-tumor T-cell responses.[5] Studies have shown that dual blockade leads to enhanced T-cell proliferation, cytokine production, and tumor control compared to single-agent therapy.[7][8][9]
Q3: What are the key biomarkers to assess in TIGIT and PD-1 blockade experiments?
Key biomarkers to monitor include:
-
Expression levels of TIGIT and PD-1: Assess the percentage of CD8+ T cells, CD4+ T cells, and Tregs expressing TIGIT and PD-1 in the tumor and peripheral blood.[8][10]
-
Expression of other immune checkpoints: Monitor for compensatory upregulation of TIM-3, LAG-3, etc., on T cells.[11]
-
T-cell proliferation and function: Measure markers of proliferation (e.g., Ki-67) and production of effector cytokines (e.g., IFN-γ, TNF-α).[7][11]
-
CD226 expression: Evaluate the expression of the co-stimulatory receptor CD226 on T cells, as its presence is often required for the efficacy of TIGIT blockade.[5]
-
Immune cell infiltration: Quantify the density of CD8+ T cells within the tumor microenvironment.
-
Tumor-associated antigens: The presence of neoantigens can be a predictor of response.
Troubleshooting Guides
Problem 1: No significant enhancement of T-cell effector function (proliferation, cytokine release) is observed after dual TIGIT and PD-1 blockade in vitro.
| Potential Cause | Troubleshooting Step |
| Suboptimal antibody concentration | Titrate the anti-TIGIT and anti-PD-1 antibodies to determine the optimal concentration for your specific cell type and assay conditions. |
| T-cells are terminally exhausted | Assess the expression of other exhaustion markers like TIM-3 and LAG-3. If highly expressed, the T cells may be too exhausted to be rescued by dual blockade alone. Consider a triple blockade strategy.[12] |
| Low expression of TIGIT and/or PD-1 on target cells | Confirm the expression of TIGIT and PD-1 on your T-cell population using flow cytometry. The blockade will not be effective if the targets are not present. |
| Low expression of the co-stimulatory receptor CD226 | Evaluate CD226 expression on T cells. TIGIT blockade efficacy is often dependent on a functional CD226 pathway.[5][7] |
| Issues with T-cell stimulation | Ensure that the T-cell stimulation (e.g., with anti-CD3/CD28 beads or specific antigens) is adequate but not excessive, as overstimulation can lead to activation-induced cell death.[7] |
Problem 2: Lack of in vivo anti-tumor response in a murine model despite successful in vitro results.
| Potential Cause | Troubleshooting Step |
| Immunosuppressive tumor microenvironment (TME) | Analyze the TME for the presence of immunosuppressive cells such as Tregs and MDSCs. Consider combining the dual blockade with therapies that target these cell types.[3][4] |
| Poor T-cell infiltration into the tumor | Evaluate the level of T-cell infiltration in the tumor. If it is low (a "cold" tumor), consider therapies that can enhance T-cell trafficking to the tumor site, such as certain chemotherapies or radiation.[2] |
| Compensatory upregulation of other checkpoints | Analyze the expression of other immune checkpoints (e.g., TIM-3, LAG-3) on tumor-infiltrating lymphocytes (TILs) after treatment. If upregulated, a combination with antibodies against these checkpoints might be necessary.[11][12] |
| Inappropriate mouse model | Ensure the chosen murine tumor model is appropriate and expresses the necessary ligands for TIGIT (CD155) and PD-1 (PD-L1).[13] |
| Antibody pharmacokinetics/pharmacodynamics | Verify the dosing and administration schedule of the antibodies to ensure adequate exposure and target engagement in vivo. |
Quantitative Data Summary
Table 1: T-Cell Phenotype in Human Hepatocellular Carcinoma (HCC)
| T-Cell Subset (CD8+ TILs) | Mean Percentage (%) | Key Characteristics | Reference |
| PD-1highTIGIT+ | Varies by patient | Co-expresses TIM-3 and LAG-3, high TOX expression, decreased IFN-γ and TNF-α production. | [7] |
| PD-1intTIGIT+ | Varies by patient | Intermediate levels of exhaustion markers. | [7] |
Table 2: Effect of TIGIT/PD-1 Blockade on CD8+ TIL Proliferation and Function in HCC
| Treatment Group | Change in Proliferation (Ki67+) | Change in IFN-γ Production | Patient Subgroup with Best Response | Reference |
| Anti-PD-1 (Nivolumab) | Minor Increase | Significant Increase | High PD-1 expressers | [7] |
| Anti-TIGIT | No significant change | No significant change | N/A | [7] |
| Anti-TIGIT + Anti-PD-1 | Significant Increase | Significant Increase | Low PD-1 expressers | [7] |
Table 3: TIGIT and PD-1 Expression in a Murine Glioblastoma Model (GL261)
| T-Cell Population | TIGIT Expression (%) | PD-1 Expression (%) | Location | Reference |
| CD8+ T cells | ~55% | ~40% | Brain TILs | [8] |
| CD4+ T cells | ~42% | ~44% | Brain TILs | [8] |
Experimental Protocols
Protocol 1: In Vitro T-Cell Exhaustion and Reinvigoration Assay
This protocol is adapted from established methods to induce T-cell exhaustion and assess the reversal of this phenotype.[14][15]
1. T-Cell Isolation and Culture:
- Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Isolate CD8+ T cells using a negative selection kit.
- Culture T cells in complete RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and IL-2.
2. Induction of T-Cell Exhaustion:
- Coat culture plates with anti-CD3 antibody (e.g., OKT3, 1-5 µg/mL).
- Add soluble anti-CD28 antibody (1-2 µg/mL).
- Culture T cells for 7-14 days, re-stimulating with anti-CD3/CD28 every 2-3 days.
- Confirm exhaustion phenotype by flow cytometry for high and sustained expression of PD-1, TIGIT, TIM-3, and LAG-3.
3. T-Cell Reinvigoration Assay:
- Wash the exhausted T cells and rest them for 24 hours in fresh medium with a low concentration of IL-2.
- Re-stimulate the T cells with anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio.
- Add blocking antibodies: anti-TIGIT (10 µg/mL), anti-PD-1 (10 µg/mL), or an isotype control.
- Culture for 72-96 hours.
4. Readouts:
- Proliferation: Measure Ki-67 expression by flow cytometry or use a CFSE dilution assay.[16]
- Cytokine Production: Measure IFN-γ and TNF-α in the supernatant by ELISA or by intracellular staining and flow cytometry.
- Phenotypic Changes: Analyze changes in the expression of exhaustion markers by flow cytometry.
Protocol 2: Flow Cytometry Analysis of TIGIT and PD-1 on Tumor-Infiltrating Lymphocytes (TILs)
This protocol outlines the general steps for analyzing TILs from fresh tumor tissue.[8][17]
1. Tumor Dissociation:
- Mechanically mince fresh tumor tissue into small pieces.
- Digest the tissue with an enzymatic cocktail (e.g., collagenase, hyaluronidase, and DNase I) at 37°C for 30-60 minutes with agitation.
- Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
2. Lymphocyte Isolation:
- Isolate lymphocytes from the single-cell suspension using a density gradient (e.g., Ficoll-Paque or Percoll).
3. Staining:
- Stain for cell viability using a live/dead stain.
- Perform surface staining with fluorescently conjugated antibodies against CD45, CD3, CD4, CD8, PD-1, and TIGIT. Include other markers of interest such as TIM-3, LAG-3, and CD226.
- If performing intracellular staining for cytokines (e.g., IFN-γ, TNF-α) or transcription factors (e.g., FoxP3 for Tregs), fix and permeabilize the cells after surface staining, then proceed with intracellular antibody staining.
4. Data Acquisition and Analysis:
- Acquire data on a flow cytometer.
- Analyze the data using software such as FlowJo. Gate on live, singlet, CD45+ lymphocytes, then on CD3+ T cells, and subsequently on CD4+ and CD8+ subsets to determine the percentage of cells expressing TIGIT and PD-1.
Visualizations
Caption: TIGIT and PD-1 signaling pathways in T-cell activation.
Caption: Workflow for assessing resistance to TIGIT/PD-1 blockade.
References
- 1. A Systematic Review and Meta-Analysis on the Significance of TIGIT in Solid Cancers: Dual TIGIT/PD-1 Blockade to Overcome Immune-Resistance in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | TIGIT and PD-1 Immune Checkpoint Pathways Are Associated With Patient Outcome and Anti-Tumor Immunity in Glioblastoma [frontiersin.org]
- 4. TIGIT and PD-1 Immune Checkpoint Pathways Are Associated With Patient Outcome and Anti-Tumor Immunity in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic convergence of the TIGIT and PD-1 inhibitory pathways necessitates co-blockade to optimize anti-tumor CD8+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TIGIT in cancer: from mechanism of action to promising immunotherapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TIGIT and PD1 Co-blockade Restores ex vivo Functions of Human Tumor-Infiltrating CD8+ T Cells in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TIGIT and PD-1 dual checkpoint blockade enhances antitumor immunity and survival in GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The effect of TIGIT and PD1 expression on T cell function and prognosis in adult patients with acute myeloid leukemia at diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TIGIT promotes CD8+T cells exhaustion and predicts poor prognosis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Immune targeting of three independent suppressive pathways (TIGIT, PD-L1, TGFβ) provides significant antitumor efficacy in immune checkpoint resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. A Human In Vitro T Cell Exhaustion Model for Assessing Immuno-Oncology Therapies | Springer Nature Experiments [experiments.springernature.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Combination TIGIT/PD-1 blockade enhances the efficacy of neoantigen vaccines in a model of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Etrumadenant (AB928) Dose-Escalation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with key lessons learned from the dose-escalation phase of etrumadenant (AB928), a dual adenosine A2a/A2b receptor antagonist. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for etrumadenant?
A1: Etrumadenant is an investigational small-molecule dual antagonist of the A2a and A2b adenosine receptors.[1] In the tumor microenvironment, high concentrations of adenosine suppress the activity of immune cells, such as T cells, NK cells, and myeloid cells, by binding to these receptors.[1][2] By blocking both A2a and A2b receptors, etrumadenant is designed to prevent this adenosine-mediated immunosuppression, thereby restoring and enhancing the anti-tumor immune response.[1][3]
Q2: What was the recommended Phase 2 dose (RP2D) determined from the dose-escalation studies, and was a maximum tolerated dose (MTD) identified?
A2: The dose-escalation studies evaluated etrumadenant doses ranging from 75 mg to 200 mg administered orally once daily (QD).[4] The selected RP2D for subsequent Phase 2 studies was 150 mg QD.[5][6] A maximum tolerated dose (MTD) was not reached in the combination therapy dose-escalation studies.[7]
Q3: What is the general safety and tolerability profile of etrumadenant observed during dose escalation?
A3: Etrumadenant has demonstrated a favorable safety profile and was generally well-tolerated during dose-escalation studies, both as a monotherapy in healthy volunteers and in combination with various cancer therapies.[4][8] When combined with chemotherapy (e.g., mFOLFOX-6), etrumadenant did not appear to add significant toxicity beyond that expected from the chemotherapy regimen itself.[9] All etrumadenant-related adverse events (AEs) were Grade 3 or lower, with no Grade 4 or 5 related AEs reported in the combination studies.[4]
Q4: How does food intake affect the pharmacokinetics (PK) of etrumadenant?
A4: In a Phase 1 study with healthy volunteers, administration of etrumadenant with food resulted in a decreased rate of absorption. However, the overall extent of absorption was unchanged.[8]
Q5: What level of target engagement was achieved at the clinically evaluated doses?
A5: A clear pharmacokinetic/pharmacodynamic (PK/PD) correlation was established. Plasma concentrations of etrumadenant at or above 1 µM were associated with ≥90% inhibition of adenosine receptor signaling, as measured by the phosphorylation of cAMP Response Element Binding protein (pCREB).[6][8] The 150 mg QD dose is projected to achieve this target PD response in the majority of patients.[6]
Troubleshooting Guide
Q: We are observing higher-than-expected toxicity in our combination study with etrumadenant. What could be the cause?
A:
-
Review Backbone Therapy Toxicity: Lessons from the ARC clinical trial program indicate that etrumadenant did not add significant toxicity to standard-of-care chemotherapy regimens like mFOLFOX-6 or docetaxel.[2][9] The observed adverse events are likely characteristic of the combination agent(s). A thorough review of the known safety profiles of the backbone therapies is recommended.
-
Patient Population: In the ARC-6 study for metastatic castration-resistant prostate cancer (mCRPC), common Grade ≥3 treatment-related TEAEs included decreased lymphocyte and neutrophil counts.[2] Heavily pre-treated patient populations may be more susceptible to hematological adverse events.
Q: Our in vitro assays are showing inconsistent or suboptimal reversal of immunosuppression. How can we improve our experimental setup?
A:
-
Ensure Adenosine-Mediated Suppression: Etrumadenant's mechanism is to block adenosine signaling. The experimental system must first be suppressed by adenosine to observe the reversal effect of etrumadenant. Assays on T-cells, for instance, should be stimulated in the presence of adenosine to mimic the tumor microenvironment.[10]
-
Verify Drug Concentration: To achieve robust target inhibition (≥90%), etrumadenant plasma levels of ≥1 μM are required.[8] Ensure that the concentrations used in your in vitro system are sufficient to potently block both A2a and A2b receptors (Kd values of 1.4 nM and 2 nM, respectively).[10]
-
Cell Type Considerations: The A2a and A2b receptors are expressed on a variety of immune cells.[1] Ensure your assay uses cell types relevant to the anti-tumor response you are investigating (e.g., CD8+ T cells, NK cells).
Q: We are designing a new clinical trial for an adenosine receptor antagonist. What were the key design elements of the etrumadenant dose-escalation studies?
A:
-
Study Design: The etrumadenant trials typically employed a Phase 1b/2, open-label, multi-cohort platform design.[2] Dose escalation often followed a 3+3 design, starting at a dose of 75 mg QD and escalating to 150 mg and 200 mg.[4]
-
Patient Population: Eligible participants generally had advanced solid tumors with an ECOG performance status of 0 or 1.[7] Specific cohorts were enrolled for different cancer types, such as mCRC and mCRPC.[2][9]
-
Endpoints: The primary objectives were to evaluate safety and tolerability, including the rate of dose-limiting toxicities (DLTs) and adverse events.[4][7] Secondary and exploratory endpoints included assessing anti-tumor activity (per RECIST v1.1), PK, and PD (biomarker evaluations).[4][7]
Data Summary Tables
Table 1: Summary of Dose-Escalation and Safety Profile
| Parameter | Finding | Source(s) |
| Dose Levels Evaluated | 75 mg, 150 mg, 200 mg (Oral, Once Daily) | [4] |
| Dose-Limiting Toxicity (DLT) Period | 28 days | [7] |
| Observed DLTs | One DLT (Grade 2 rash) observed in the AB928 + AB122 (anti-PD-1) combination study. | [7] |
| Maximum Tolerated Dose (MTD) | Not reached in combination studies. | [7] |
| Recommended Phase 2 Dose (RP2D) | 150 mg Once Daily | [5][6] |
| Common TEAEs (with mFOLFOX-6) | Fatigue (70%), Thrombocytopenia (57%), Diarrhea (52%), Nausea (52%) | [9] |
| Common TEAEs (with Zimberelimab + Docetaxel) | Lymphocyte count decreased (41%), Neutrophil count decreased (41%), Hyponatremia (35%), Alopecia (35%) | [2] |
Table 2: Summary of Clinical Activity from Key Studies
| Study (Indication) | Treatment Arm | Metric | Result | Source(s) |
| ARC-6 (mCRPC) | Etrumadenant + Zimberelimab + Docetaxel | PSA Response Rate | 36% (5/14) | [2] |
| Radiographic Response Rate | 38% (3/8) | [2] | ||
| ARC-3 (≥3L mCRC) | Etrumadenant + mFOLFOX-6 | Median Progression-Free Survival (PFS) | 4.2 months | [9] |
| Median Overall Survival (OS) | 13.6 months | [9] | ||
| ARC-9 (3L mCRC) | Etrumadenant + Zimberelimab + FOLFOX + Bevacizumab | Median Overall Survival (OS) | 19.7 months | [3] |
| vs. Regorafenib | Median Overall Survival (OS) | Not specified, but significantly lower | [3] |
Experimental Protocols
Protocol 1: Phase 1b Dose-Escalation Clinical Trial Design (General)
This protocol is a generalized summary based on the ARC trial series.[2][4][7]
-
Objectives:
-
Primary: To determine the safety, tolerability, and RP2D of etrumadenant in combination with a backbone therapy.
-
Secondary: To evaluate preliminary anti-tumor activity, pharmacokinetics, and pharmacodynamics.
-
-
Eligibility Criteria (General):
-
Inclusion: Adults (≥ 18 years) with histologically confirmed metastatic solid tumors for which the combination therapy is relevant. ECOG performance status of 0-1. Adequate organ and hematologic function.
-
Exclusion: Prior therapy with adenosine axis inhibitors. Active autoimmune disease. Brain metastases.
-
-
Study Design & Dosing:
-
An open-label, 3+3 dose-escalation design is used.
-
Cohort 1: Etrumadenant 75 mg PO QD + backbone therapy.
-
Cohort 2: Etrumadenant 150 mg PO QD + backbone therapy.
-
Cohort 3: Etrumadenant 200 mg PO QD + backbone therapy.
-
The DLT period is defined as the first 28 days of treatment. A DLT is a pre-specified, drug-related toxicity of Grade ≥3.
-
-
Assessments:
-
Safety: Monitor for AEs (graded by NCI CTCAE v5.0), vital signs, and laboratory parameters throughout the study.
-
Efficacy: Tumor assessments (e.g., CT/MRI scans) are performed at baseline and every 8-12 weeks, evaluated per RECIST v1.1.
-
Pharmacokinetics: Plasma samples are collected at pre-defined time points to determine etrumadenant concentration.
-
Pharmacodynamics: Peripheral blood or tumor biopsy samples are collected to assess target engagement (e.g., pCREB levels in immune cells).
-
Protocol 2: In Vitro T-Cell Activation Assay
This protocol is based on methodologies described for evaluating etrumadenant's activity.[10]
-
Objective: To assess the ability of etrumadenant to reverse adenosine-induced suppression of T-cell activation.
-
Materials:
-
Isolated human CD4+ or CD8+ T-cells.
-
T-cell stimulation reagents (e.g., anti-CD2/CD3/CD28 microbeads).
-
Adenosine and an adenosine deaminase inhibitor (e.g., EHNA) to maintain adenosine levels.
-
Etrumadenant (AB928) at various concentrations.
-
Assay kits for measuring T-cell activation markers (e.g., IFN-γ ELISA).
-
-
Methodology:
-
Isolate CD4+ or CD8+ T-cells from healthy donor PBMCs.
-
Plate the T-cells and pre-incubate with a dose range of etrumadenant or vehicle control.
-
Add adenosine/EHNA to the appropriate wells to induce an immunosuppressive state.
-
Stimulate the T-cells with anti-CD2/CD3/CD28 microbeads.
-
Incubate for a pre-determined period (e.g., 72 hours).
-
Collect supernatants and measure cytokine production (e.g., IFN-γ) via ELISA as a marker of T-cell activation.
-
-
Expected Outcome: Etrumadenant should lead to a dose-dependent increase in IFN-γ production in the adenosine-treated wells, demonstrating a reversal of the immunosuppressive effect.
Diagrams
References
- 1. arcusbio.com [arcusbio.com]
- 2. ascopubs.org [ascopubs.org]
- 3. gilead.com [gilead.com]
- 4. arcusbio.com [arcusbio.com]
- 5. trials.arcusbio.com [trials.arcusbio.com]
- 6. arcusbio.com [arcusbio.com]
- 7. arcusbio.com [arcusbio.com]
- 8. Safety, tolerability, and pharmacology of AB928, a novel dual adenosine receptor antagonist, in a randomized, phase 1 study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arcus Biosciences - Arcus Biosciences Presents Updated Data for Etrumadenant in Third-Line Metastatic Colorectal Cancer and New Data on its HIF-2α Program at the AACR 2021 Annual Meeting [investors.arcusbio.com]
- 10. selleckchem.com [selleckchem.com]
Improving patient outcomes in the ARC-12 trial expansion cohorts
This technical support center is designed to assist researchers, scientists, and drug development professionals involved in the ARC-12 trial expansion cohorts. The ARC-12 trial is a Phase 1/1b, multicenter, open-label study evaluating the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and clinical activity of AB308 in combination with zimberelimab in participants with advanced malignancies.[1][2][3] This guide provides troubleshooting information and frequently asked questions to help improve patient outcomes.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses potential issues that may arise during the experimental procedures related to the ARC-12 trial.
| Question | Answer/Troubleshooting Steps |
| 1. Inconsistent or low T-cell activation in in-vitro assays. | Check the viability of Peripheral Blood Mononuclear Cells (PBMCs) before starting the assay. Ensure the correct concentration of AB308 and zimberelimab is used. Verify that the stimulating agent (e.g., anti-CD3/CD28 beads or specific antigen) is potent and used at the optimal concentration. Culture conditions such as CO2 levels and temperature should be stable. |
| 2. High background signal in cytokine release assays (e.g., ELISA, Luminex). | Use a fresh assay buffer and ensure proper washing steps are performed. Check for contamination in the cell cultures. Titrate the capture and detection antibodies to optimal concentrations. Ensure the plate reader is calibrated and functioning correctly. |
| 3. Difficulty in identifying TIGIT-positive and PD-1-positive cell populations by flow cytometry. | Titrate the anti-TIGIT and anti-PD-1 antibodies to determine the optimal staining concentration. Use appropriate isotype controls to set gates correctly. Ensure proper compensation for spectral overlap between fluorochromes. Check the viability of cells; dead cells can non-specifically bind antibodies. |
| 4. Variability in tumor growth in patient-derived xenograft (PDX) models. | Ensure consistent tumor fragment size and implantation site. Monitor animal health closely, as stress can affect tumor growth. Standardize the timing and route of administration for AB308 and zimberelimab. Use a sufficient number of animals per group to account for biological variability. |
| 5. Unexpected adverse events in preclinical models. | Conduct a thorough review of the animal's health records and any deviations from the protocol. Perform a necropsy and histopathological analysis to identify the cause. Review the formulation and administration of the therapeutic agents for any potential issues. |
II. Data Presentation
Quantitative data from the ARC-12 trial is crucial for evaluating the efficacy and safety of the AB308 and zimberelimab combination. Below are template tables for organizing key data sets.
Table 1: Objective Response Rate (ORR) in Expansion Cohorts
| Expansion Cohort | Number of Patients (n) | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) | Progressive Disease (PD) | Objective Response Rate (ORR) (%) |
| Non-Small Cell Lung Cancer (NSCLC) | ||||||
| Melanoma | ||||||
| Gastrointestinal Cancer | ||||||
| Cervical Cancer | ||||||
| Diffuse Large B-cell Lymphoma (DLBCL) | ||||||
| Multiple Myeloma (MM) |
Table 2: Pharmacokinetic (PK) Parameters of AB308 and Zimberelimab
| Drug | Dose Level | Cmax (µg/mL) | Tmax (hr) | AUC (0-t) (µg*hr/mL) | Half-life (t½) (hr) |
| AB308 | |||||
| Zimberelimab |
III. Experimental Protocols
Detailed methodologies are essential for the reproducibility and accuracy of experimental results.
A. T-Cell Activation Assay
Objective: To assess the in-vitro efficacy of AB308 and zimberelimab in enhancing T-cell activation.
Methodology:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Add AB308, zimberelimab, the combination of both, or an isotype control antibody to the respective wells at predetermined concentrations.
-
Stimulate the T-cells with anti-CD3/CD28 beads or a specific antigen.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
Collect the supernatant to measure cytokine production (e.g., IFN-γ, IL-2) by ELISA or Luminex assay.
-
Harvest the cells for flow cytometry analysis to assess T-cell proliferation (e.g., using CFSE or Ki-67 staining) and expression of activation markers (e.g., CD69, CD25).
B. Flow Cytometry for Immune Cell Profiling
Objective: To characterize the phenotype of immune cells in the tumor microenvironment and peripheral blood.
Methodology:
-
Obtain fresh tumor biopsies or peripheral blood samples from patients.
-
Prepare single-cell suspensions from tumor tissues by enzymatic digestion and mechanical dissociation.
-
For peripheral blood, lyse red blood cells.
-
Stain the cells with a panel of fluorescently labeled antibodies against immune cell markers, including TIGIT and PD-1.
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software to identify and quantify different immune cell populations.
IV. Mandatory Visualizations
A. Signaling Pathways
The combination of AB308 and zimberelimab targets two key inhibitory pathways in T-cells: the TIGIT and PD-1 pathways.
Caption: Dual blockade of TIGIT and PD-1 pathways by AB308 and zimberelimab.
B. Experimental Workflow
The following diagram illustrates a typical workflow for preclinical evaluation of AB308 and zimberelimab.
References
ARC-12 Trial Protocol: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and implementing the ARC-12 clinical trial protocol. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Troubleshooting Guides & FAQs
This section provides practical guidance on common issues and questions related to the ARC-12 trial protocol.
Q1: A patient's eligibility is being assessed, but they have a history of autoimmune disease. Are they still eligible to participate?
A1: Patients with a history of any active or prior autoimmune disease that required treatment within the last three years are generally excluded from the ARC-12 trial.[1] For specific cases, it is crucial to consult the detailed inclusion and exclusion criteria in the latest version of the protocol and to contact the trial's medical monitor for clarification.
Q2: We are unsure about the correct dosing schedule for zimberelimab in a patient with metastatic non-small cell lung cancer (NSCLC) in an expansion cohort. What are the specified regimens?
A2: For patients with locally advanced or metastatic NSCLC, as well as melanoma and cervical cancer, the ARC-12 protocol specifies two potential dosing regimens for zimberelimab in combination with AB308.[1] These are:
-
360 mg administered intravenously every three weeks (Q3W).
-
480 mg administered intravenously every four weeks (Q4W).[1]
The selection of the specific regimen depends on the cohort to which the patient is assigned. Always refer to the specific cohort instructions in the protocol.
Q3: A patient has received more than five prior lines of anti-cancer therapy. Can they be enrolled in the dose-escalation cohort?
A3: Yes, participants in the dose-escalation phase for multiple cancer types may have received up to five prior anti-cancer therapies.[2] There is no specified limit on the number of prior hormonal therapies.[2] However, prior treatment with an anti-TIGIT antibody is an exclusion criterion.[1][2]
Q4: Has the primary endpoint of the ARC-12 trial been amended since the study began?
A4: Publicly available information from sources such as ClinicalTrials.gov and press releases from Arcus Biosciences do not indicate any formal amendments to the primary endpoints of the ARC-12 trial. The primary focus of this Phase 1/1b study remains the evaluation of safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of AB308 in combination with zimberelimab.[1][3]
Data Presentation
The following tables summarize key quantitative data related to the ARC-12 trial protocol.
Table 1: Zimberelimab Dosing Regimens in Expansion Cohorts
| Cancer Type | Zimberelimab Dose | Frequency |
| Locally Advanced or Metastatic NSCLC | 360 mg | Q3W |
| 480 mg | Q4W | |
| Melanoma | 360 mg | Q3W |
| 480 mg | Q4W | |
| Cervical Cancer | 360 mg | Q3W |
| 480 mg | Q4W | |
| Metastatic Gastric or Gastroesophageal Junction Cancer | 360 mg | Q3W |
| 480 mg | Q4W | |
| Esophageal Cancer | 360 mg | Q3W |
| 480 mg | Q4W |
Data sourced from ClinicalTrials.gov (NCT04772989).[1]
Experimental Protocols
General Study Design
The ARC-12 trial is a Phase 1/1b, multicenter, open-label study.[1][3] The trial consists of two main parts: a dose-escalation phase and a dose-expansion phase.
-
Dose-Escalation Phase: This phase is designed to determine the recommended Phase 2 dose (RP2D) of AB308 when administered in combination with zimberelimab.[4] Patients with various advanced solid tumors and lymphomas for whom no standard treatment is available are enrolled in cohorts receiving escalating doses of AB308.[2][4] The dosing schedules for zimberelimab of 360 mg every three weeks or 480 mg every four weeks are also evaluated in this phase.[4]
-
Dose-Expansion Phase: Once the RP2D of AB308 is determined, the study enrolls patients into specific disease cohorts to further evaluate the safety, tolerability, and anti-tumor activity of the combination.[4] These cohorts include patients with specific types of cancer, such as NSCLC, melanoma, and cervical cancer.[1]
Mandatory Visualization
Signaling Pathway of AB308 and Zimberelimab
Caption: Dual blockade of PD-1 and TIGIT pathways by zimberelimab and AB308.
ARC-12 Trial Workflow
Caption: High-level overview of the ARC-12 clinical trial workflow.
References
Biomarker strategies to predict response in the ARC-12 trial
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers involved in the biomarker analysis for the ARC-12 trial. The ARC-12 trial is a Phase 1/1b, multicenter, open-label study evaluating the safety, tolerability, pharmacokinetics, pharmacodynamics, and clinical activity of AB308 (anti-TIGIT antibody) in combination with zimberelimab (anti-PD-1 antibody) in participants with advanced malignancies.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary biomarkers being investigated in the ARC-12 trial to predict response to AB308 and zimberelimab combination therapy?
A1: The primary predictive biomarkers under investigation are the expression levels of PD-L1 and TIGIT on tumor cells and immune cells within the tumor microenvironment. Additionally, the density of tumor-infiltrating lymphocytes (TILs), particularly CD8+ T cells, is being assessed as a potential prognostic and predictive marker. Exploratory analyses may include a broader range of immune-related gene expression signatures and other immune checkpoint molecules.
Q2: How are the biomarker statuses of PD-L1 and TIGIT determined for patient samples?
A2: Biomarker status for PD-L1 and TIGIT is primarily determined using validated immunohistochemistry (IHC) assays on formalin-fixed, paraffin-embedded (FFPE) tumor tissue. The expression of PD-L1 is typically reported as a Tumor Proportion Score (TPS) or a Combined Positive Score (CPS), while TIGIT expression is evaluated on both tumor cells and immune cells. For more detailed and quantitative analysis, multiplex immunofluorescence (mIF) may be employed in exploratory cohorts to understand the spatial relationships between different immune cell subsets and the expression of these checkpoint proteins.
Q3: What are the acceptance criteria for tumor biopsy samples for biomarker analysis?
A3: To ensure the quality and reliability of biomarker data, tumor biopsy samples must meet several criteria. These include adequate tumor cellularity (typically >100 viable tumor cells), minimal necrosis, and proper fixation and processing to preserve antigenicity. Pre-analytical variables are critical, and detailed guidelines on sample collection, handling, and storage are provided in the study protocol. Samples that do not meet these criteria may be rejected for analysis.
Troubleshooting Guides
Immunohistochemistry (IHC) Staining Issues
| Issue | Potential Cause | Recommended Solution |
| Weak or No Staining in Positive Control | Improper antigen retrieval (temperature, pH, duration) | Verify and optimize antigen retrieval protocol. Ensure fresh buffers are used. |
| Inactive primary antibody | Use a new, validated lot of the primary antibody. Ensure proper storage conditions. | |
| Chromogen/substrate issue | Prepare fresh chromogen/substrate solution immediately before use. | |
| High Background Staining | Incomplete deparaffinization | Extend deparaffinization times and use fresh xylene/ethanol. |
| Excessive primary antibody concentration | Titrate the primary antibody to the optimal concentration. | |
| Endogenous peroxidase activity | Ensure the peroxidase blocking step is performed correctly and for the specified duration. | |
| Non-specific Staining | Cross-reactivity of primary or secondary antibody | Use highly cross-adsorbed secondary antibodies. Include an isotype control to assess non-specific binding. |
| Tissue drying out during staining | Keep slides moist throughout the staining procedure. Use a humidity chamber. |
Data Interpretation Challenges
| Challenge | Potential Cause | Recommended Action |
| Heterogeneous Biomarker Expression | Biological variability within the tumor | Score different tumor regions and report the heterogeneity. Correlate with clinical outcomes to determine the significance of different expression patterns. |
| Difficulty in Distinguishing Tumor vs. Immune Cell Staining | Overlapping cell populations and complex morphology | Use morphology markers (e.g., pan-cytokeratin for tumor cells, CD45 for immune cells) in adjacent sections or with multiplex staining to aid in cellular identification. Pathologist training on scoring guidelines is crucial. |
| Inter-observer Variability in Scoring | Subjectivity in manual scoring | Implement a rigorous training and certification program for pathologists. Conduct regular concordance assessments and use a central laboratory for scoring if possible. Digital pathology and image analysis algorithms can also improve consistency. |
Experimental Protocols
Immunohistochemistry (IHC) for PD-L1 and TIGIT
-
Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are mounted on positively charged slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to distilled water.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed using a pressure cooker or water bath in a validated buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0) for a specified time and temperature.
-
Peroxidase Block: Endogenous peroxidase activity is quenched by incubating the slides in a hydrogen peroxide solution.
-
Primary Antibody Incubation: Slides are incubated with a validated primary antibody against PD-L1 or TIGIT at a predetermined optimal concentration for a specified duration at room temperature or 4°C.
-
Detection System: A polymer-based detection system is used, followed by incubation with a secondary antibody-HRP conjugate.
-
Chromogen Application: The signal is visualized using a chromogen such as 3,3'-Diaminobenzidine (DAB), resulting in a brown precipitate at the site of antigen expression.
-
Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Slides are dehydrated through a graded series of ethanol and xylene, and a coverslip is applied with a permanent mounting medium.
-
Scoring: Stained slides are scored by a trained pathologist based on the intensity and percentage of positive cells according to the specific scoring guidelines for each biomarker.
Visualizations
References
Validation & Comparative
TIGIT Inhibitor Landscape: A Comparative Analysis of Clinical Trial Results
The field of cancer immunotherapy is continuously evolving, with novel checkpoint inhibitors targeting pathways beyond PD-1/PD-L1 showing promise. One such target is the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), an inhibitory receptor expressed on various immune cells. This guide provides a comparative overview of key clinical trials involving TIGIT inhibitors, with a focus on available data for domvanalimab, tiragolumab, and vibostolimab, and contextualizes the ongoing ARC-12 trial within this landscape.
The TIGIT Signaling Pathway
TIGIT is a key inhibitory receptor on T cells and Natural Killer (NK) cells. Upon binding to its ligand, CD155 (also known as PVR), on tumor cells or antigen-presenting cells, TIGIT suppresses the anti-tumor immune response. Blocking the TIGIT-CD155 interaction is hypothesized to restore and enhance the cancer-killing function of T and NK cells.
Efficacy Showdown: AB308 and Zimberelimab Combination Therapy versus Standard of Care in Advanced Solid Tumors
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of oncology is continually evolving, with novel immunotherapy combinations offering new hope for patients with advanced solid tumors. This guide provides a comprehensive comparison of the emerging combination therapy of AB308 and zimberelimab against the current standard of care for several advanced cancers. This analysis is based on preliminary data from the ARC-12 clinical trial and established efficacy data for standard-of-care regimens.
Executive Summary
The combination of AB308, an Fc-enabled anti-TIGIT monoclonal antibody, and zimberelimab, an anti-PD-1 monoclonal antibody, is being investigated in the multicenter, open-label, Phase 1/1b ARC-12 trial (NCT04772989) for patients with advanced solid tumors.[1][2][3] Preliminary findings suggest that this dual immunotherapy approach holds promise, demonstrating anti-tumor activity in several cancer types. This guide presents the available efficacy data for the combination therapy and juxtaposes it with the performance of established second-line standard-of-care treatments for non-small cell lung cancer (NSCLC), melanoma, cervical cancer, and gastric/gastroesophageal junction (GEJ) cancer.
Mechanism of Action: A Dual Blockade Strategy
Zimberelimab is a fully human monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor on T cells.[4][5][6] By blocking the interaction of PD-1 with its ligands, PD-L1 and PD-L2, which are often overexpressed on tumor cells, zimberelimab releases the "brakes" on the immune system, enabling T cells to recognize and attack cancer cells.[4][5][6]
AB308 is a humanized IgG1 monoclonal antibody that targets the T-cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT), another inhibitory receptor expressed on T cells and Natural Killer (NK) cells.[7][8][9][10] TIGIT competes with the co-stimulatory receptor CD226 (DNAM-1) for binding to their shared ligand, CD155 (PVR), which is frequently found on tumor cells.[7][9][10] By blocking the TIGIT/CD155 interaction, AB308 prevents the inhibitory signals and promotes the activation of T cells and NK cells through the CD226 pathway, thus enhancing the anti-tumor immune response.[7][8][9][10] The combination of an anti-TIGIT and an anti-PD-1 antibody is hypothesized to provide a more robust and durable anti-tumor response by targeting two distinct immune checkpoint pathways.
Efficacy Data: AB308 and Zimberelimab Combination
The following table summarizes the preliminary efficacy data from the Phase 1/1b ARC-12 study of AB308 in combination with zimberelimab in patients with advanced solid tumors. It is important to note that these are early data from a dose-escalation and expansion study, and further results from larger cohorts are awaited.
| Cancer Type | Objective Response Rate (ORR) | Patient Population Details |
| Non-Small Cell Lung Cancer (NSCLC) | 11% | Patients with locally advanced or metastatic NSCLC.[2][11] |
| Hepatocellular Carcinoma (HCC) | 11% | Data for HCC is preliminary.[11] |
| Gastric/GEJ Cancer | 21% | Patients with metastatic gastric or GEJ adenocarcinoma.[2][11] |
Data on Progression-Free Survival (PFS), Overall Survival (OS), and Duration of Response (DoR) from the ARC-12 trial are not yet mature and have not been publicly disclosed in detail.
Efficacy Data: Standard of Care (Second-Line and Beyond)
The following tables provide a comparative overview of the efficacy of established standard-of-care regimens for patients with advanced or metastatic solid tumors who have progressed after first-line therapy. The patient populations for these trials are generally comparable to those being enrolled in the later-stage cohorts of the ARC-12 study.
Non-Small Cell Lung Cancer (NSCLC) - Second-Line
| Treatment Regimen | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Docetaxel | ~7-9% | ~2.9-4.0 months | ~6.9-7.5 months |
| Pemetrexed | ~9% | ~2.9 months | ~8.3 months |
| Nivolumab | ~19% | ~2.3 months | ~12.2 months |
| Pembrolizumab (PD-L1 ≥1%) | ~18% | ~3.9 months | ~14.9 months |
| Atezolizumab | ~14% | ~2.8 months | ~12.6 months |
| Ramucirumab + Docetaxel | ~23% | ~4.5 months | ~10.5 months |
Metastatic Melanoma - Second-Line (Post-PD-1/PD-L1)
| Treatment Regimen | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Ipilimumab | ~11-16% | ~2.8 months | ~10.0 months |
| Pembrolizumab + Ipilimumab | ~29% | ~5.0 months | ~24.7 months[12] |
| Lenvatinib + Pembrolizumab | ~21.4% | ~4.2 months | ~13.9 months[13] |
Recurrent/Metastatic Cervical Cancer - Second-Line
| Treatment Regimen | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Tisotumab vedotin | ~24% | ~4.2 months | ~12.1 months |
| Balstilimab + Zalifrelimab | ~25.6% | Not Reported | Not Reported[14] |
| Pembrolizumab (PD-L1+ CPS≥1) | ~14.3% | ~2.1 months | ~11.0 months |
Advanced Gastric/GEJ Cancer - Second-Line
| Treatment Regimen | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Paclitaxel or Docetaxel | ~15-20% | ~3.0-3.6 months | ~7.2-8.4 months[15] |
| Irinotecan | ~13% | ~2.3 months | ~5.8 months[15] |
| Ramucirumab | ~8% | ~2.1 months | ~5.2 months[16] |
| Ramucirumab + Paclitaxel | ~28% | ~4.4 months | ~9.6 months[16] |
Experimental Protocols
ARC-12 Clinical Trial (NCT04772989)
The ARC-12 study is a Phase 1/1b, multicenter, open-label, dose-escalation, and dose-expansion study designed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and clinical activity of AB308 in combination with zimberelimab in participants with advanced malignancies.[3][5][17]
-
Dose Escalation: This phase aims to determine the recommended dose for expansion (RDE) of AB308 in combination with fixed doses of zimberelimab (360 mg every 3 weeks or 480 mg every 4 weeks).[3][5]
-
Dose Expansion: Upon determination of the RDE, disease-specific expansion cohorts are enrolled to further evaluate the safety and efficacy of the combination in various tumor types, including NSCLC, melanoma, cervical cancer, and gastric/GEJ cancer.[1]
Preclinical Studies of AB308
Preclinical characterization of AB308, a humanized wild-type IgG1 anti-TIGIT antibody, involved several in vitro and in vivo assessments to establish its mechanism of action and anti-tumor activity.[7][8][9][10]
-
In Vitro Assays:
-
Binding Affinity: The binding affinity of AB308 to human TIGIT was evaluated.[7][9]
-
TIGIT/CD155 Blockade: Assays were conducted to confirm that AB308 potently blocks the interaction between TIGIT and its ligand, CD155.[7][9]
-
Fcγ Receptor Engagement and ADCC: The ability of AB308's Fc region to engage with Fcγ receptors and induce antibody-dependent cell-mediated cytotoxicity (ADCC) against TIGIT-expressing cells was assessed.[7][9]
-
T Cell Activation: The impact of AB308, alone and in combination with an anti-PD-1 antibody (zimberelimab), on T cell activation was measured by quantifying IL-2 secretion from peripheral blood mononuclear cells.[8][9]
-
-
In Vivo Studies:
-
Syngeneic Mouse Tumor Models: To evaluate the in vivo anti-tumor activity, surrogate anti-mouse TIGIT antibodies (both Fc-enabled and Fc-silent) were used in combination with an anti-PD-1 antibody in syngeneic mouse tumor models (e.g., MC38). Tumor growth inhibition was the primary endpoint.[7]
-
Pharmacodynamic Analyses: Tumor-infiltrating lymphocytes were analyzed to assess changes in the tumor microenvironment, including the depletion of regulatory T cells (Tregs).[7]
-
Preclinical Studies of Zimberelimab (GLS-010)
The preclinical development of zimberelimab, a fully human anti-PD-1 monoclonal antibody, included a comprehensive evaluation of its biochemical and functional properties.[4][5][6]
-
In Vitro Assays:
-
Affinity and Specificity: The binding affinity and specificity of zimberelimab to human PD-1 were determined.[4][5]
-
PD-1/PD-L1/L2 Blockade: The ability of zimberelimab to block the binding of PD-1 to its ligands, PD-L1 and PD-L2, was confirmed.[4][5]
-
T Cell Activation: An allogeneic mixed lymphocyte reaction (MLR) was used to assess the capacity of zimberelimab to enhance T cell proliferation and activation.[5]
-
-
In Vivo Studies:
-
Human PD-1 Knock-in Mouse Models: The anti-tumor efficacy of zimberelimab was evaluated in human PD-1 knock-in mice bearing syngeneic tumors (e.g., MC38).[4][5]
-
Pharmacokinetics and Pharmacodynamics: Pharmacokinetic profiles and receptor occupancy were assessed in cynomolgus monkeys and tumor-bearing mice.[4][5]
-
Conclusion
The combination of AB308 and zimberelimab represents a rational and promising approach to enhance anti-tumor immunity by targeting two critical inhibitory pathways. Preliminary data from the ARC-12 trial are encouraging, demonstrating clinical activity in several advanced solid tumors. However, a direct and definitive comparison with the standard of care is premature and awaits mature data from ongoing and future clinical trials, including progression-free survival and overall survival outcomes. The information presented in this guide provides a foundational overview for researchers and drug development professionals to understand the current landscape and the potential of this emerging immunotherapy combination. As more data from the ARC-12 trial and other studies become available, a clearer picture of the clinical utility of AB308 and zimberelimab will emerge.
References
- 1. ashpublications.org [ashpublications.org]
- 2. AB308 + Zimberelimab for Advanced Cancers · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. A Study to Evaluate AB308 in Combination With AB122 in Participants With Advanced Malignancies [ctv.veeva.com]
- 4. Frontiers | Preclinical Characterization of GLS-010 (Zimberelimab), a Novel Fully Human Anti-PD-1 Therapeutic Monoclonal Antibody for Cancer [frontiersin.org]
- 5. Preclinical Characterization of GLS-010 (Zimberelimab), a Novel Fully Human Anti-PD-1 Therapeutic Monoclonal Antibody for Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Portico [access.portico.org]
- 7. arcusbio.com [arcusbio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. ascopubs.org [ascopubs.org]
- 12. Recent breakthroughs in the management of locally advanced and recurrent/metastatic cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lenvatinib/Pembrolizumab as second line treatment for advanced melanoma patients refractory to programmed death 1 (PD-1)/programmed death ligand-1 (PD-L1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted two-drug therapy effective to treat advanced cervical cancer [cancer.osu.edu]
- 15. Second-line treatment of metastatic gastric cancer: Current options and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Second-line Treatment of Advanced Gastric Cancer: Current Options and Future Perspectives | Anticancer Research [ar.iiarjournals.org]
- 17. Second-line treatments for advanced gastric cancer: Interpreting outcomes by network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Safety Profile of ARC-12 Combination Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of the ARC-12 combination therapy, comprised of the anti-TIGIT antibody AB308 and the anti-PD-1 antibody zimberelimab, against alternative treatment modalities for advanced solid tumors. The information is supported by available clinical and preclinical data to aid in the evaluation of this novel immunotherapeutic strategy.
Introduction to ARC-12 Combination Therapy
The ARC-12 clinical trial (NCT04772989) is a Phase 1/1b study designed to evaluate the safety, tolerability, and preliminary anti-tumor activity of AB308 in combination with zimberelimab in patients with advanced malignancies.[1] This combination aims to synergistically enhance the anti-tumor immune response by targeting two distinct immune checkpoint pathways: TIGIT and PD-1.
AB308 (Anti-TIGIT) : T-cell immunoreceptor with Ig and ITIM domains (TIGIT) is an inhibitory receptor expressed on various immune cells, including T cells and Natural Killer (NK) cells. Its ligands, such as CD155, are often upregulated on tumor cells. The binding of TIGIT to its ligands suppresses the activity of immune cells, allowing cancer cells to evade immune surveillance. AB308 is a monoclonal antibody that blocks the TIGIT pathway, thereby restoring the anti-tumor functions of T cells and NK cells.
Zimberelimab (Anti-PD-1) : Programmed cell death protein 1 (PD-1) is another critical immune checkpoint receptor expressed on activated T cells. Its ligand, PD-L1, is frequently overexpressed on cancer cells. The PD-1/PD-L1 interaction leads to T-cell exhaustion and inactivation. Zimberelimab is a monoclonal antibody that blocks the PD-1 pathway, reinvigorating T-cell-mediated anti-tumor immunity.
The dual blockade of TIGIT and PD-1 is hypothesized to produce a more robust and durable anti-cancer immune response compared to single-agent checkpoint inhibition.
Comparative Safety Profile
While specific quantitative safety data from the ARC-12 trial is not yet publicly available in detailed tables, the safety profile of anti-TIGIT and anti-PD-1 combination therapies is expected to be manageable and consistent with the known safety profiles of each individual agent.[2] Data from the EDGE-Gastric trial, which evaluates a similar combination of an anti-TIGIT antibody (domvanalimab) with zimberelimab and chemotherapy, provides valuable insights into the expected safety profile.
Table 1: Summary of Treatment-Emergent Adverse Events (TEAEs) in Patients Treated with Domvanalimab + Zimberelimab + Chemotherapy (EDGE-Gastric Study)
| Adverse Event Category | Any Grade (%) | Grade ≥3 (%) |
| All TEAEs | 100 | 73 |
| TEAEs Related to Domvanalimab/Zimberelimab | - | 15 |
| TEAEs Related to FOLFOX Chemotherapy | - | 59 |
| Most Common TEAEs (Any Grade) | ||
| Neutropenia | 59 | - |
| Nausea | 54 | - |
| Anemia | 27 | - |
| Serious TEAEs | - | 24 |
| Infusion-Related Reactions | 19.5 | - |
| Immune-Mediated AEs Related to Domvanalimab/Zimberelimab | 22 | 7 |
Data from the EDGE-Gastric Phase 2 trial.[3][4] It is important to note that this trial includes chemotherapy, which contributes to the overall toxicity profile.
Comparison with Standard of Care:
The standard of care for advanced solid tumors varies by cancer type. For instance, in first-line treatment of advanced non-small cell lung cancer (NSCLC) without actionable genomic alterations, platinum-based chemotherapy, often in combination with a PD-1/PD-L1 inhibitor, is a common regimen.[5][6] In advanced gastric cancer, a platinum and fluoropyrimidine doublet is a widely used first-line backbone.[7][8]
Table 2: Comparison of Grade ≥3 Adverse Events with Standard of Care Regimens
| Treatment Regimen | Indication | Key Grade ≥3 Adverse Events (%) |
| Domvanalimab + Zimberelimab + Chemotherapy | Advanced Gastric/GEJ/Esophageal Adenocarcinoma | 73 (overall); 15 (related to immunotherapy)[3] |
| Nivolumab + Ipilimumab | Advanced NSCLC | Lower cost for managing side effects compared to chemotherapy and other ICI-based treatments.[5] |
| Pembrolizumab + Chemotherapy | Advanced NSCLC | Varies by study, generally higher than immunotherapy alone. |
| Chemotherapy (Platinum-based doublet) | Advanced NSCLC | Diarrhea, vomiting, constipation, mucositis, anemia.[9] |
| Chemotherapy (Platinum + Fluoropyrimidine) | Advanced Gastric Cancer | Higher toxicity with triplet regimens limits their use.[7] |
The safety profile of the ARC-12 combination is anticipated to be primarily characterized by immune-related adverse events (irAEs), which are managed with established guidelines.[10][11][12][13]
Signaling Pathways and Mechanisms of Action
The synergistic anti-tumor effect of the ARC-12 combination therapy stems from the simultaneous blockade of two key inhibitory pathways in T cells and NK cells.
Caption: Dual blockade of PD-1 and TIGIT pathways by ARC-12 therapy.
Experimental Protocols for Safety Validation
The safety of a combination immunotherapy like ARC-12 is rigorously evaluated through a series of preclinical and clinical studies.
Preclinical Safety Assessment
1. In Vitro Cytokine Release Assays:
-
Objective: To predict the risk of cytokine release syndrome (CRS).
-
Methodology: Peripheral blood mononuclear cells (PBMCs) from healthy donors are co-cultured with the combination of AB308 and zimberelimab. The supernatant is collected at various time points and analyzed for a panel of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-6, IL-2) using multiplex bead arrays (e.g., Luminex) or ELISA.
2. In Vivo Toxicology Studies:
-
Objective: To determine the toxicity profile and identify target organs in a relevant animal model.
-
Methodology: Cynomolgus monkeys, which exhibit cross-reactivity with humanized antibodies, are often used. The animals receive escalating doses of the combination therapy. Comprehensive safety monitoring includes clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of all major organs at the end of the study.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. gilead.com [gilead.com]
- 3. onclive.com [onclive.com]
- 4. Arcus Biosciences - Anti-TIGIT Domvanalimab Plus Anti-PD-1 Zimberelimab and Chemotherapy Showed 26.7 Months of Median Overall Survival as First-Line Treatment of Unresectable or Advanced Gastroesophageal Adenocarcinomas in the Phase 2 EDGE-Gastric Study [investors.arcusbio.com]
- 5. jmcp.org [jmcp.org]
- 6. Real-World Costs of Adverse Events in First-Line Treatment of Metastatic Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. Systemic therapy for advanced gastric cancer: a clinical practice guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adverse effects observed in lung cancer patients undergoing first-line chemotherapy and effectiveness of supportive care drugs in a resource-limited setting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gloshospitals.nhs.uk [gloshospitals.nhs.uk]
- 11. ascopubs.org [ascopubs.org]
- 12. Management of Immune-Related Adverse Events in Patients Treated With Immune Checkpoint Inhibitor Therapy: ASCO Guideline Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cancercareontario.ca [cancercareontario.ca]
ARC-12 Trial: A Comparative Analysis of Etrumadenant Combination Therapy Across Diverse Tumor Types
For Researchers, Scientists, and Drug Development Professionals
The ARC-12 clinical trial, a Phase 1/1b study, is evaluating the safety and efficacy of AB308, an Fc-enabled anti-TIGIT monoclonal antibody, in combination with zimberelimab, an anti-PD-1 monoclonal antibody. The trial is designed to assess this combination therapy in patients with advanced solid tumors and hematologic malignancies. This guide provides a comparative overview of the available outcomes for different tumor types investigated in the ARC-12 expansion cohorts.
Summary of Clinical Outcomes
Published data from the ARC-12 trial remains limited. Preliminary efficacy results have been reported for a subset of the expansion cohorts, indicating potential clinical activity. However, a comprehensive dataset with detailed outcomes for all cohorts has not yet been publicly released. The table below summarizes the available objective response rates (ORR).
| Tumor Type | Treatment Arm | Objective Response Rate (ORR) | Patient Population Details |
| Non-Small Cell Lung Cancer (NSCLC) | AB308 + Zimberelimab | 11% | Specific details on patient numbers and characteristics are limited.[1] |
| Hepatocellular Carcinoma (HCC) | AB308 + Zimberelimab | 11% | Data derived from a broader gastrointestinal cancer cohort.[1] |
| Gastric/Gastroesophageal Junction (GEJ) Cancer | AB308 + Zimberelimab | 21% | Improved outcomes were noted in patients with high PD-L1 expression.[1] |
| Melanoma | AB308 + Zimberelimab | Data not yet reported | N/A |
| Cervical Cancer | AB308 + Zimberelimab | Data not yet reported | N/A |
| Diffuse Large B-cell Lymphoma (DLBCL) | AB308 + Zimberelimab | Data not yet reported | N/A |
| Multiple Myeloma | AB308 + Zimberelimab | Data not yet reported | N/A |
Note: The information presented is based on preliminary data and may be subject to change as more mature data becomes available. The absence of reported data for several cohorts indicates that results have not been publicly disclosed.
Experimental Protocols
The ARC-12 trial (NCT04772989) is a multicenter, open-label, dose-escalation, and dose-expansion study.[2]
Study Design:
-
Dose Escalation Phase: This initial phase was designed to determine the recommended Phase 2 dose and schedule for AB308 in combination with zimberelimab.
-
Dose Expansion Phase: Following the dose-escalation phase, the trial enrolled patients into disease-specific cohorts to further evaluate the safety and efficacy of the combination therapy.[3] These cohorts include:
Patient Population:
Eligible participants were adults with a histologically or cytologically confirmed diagnosis of an advanced solid tumor or hematologic malignancy who had progressed on or were intolerant to standard-of-care therapies.[3] Key inclusion criteria included an ECOG performance status of 0 or 1 and measurable disease.[2]
Treatment:
Participants received intravenous infusions of AB308 in combination with zimberelimab. The dosing schedule was evaluated during the dose-escalation phase to determine the optimal regimen for the expansion cohorts.[3]
Endpoints:
-
Primary Endpoints: The primary objectives of the study are to assess the safety and tolerability of the combination therapy.[3]
-
Secondary Endpoints: Secondary endpoints include Objective Response Rate (ORR), Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS).[3]
Visualizing the Mechanism of Action and Trial Design
To better understand the scientific rationale and structure of the ARC-12 trial, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.
References
Long-Term Follow-up Data from the ARC-12 Study: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the ARC-12 study, including its methodology, the mechanism of action of the investigational agents, and a comparison with existing treatment alternatives. As of the latest available information, detailed long-term follow-up data from the ARC-12 study has not been publicly released. The study is a Phase 1/1b clinical trial designed to assess the safety, tolerability, and preliminary anti-tumor activity of a novel combination therapy.[1][2][3][4][5][6]
Introduction to the ARC-12 Study
The ARC-12 study is a multicenter, open-label, dose-escalation, and dose-expansion clinical trial evaluating the combination of AB308 and zimberelimab in patients with advanced solid tumors and hematologic malignancies.[1][2][3][4][5][6] The primary objective of the study is to determine the safety and tolerability of this combination, while secondary objectives include assessing its pharmacokinetic and pharmacodynamic profiles, as well as its preliminary clinical efficacy.[1][2][3][4][5][6]
The investigational agents in the ARC-12 study are:
-
AB308 : A humanized IgG1 monoclonal antibody that targets the T cell immunoreceptor with Ig and ITIM domains (TIGIT).[7]
-
Zimberelimab (AB122) : A humanized IgG4 monoclonal antibody that targets the programmed cell death protein 1 (PD-1).[8][9]
Mechanism of Action: Targeting the TIGIT and PD-1 Pathways
The combination of AB308 and zimberelimab is designed to synergistically enhance the body's anti-tumor immune response by targeting two distinct inhibitory checkpoint pathways.
-
TIGIT Pathway : TIGIT is an immune checkpoint receptor expressed on various immune cells, including T cells and Natural Killer (NK) cells.[10][11] When TIGIT binds to its ligands, such as CD155, on tumor cells, it sends an inhibitory signal that suppresses the anti-cancer activity of these immune cells.[11][12][13] AB308 is designed to block this interaction, thereby preventing the suppression of the immune response.[7]
-
PD-1 Pathway : PD-1 is another critical immune checkpoint receptor that, when engaged by its ligands (PD-L1 and PD-L2) on tumor cells, leads to T-cell exhaustion and a diminished anti-tumor response.[14][15][16][17][18] Zimberelimab, as a PD-1 inhibitor, blocks this interaction, effectively "releasing the brakes" on the immune system and allowing T cells to recognize and attack cancer cells.[8][9]
By blocking both TIGIT and PD-1 pathways, the combination of AB308 and zimberelimab aims to achieve a more robust and durable anti-tumor immune response than what might be achieved with a single agent.
// Signaling from Tumor to T Cell CD155 -> TIGIT [label="Inhibitory Signal", color="#EA4335"]; PDL1 -> PD1 [label="Inhibitory Signal", color="#EA4335"];
// Drug Intervention AB308 [label="AB308\n(Anti-TIGIT)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Zimberelimab [label="Zimberelimab\n(Anti-PD-1)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#FFFFFF"];
AB308 -> TIGIT [label="Blocks Interaction", color="#4285F4", style=dashed]; Zimberelimab -> PD1 [label="Blocks Interaction", color="#FBBC05", style=dashed];
// Outcome TIGIT -> Activation [label="Inhibits", color="#EA4335", style=dashed]; PD1 -> Activation [label="Inhibits", color="#EA4335", style=dashed]; } .dot Caption: TIGIT and PD-1 Signaling Pathway Inhibition.
Experimental Protocols
While the complete study protocol for ARC-12 (NCT04772989) is not publicly available, the following details have been gathered from clinical trial registries and related publications.[2][3][4][19]
Study Design: A Phase 1/1b, multicenter, open-label, dose-escalation, and dose-expansion study.[1][2][3][4][5][6]
-
Dose Escalation Phase : To determine the recommended Phase 2 dose (RP2D) and assess the safety and tolerability of AB308 in combination with zimberelimab.
-
Dose Expansion Phase : To further evaluate the safety, tolerability, and preliminary efficacy of the combination at the RP2D in specific patient cohorts with advanced malignancies.
Patient Population: Patients with histologically or cytologically confirmed advanced solid tumors or hematologic malignancies for whom standard therapy is no longer effective or tolerated. Key inclusion criteria generally include an ECOG performance status of 0 or 1 and adequate organ function. Key exclusion criteria include prior treatment with an anti-TIGIT antibody and active autoimmune disease.[2][4]
Treatment Administration: Both AB308 and zimberelimab are administered intravenously.[1]
Assessments:
-
Safety : Monitored through the evaluation of adverse events (AEs), serious adverse events (SAEs), and laboratory abnormalities.
-
Efficacy : Preliminary efficacy is assessed by objective response rate (ORR), duration of response (DOR), and progression-free survival (PFS) according to RECIST v1.1 for solid tumors.
-
Pharmacokinetics (PK) : To characterize the absorption, distribution, metabolism, and excretion of AB308 and zimberelimab.
-
Pharmacodynamics (PD) : To assess the biological effects of the drug combination on the immune system.
// Workflow Edges Screening -> DoseEscalation; DoseEscalation -> DoseExpansion; DoseExpansion -> TreatmentCycle; TreatmentCycle -> Safety [label="During & After Treatment"]; TreatmentCycle -> Efficacy [label="Periodic Tumor Assessments"]; TreatmentCycle -> PK_PD [label="Blood Sampling"]; TreatmentCycle -> FollowUp [label="Post-Treatment"]; } .dot Caption: Generalized ARC-12 Study Workflow.
Comparison with Alternative Treatments
Given the broad patient population of the ARC-12 study (advanced solid tumors and hematologic malignancies), the alternative treatments are diverse and depend on the specific cancer type, prior therapies, and patient characteristics.
Advanced Solid Tumors (Post-Immunotherapy Progression): For patients with advanced solid tumors who have progressed on prior immunotherapy, treatment options are often limited and may include:
-
Chemotherapy : Standard-of-care chemotherapy regimens specific to the tumor type.
-
Targeted Therapy : If the tumor harbors specific molecular alterations for which targeted agents are available.
-
Clinical Trials : Participation in clinical trials of novel agents or combinations is a critical option.
-
Continuation of Immunotherapy Beyond Progression : In some cases, continuing immunotherapy, sometimes in combination with other agents, may be considered, although this is an area of active research.
Relapsed/Refractory Non-Hodgkin Lymphoma (NHL): For patients with relapsed or refractory NHL, particularly Diffuse Large B-Cell Lymphoma (DLBCL), a variety of treatment options exist, including:
-
Second-line Chemotherapy : Regimens such as R-ICE, R-DHAP, or R-GDP, often as a bridge to consolidative therapy.
-
High-Dose Therapy and Autologous Stem Cell Transplantation (ASCT) : A standard of care for eligible patients who respond to salvage chemotherapy.
-
CAR T-Cell Therapy : Several CAR T-cell products are approved for relapsed/refractory DLBCL and have shown significant efficacy.
-
Targeted and Novel Agents : A growing number of targeted therapies are available, including antibody-drug conjugates (e.g., polatuzumab vedotin), bispecific antibodies, and other novel agents.
The following table provides a conceptual comparison of the ARC-12 combination with these alternatives. Note: This table is illustrative due to the absence of specific long-term data from the ARC-12 study.
| Treatment Modality | Mechanism of Action | Potential Advantages | Potential Disadvantages |
| ARC-12 (AB308 + Zimberelimab) | Dual immune checkpoint inhibition (TIGIT and PD-1) | Potential for synergistic and durable immune-mediated anti-tumor activity. | Efficacy and long-term safety are still under investigation. |
| Chemotherapy | Cytotoxic effects on rapidly dividing cells | Well-established efficacy in many tumor types. | Significant toxicity and potential for drug resistance. |
| Targeted Therapy | Inhibition of specific molecular pathways driving cancer growth | High response rates in biomarker-selected populations. | Development of resistance is common; applicable only to a subset of patients. |
| CAR T-Cell Therapy | Genetically engineered T cells to target tumor antigens | Potential for deep and durable responses, even in heavily pretreated patients. | Complex manufacturing process, significant toxicities (CRS, ICANS), and high cost. |
Conclusion
The ARC-12 study is investigating a promising dual immunotherapy combination that targets the TIGIT and PD-1 pathways. The scientific rationale for this combination is strong, with the potential to overcome immune resistance and induce robust anti-tumor responses. However, without the long-term follow-up data, a definitive comparison of its efficacy and safety relative to established standards of care and other novel therapies is not yet possible. The results of the ARC-12 study are eagerly awaited to determine the future role of AB308 in combination with zimberelimab in the treatment landscape for advanced cancers. As data from this and other ongoing studies become available, a clearer picture of the clinical utility of this combination will emerge.
References
- 1. AB308 + Zimberelimab for Advanced Cancers · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. clinicaltrial.be [clinicaltrial.be]
- 4. Facebook [cancer.gov]
- 5. arcusbio.com [arcusbio.com]
- 6. trials.arcusbio.com [trials.arcusbio.com]
- 7. arcusbio.com [arcusbio.com]
- 8. What is Zimberelimab used for? [synapse.patsnap.com]
- 9. Facebook [cancer.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Frontiers | Update in TIGIT Immune-Checkpoint Role in Cancer [frontiersin.org]
- 12. conigen.com [conigen.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Review: The Role of the PD-1 Pathway in Immunotherapy - Personalized Medicine in Oncology [personalizedmedonc.com]
- 16. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. oaepublish.com [oaepublish.com]
- 19. NCT04772989 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
A Comparative Analysis of ARC-12 and Other Anti-PD-1 Combination Trials in Advanced Malignancies
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer immunotherapy is rapidly evolving, with a significant focus on combination strategies to overcome resistance to single-agent anti-PD-1/PD-L1 checkpoint inhibitors. This guide provides a comparative analysis of the ARC-12 clinical trial, which evaluates the anti-TIGIT antibody AB308 in combination with the anti-PD-1 antibody zimberelimab, against other notable anti-PD-1 combination trials. The analysis focuses on available clinical data, experimental design, and the underlying mechanistic rationale.
Introduction to TIGIT as a Target in Combination Therapy
T-cell Immunoglobulin and ITIM domain (TIGIT) is an inhibitory receptor expressed on activated T cells and Natural Killer (NK) cells. Its ligand, CD155 (also known as PVR), is often overexpressed on tumor cells. The binding of TIGIT to CD155 suppresses the anti-tumor immune response. Therefore, blocking the TIGIT pathway, in conjunction with blocking the PD-1/PD-L1 axis, represents a promising dual checkpoint inhibition strategy to enhance anti-tumor immunity. The ARC-12 trial is a Phase 1/1b study designed to assess the safety, tolerability, and preliminary efficacy of this combination in various advanced solid tumors and hematologic malignancies.
Comparative Efficacy of Anti-TIGIT and Anti-PD-1/PD-L1 Combinations
The following table summarizes the available efficacy data from the ARC-12 trial and other key trials investigating anti-TIGIT antibodies in combination with anti-PD-1/PD-L1 inhibitors. It is important to note that the data for ARC-12 is preliminary and from a Phase 1/1b study, which may not be directly comparable to data from later-phase trials.
| Clinical Trial | Combination Therapy | Cancer Type | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| ARC-12 | AB308 (anti-TIGIT) + Zimberelimab (anti-PD-1) | Non-Small Cell Lung Cancer (NSCLC) & Hepatocellular Carcinoma (HCC) | 11%[1] | Data not available | Data not available |
| Gastric/Gastroesophageal Junction (GEJ) Cancer | 21%[1] | Data not available | Data not available | ||
| EDGE-Gastric | Domvanalimab (anti-TIGIT) + Zimberelimab (anti-PD-1) + Chemotherapy | 1L Advanced Gastroesophageal Adenocarcinoma | 59%[2][3][4][5][6] | 12.9 months[2][3] | 26.7 months[2][3] |
| KEYVIBE-005 | Vibostolimab (anti-TIGIT) + Pembrolizumab (anti-PD-1) | Previously treated dMMR Endometrial Cancer | 65%[1][7][8][9] | 15.0 months[1][10] | Not Reached[1][10] |
| CITYSCAPE | Tiragolumab (anti-TIGIT) + Atezolizumab (anti-PD-L1) | 1L PD-L1-positive NSCLC | 31.3% | 5.4 months[11] | 23.2 months[12] |
Comparative Safety Profiles
A summary of the key treatment-related adverse events (TRAEs) observed in these trials is presented below. Direct comparison of safety profiles should be approached with caution due to differences in trial design, patient populations, and reporting methodologies.
| Clinical Trial | Combination Therapy | Grade ≥3 Treatment-Related Adverse Events (TRAEs) | Common Adverse Events (any grade) |
| ARC-12 | AB308 (anti-TIGIT) + Zimberelimab (anti-PD-1) | Data not yet publicly detailed | Data not yet publicly detailed |
| EDGE-Gastric | Domvanalimab (anti-TIGIT) + Zimberelimab (anti-PD-1) + Chemotherapy | 56% (related to any study drug)[5] | Neutropenia, Nausea, Anemia[4] |
| KEYVIBE-005 | Vibostolimab (anti-TIGIT) + Pembrolizumab (anti-PD-1) | 35%[1][9] | Arthritis, Maculopapular rash[1][9] |
| CITYSCAPE | Tiragolumab (anti-TIGIT) + Atezolizumab (anti-PD-L1) | 22.4%[12] | Infusion-related reactions, Stiffness, Dry skin, Fatigue, Rash[12] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the clinical trial design, the following diagrams are provided.
Caption: Dual blockade of PD-1 and TIGIT pathways to enhance T-cell activation.
Caption: Workflow of the ARC-12 Phase 1/1b clinical trial.
Experimental Protocols
ARC-12 (NCT04772989)
This is a Phase 1/1b, multicenter, open-label, dose-escalation, and dose-expansion study.
-
Dose Escalation (Phase 1): Patients with advanced solid tumors for which no standard therapy is available, or with relapsed/refractory non-Hodgkin lymphoma, are enrolled into cohorts of escalating doses of AB308 administered intravenously (IV) in combination with a fixed dose of zimberelimab. The primary objective is to evaluate the safety and tolerability and to determine the recommended Phase 2 dose (RP2D).
-
Dose Expansion (Phase 1b): Patients are enrolled into disease-specific cohorts, including NSCLC, melanoma, gastrointestinal cancer, cervical cancer, diffuse large B-cell lymphoma (DLBCL), and multiple myeloma (MM). Patients receive the RP2D of AB308 in combination with zimberelimab. The primary objective is to further evaluate the safety and tolerability, while secondary objectives include assessing preliminary anti-tumor activity (ORR, duration of response).
Key Eligibility Criteria:
-
Age ≥ 18 years
-
ECOG performance status of 0 or 1
-
Measurable disease per RECIST v1.1 or relevant criteria for hematologic malignancies
-
Adequate organ function
EDGE-Gastric (NCT05329766)
This is a Phase 2, multi-arm, open-label study. The data presented here is from Arm A1.
-
Treatment: Patients with previously untreated, locally advanced unresectable or metastatic gastric, GEJ, or esophageal adenocarcinoma received domvanalimab (1600 mg IV Q4W), zimberelimab (480 mg IV Q4W), and FOLFOX chemotherapy.[2]
-
Endpoints: The primary endpoints were safety and ORR. Secondary endpoints included PFS and OS.
KEYVIBE-005 (NCT05007106)
This is a Phase 2, open-label study. The data presented is from cohort B1.
-
Treatment: Patients with previously treated, advanced dMMR endometrial cancer received a coformulation of vibostolimab (200 mg) and pembrolizumab (200 mg) IV every 3 weeks for up to 35 cycles.[10]
-
Endpoints: The primary endpoint was ORR. Secondary endpoints included duration of response, PFS, OS, and safety.[10]
CITYSCAPE (NCT03563716)
This was a Phase 2, randomized, double-blind study.
-
Treatment: Patients with previously untreated, PD-L1-positive, locally advanced or metastatic NSCLC were randomized 1:1 to receive either tiragolumab (600 mg IV Q3W) plus atezolizumab (1200 mg IV Q3W) or placebo plus atezolizumab.[13]
-
Endpoints: The co-primary endpoints were ORR and PFS. Secondary endpoints included OS and safety.[13]
Discussion and Future Outlook
The combination of anti-TIGIT and anti-PD-1/PD-L1 antibodies is a promising strategy in immuno-oncology. The preliminary results from the ARC-12 trial suggest that the combination of AB308 and zimberelimab has anti-tumor activity in certain advanced cancers. However, more mature data, particularly on the duration of response and progression-free survival, are needed to fully assess its potential.
The more advanced datasets from trials like EDGE-Gastric in gastroesophageal cancer and KEYVIBE-005 in dMMR endometrial cancer provide strong evidence for the efficacy of this dual checkpoint blockade approach in specific patient populations. The addition of chemotherapy in the EDGE-Gastric trial appears to result in a high response rate and durable survival.
In contrast, the outcomes of trials such as SKYSCRAPER-02 in small-cell lung cancer, where the addition of an anti-TIGIT antibody to an anti-PD-L1 and chemotherapy regimen did not improve survival, highlight that the success of this combination is likely to be context-dependent, varying by tumor type, the specific molecules used, and the patient population.
As the field moves forward, the results from ongoing and future Phase 3 trials will be critical in defining the role of anti-TIGIT and anti-PD-1/PD-L1 combinations in the standard of care for various cancers. The data from the ARC-12 dose expansion cohorts will be eagerly awaited to provide a clearer picture of the efficacy and safety of AB308 and zimberelimab across a range of malignancies.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Arcus Biosciences - Anti-TIGIT Domvanalimab Plus Anti-PD-1 Zimberelimab and Chemotherapy Showed 26.7 Months of Median Overall Survival as First-Line Treatment of Unresectable or Advanced Gastroesophageal Adenocarcinomas in the Phase 2 EDGE-Gastric Study [investors.arcusbio.com]
- 3. oncodaily.com [oncodaily.com]
- 4. ASCO Meetings [meetings.asco.org]
- 5. EDGE-Gastric Trial for 1L Advanced Gastroesophageal Cancer | GI Oncology Now [gioncologynow.com]
- 6. researchgate.net [researchgate.net]
- 7. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 8. Page Not Found - ASCO [asco.org]
- 9. researchgate.net [researchgate.net]
- 10. focusononcology.com [focusononcology.com]
- 11. Addition of Tiragolumab to Atezolizumab in PD-L1–Positive NSCLC - The ASCO Post [ascopost.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. roche.com [roche.com]
External Validation of Biomarkers for Dual Anti-TIGIT and Anti-PD-1 Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key biomarkers relevant to the ARC-12 trial, which investigates the dual blockade of TIGIT (T-cell immunoreceptor with Ig and ITIM domains) and PD-1 (programmed cell death protein 1). Given that detailed biomarker data from the ARC-12 trial, a Phase 1/1b study of the anti-TIGIT antibody AB308 in combination with the anti-PD-1 antibody zimberelimab in advanced malignancies, are not yet fully published, this document focuses on the external validation of the most pertinent biomarkers in the context of combined anti-TIGIT and anti-PD-1/PD-L1 immunotherapies.
The core biomarkers evaluated include PD-L1, TIGIT itself, and the ligands of TIGIT, such as the Poliovirus Receptor (PVR) and Nectin-2. The objective of this guide is to furnish researchers and drug development professionals with a comprehensive overview of the performance of these biomarkers, supported by experimental data from various studies, to inform ongoing and future research in this therapeutic area.
Data Presentation: Biomarker Performance in Anti-TIGIT and Anti-PD-1/PD-L1 Combination Therapies
The following tables summarize the quantitative data from external studies on the predictive value of key biomarkers for clinical outcomes in patients treated with dual TIGIT and PD-1/PD-L1 blockade.
Table 1: PD-L1 Expression and Clinical Outcomes
| Biomarker | Cancer Type | Therapeutic Regimen | Key Findings | Reference |
| PD-L1 Expression | Non-Small Cell Lung Cancer (NSCLC) | Anti-PD-1/PD-L1 Monotherapy | Higher PD-L1 expression is correlated with better objective response rates (ORR) and longer progression-free survival (PFS). | [1][2] |
| NSCLC | Anti-PD-1/PD-L1 Monotherapy | Patients with PD-L1 tumor proportion score (TPS) ≥50% show significantly better outcomes. | [1][2] | |
| Various Advanced Cancers | Pembrolizumab (anti-PD-1) | A direct correlation between higher PD-L1 expression levels and improved overall survival (OS) has been observed. | ||
| NSCLC | Atezolizumab (anti-PD-L1) + Tiragolumab (anti-TIGIT) | In the CITYSCAPE trial, patients with high PD-L1 expression (TPS ≥50%) had a more pronounced benefit from the combination therapy. |
Table 2: TIGIT and its Ligands as Predictive Biomarkers
| Biomarker | Cancer Type | Therapeutic Regimen | Key Findings | Reference |
| TIGIT Expression | Follicular Lymphoma | Pembrolizumab (anti-PD-1) | Increased numbers of TIGIT+ T cells are associated with inferior patient outcomes. | [3] |
| Glioblastoma | Anti-TIGIT + Anti-PD-1 | TIGIT expression is upregulated on CD8+ and regulatory T cells (Tregs) in the tumor microenvironment. Dual blockade improved survival in preclinical models. | ||
| PVR (CD155) Expression | Glioblastoma | Anti-TIGIT + Anti-PD-1 | Expression of the TIGIT ligand, PVR, was associated with poor survival outcomes in patients with low-grade glioma. | |
| Nectin-2 Expression | Multiple Myeloma | TIGIT Blockade | High Nectin-2 expression on malignant plasma cells correlated with a better response to TIGIT blockade. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the external validation of these biomarkers are provided below.
Immunohistochemistry (IHC) for PD-L1 and TIGIT
-
Tissue Preparation : Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 μm) are deparaffinized and rehydrated.
-
Antigen Retrieval : Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) or an EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
Blocking : Endogenous peroxidase activity is blocked with a 3% hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block solution.
-
Primary Antibody Incubation : Slides are incubated with a primary antibody against PD-L1 (e.g., clones 22C3, 28-8, or SP142) or TIGIT at a predetermined optimal dilution overnight at 4°C.
-
Secondary Antibody and Detection : A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB (3,3'-diaminobenzidine) substrate-chromogen solution.
-
Counterstaining and Mounting : Slides are counterstained with hematoxylin, dehydrated, and mounted.
-
Scoring : PD-L1 expression is often scored as the Tumor Proportion Score (TPS), which is the percentage of viable tumor cells showing partial or complete membrane staining. TIGIT expression can be evaluated using an H-Score, which considers both the intensity and the percentage of stained cells.
Flow Cytometry for TIGIT Expression on Immune Cells
-
Sample Preparation : Peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs) are isolated from patient samples.
-
Cell Staining : Cells are stained with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify specific immune cell populations (e.g., CD3, CD4, CD8 for T cells) and an antibody against TIGIT.
-
Data Acquisition : Stained cells are analyzed on a flow cytometer.
-
Data Analysis : The percentage of TIGIT-positive cells within each immune cell subset is quantified using appropriate gating strategies.
Enzyme-Linked Immunosorbent Assay (ELISA) for Soluble PVR and Nectin-2
-
Sample Collection : Patient plasma or serum samples are collected and stored at -80°C.
-
Assay Procedure : A sandwich ELISA is performed using a capture antibody specific for PVR or Nectin-2 coated on a 96-well plate.
-
Incubation : Patient samples and standards are added to the wells and incubated.
-
Detection : A biotinylated detection antibody is added, followed by streptavidin-HRP and a substrate solution (e.g., TMB).
-
Measurement : The absorbance is read at 450 nm, and the concentration of the soluble protein is determined from the standard curve.
Mandatory Visualization
TIGIT and PD-1 Signaling Pathways in Cancer Immunity
Caption: TIGIT and PD-1 inhibitory pathways and therapeutic blockade.
Experimental Workflow for Biomarker Analysis
Caption: Workflow for tumor and blood-based biomarker analysis.
References
A Head-to-Head Comparison of Olaparib Dosing Schedules: A Guide for Researchers
An Objective Analysis of Olaparib Dosing Regimens Based on Clinical Trial Data
For researchers and drug development professionals, understanding the nuances of dosing schedules is critical for optimizing therapeutic outcomes. This guide provides a detailed head-to-head comparison of the different dosing schedules for olaparib (Lynparza®), a potent poly (ADP-ribose) polymerase (PARP) inhibitor. This analysis is based on publicly available data from key clinical trials and pharmacokinetic studies.
Executive Summary
Olaparib has been evaluated in various dosing regimens, primarily focusing on a capsule formulation and a more recent tablet formulation with improved bioavailability. The standard approved dose for the tablet formulation is 300 mg twice daily.[1][2][3] This dose was selected based on studies demonstrating a favorable balance of efficacy and tolerability compared to other investigated doses, including the older 400 mg twice-daily capsule formulation.[4][5][6][7][8] This guide will delve into the comparative data for these dosing schedules.
Data Presentation: Quantitative Comparison of Olaparib Dosing Schedules
The following tables summarize the key pharmacokinetic, efficacy, and safety data for the olaparib 400 mg twice-daily (BID) capsule and 300 mg BID tablet formulations.
Table 1: Pharmacokinetic Parameters
| Parameter | Olaparib 400 mg BID (Capsule) | Olaparib 300 mg BID (Tablet) | Key Findings |
| Formulation | 50 mg capsules (8 capsules BID)[5][8] | 100 mg and 150 mg tablets (2 x 150 mg tablets BID)[5] | The tablet formulation was developed to reduce the daily pill burden.[4][5][6][7][8] |
| Bioavailability | Lower relative bioavailability.[5][9] | Higher oral bioavailability compared to capsules.[9] | Differences in bioavailability necessitate different dosing strengths for the two formulations.[3][5] |
| Steady-State Exposure (AUC) | Lower steady-state exposure compared to 300 mg tablets.[6][7][9] | Steady-state exposure with ≥300 mg tablets matched or exceeded that of the 400 mg capsules.[6][7] | The 300 mg tablet dose provides comparable or greater drug exposure than the 400 mg capsule dose.[6][7] |
| Time to Maximum Concentration (Tmax) | Median Tmax of 1-3 hours.[8] | Median Tmax of 1.5-2.1 hours.[10] | Rapid absorption is observed with both formulations. |
Table 2: Efficacy in Platinum-Sensitive Relapsed Ovarian Cancer with BRCA1/2 Mutation (SOLO-2 Trial)
| Endpoint | Olaparib 300 mg BID (Tablets) | Placebo |
| Median Progression-Free Survival (PFS) | 19.1 months | 5.5 months |
| Hazard Ratio (HR) for PFS | 0.30 (95% CI: 0.22–0.41) | - |
| Median Overall Survival (OS) | 51.7 months[11] | 38.8 months[11] |
| 5-Year Overall Survival Rate | 42.1%[12] | 33.2%[12] |
Note: The SOLO-2 trial directly evaluated the 300 mg BID tablet formulation against placebo. Efficacy data for the 400 mg BID capsule formulation in a similar maintenance setting is available from other studies but is not presented here as a direct head-to-head comparison within the same trial.
Table 3: Key Adverse Events (Grade ≥3)
| Adverse Event | Olaparib 300 mg BID (Tablet) - SOLO-2[13] | Olaparib (All Grades) - General[14] |
| Anemia | 20% | >60% (all grades) |
| Nausea | <5% | >70% (all grades) |
| Fatigue/Asthenia | <5% | >60% (all grades) |
| Neutropenia | 5% | ~20% (all grades) |
| Thrombocytopenia | 1% | Not specified |
Note: Direct comparison of adverse event rates between the 400 mg BID capsule and 300 mg BID tablet from a single head-to-head trial is limited. However, studies indicated that the 400 mg tablet dose was associated with a higher incidence of hematological toxicities, leading to the selection of the 300 mg dose.[4][6][7]
Experimental Protocols
Pharmacokinetic Analysis:
Pharmacokinetic profiles were assessed in a Phase I dose-finding study in patients with advanced solid tumors.[10] Blood samples were collected at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 24, and 48 hours) following both single and multiple twice-daily dosing.[10] Plasma concentrations of olaparib were determined to calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[10]
SOLO-2/ENGOT-Ov21 Clinical Trial:
This was a randomized, double-blind, placebo-controlled, Phase III trial.[2]
-
Patient Population: Patients with platinum-sensitive, relapsed, high-grade serous or endometrioid ovarian, primary peritoneal, or fallopian tube cancer with a germline BRCA1/2 mutation who had received two or more prior platinum-based chemotherapy regimens.[2]
-
Randomization: Patients were randomized in a 2:1 ratio to receive either olaparib tablets (300 mg twice daily) or matching placebo tablets.[2]
-
Primary Endpoint: Investigator-assessed progression-free survival (PFS).[15]
-
Key Secondary Endpoint: Overall survival (OS).[2]
Signaling Pathway and Experimental Workflow
Olaparib Mechanism of Action: PARP Inhibition and Synthetic Lethality
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. Olaparib tablets as maintenance therapy in patients with platinum-sensitive relapsed ovarian cancer and a BRCA1/2 mutation (SOLO2/ENGOT-Ov21): a final analysis of a double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Administration of the Tablet Formulation of Olaparib in Patients with Ovarian Cancer: Practical Guidance and Expectations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. An Adaptive Study to Determine the Optimal Dose of the Tablet Formulation of the PARP Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. A Phase I, dose‐finding and pharmacokinetic study of olaparib (AZD2281) in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SOLO-2 Phase 3 Trial – Efficacy of LYNPARZA® (olaparib) for Maintenance in Recurrent Ovarian Cancer [lynparzahcp.com]
- 12. drugtopics.com [drugtopics.com]
- 13. researchgate.net [researchgate.net]
- 14. ncoda.org [ncoda.org]
- 15. Health-related quality of life and patient-centred outcomes with olaparib maintenance after chemotherapy in patients with platinum-sensitive, relapsed ovarian cancer and a BRCA1/2 mutation (SOLO2/ENGOT Ov-21): a placebo-controlled, phase 3 randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
Correlating Preclinical Models with Clinical Outcomes for TIGIT-Targeting Therapies
A Comparative Guide to the ARC-12 Program and Alternatives
This guide provides a comparative analysis of the preclinical and clinical data surrounding the ARC-12 clinical trial's therapeutic combination, AB308 and zimberelimab. As clinical data for the ARC-12 study is not yet publicly available, this guide leverages preclinical data for the Fc-enabled anti-TIGIT antibody AB308 and correlates it with the clinical outcomes of a related, Fc-silent anti-TIGIT antibody from the same developer, domvanalimab. This approach allows for an exploration of the foundational science and its translation, while providing context through comparison with other key anti-TIGIT programs.
Introduction to TIGIT as an Immunotherapy Target
The T-cell immunoreceptor with Ig and ITIM domains (TIGIT) is a critical immune checkpoint that suppresses the anti-tumor activity of T cells and Natural Killer (NK) cells.[1] TIGIT is expressed on these immune cells and competes with the activating receptor CD226 for binding to the CD155 ligand, which is often present on tumor cells.[2] When TIGIT binds to CD155, it transmits an inhibitory signal, dampening the immune response.[1]
The therapeutic strategy is to block this interaction with an anti-TIGIT monoclonal antibody. This prevents the inhibitory signal and allows the activating CD226 receptor to bind CD155, thereby promoting an anti-tumor immune response.[3] This effect is expected to be synergistic with the blockade of the PD-1/PD-L1 pathway, another key immune checkpoint.[3]
The TIGIT/PD-1 Signaling Pathway
The following diagram illustrates the dual blockade strategy employed in the ARC-12 trial.
Preclinical Profile of AB308 (Fc-Enabled Anti-TIGIT)
The ARC-12 trial utilizes AB308, a humanized IgG1 anti-TIGIT antibody with a wild-type, or "Fc-enabled," region.[2] This design not only blocks the TIGIT-CD155 interaction but also allows the antibody to engage Fcγ receptors (FcγR) on other immune cells, like NK cells, potentially leading to Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) of TIGIT-expressing cells.[3][4]
Key Preclinical Experiments and Findings
Preclinical studies for AB308 established its mechanism of action and provided the rationale for clinical development.[3]
Finding 1: Enhanced T-Cell Activation with Dual Blockade In in vitro assays using peripheral blood mononuclear cells (PBMCs), AB308 significantly increased the secretion of IL-2, a cytokine indicative of T-cell activation. This effect was further enhanced when combined with the anti-PD-1 antibody zimberelimab.[3][5]
Finding 2: ADCC and Depletion of Regulatory T-Cells (Tregs) AB308's Fc-enabled design was shown to induce NK cell-mediated ADCC against TIGIT-expressing target cells.[4] In syngeneic mouse models, a surrogate Fc-enabled anti-TIGIT antibody, when combined with anti-PD-1, led to greater tumor growth inhibition compared to anti-PD-1 alone.[3] This enhanced activity was associated with the depletion of intratumoral regulatory T-cells (Tregs), an immunosuppressive cell type that often expresses high levels of TIGIT.[3][5]
Preclinical Experimental Workflow
The diagram below outlines a typical workflow for evaluating anti-TIGIT antibodies in preclinical mouse models.
Clinical Outcomes: A Comparative Landscape
While clinical results from the ARC-12 study of the Fc-enabled AB308 are not publicly available, data from Arcus's Fc-silent anti-TIGIT antibody, domvanalimab, and other competitor programs provide a landscape for comparison.
Arcus Biosciences: Domvanalimab (Fc-Silent) + Zimberelimab
Clinical data from studies like ARC-10 have shown that the combination of domvanalimab (Fc-silent) and zimberelimab improves clinical outcomes compared to zimberelimab alone in patients with first-line, PD-L1-high non-small cell lung cancer (NSCLC).
| Trial Name | Treatment Arms | Patient Population | Key Efficacy Outcome |
| ARC-10 | 1. Domvanalimab + Zimberelimab (DZ) 2. Zimberelimab (Z) | 1L PD-L1 ≥50% NSCLC | Overall Survival (OS): HR=0.64 (DZ vs. Z)[6] |
| Progression-Free Survival (PFS): 11.5 mo (DZ) vs. 6.2 mo (Z)[6] |
Competitor Landscape: Alternative Anti-TIGIT Combinations
The broader anti-TIGIT field provides important context, with mixed results from different programs. The Fc-enabled design of competitors' antibodies is a key differentiator.
| Competitor Program | Treatment Arms | Patient Population | Key Efficacy Outcome |
| Roche: CITYSCAPE | 1. Tiragolumab + Atezolizumab 2. Placebo + Atezolizumab | 1L PD-L1 ≥1% NSCLC | Objective Response Rate (ORR): 37% vs. 21%[7] |
| Progression-Free Survival (PFS): 5.6 mo vs. 3.9 mo (HR=0.58)[7] | |||
| Merck: KEYVIBE-001 | Vibostolimab + Pembrolizumab | Previously treated, PD-(L)1 naive NSCLC | Objective Response Rate (ORR): 26%[8] |
Data presented is for specific cohorts as cited and may not represent all findings from the respective trials.
Correlation and Future Outlook
The preclinical data for AB308 provided a strong rationale for the ARC-12 trial, suggesting that an Fc-enabled anti-TIGIT antibody could leverage ADCC to deplete immunosuppressive Tregs and enhance the anti-tumor response when combined with a PD-1 inhibitor.[3][5] This mechanism is distinct from the Fc-silent approach of domvanalimab, which relies solely on checkpoint blockade.[9]
The positive clinical data from Arcus's Fc-silent domvanalimab program in NSCLC demonstrates that TIGIT blockade, even without the Fc-effector function, provides a meaningful clinical benefit over PD-1 inhibition alone.[6] This suggests that the core mechanism of blocking the TIGIT/CD155 interaction is clinically relevant.
The key unanswered question, for which the ARC-12 data is crucial, is whether the preclinical observation of enhanced efficacy through Treg depletion by an Fc-enabled antibody like AB308 translates into superior clinical outcomes compared to an Fc-silent approach. The different results seen across the TIGIT landscape highlight that antibody design (Fc-enabled vs. Fc-silent) may be a critical factor in clinical success. Future data from the ARC-12 study and other ongoing trials will be essential to fully understand how to best leverage the TIGIT pathway for cancer therapy.
Detailed Experimental Protocols
Detailed protocols are based on methods described in preclinical publications.[2][3]
In Vitro T-Cell Activation Assay:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.
-
PBMCs are cultured and activated with a superantigen (e.g., Staphylococcal enterotoxin A).
-
Cells are treated with escalating doses of isotype control, AB308 alone, zimberelimab alone, or a combination of AB308 and zimberelimab.
-
After a set incubation period (e.g., 72 hours), supernatants are collected.
-
IL-2 concentration in the supernatant is measured by ELISA to quantify T-cell activation.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay:
-
Target cells expressing human TIGIT (e.g., TIGIT-overexpressing CHO cells or MM1.S myeloma cells) are labeled with a fluorescent dye.
-
NK cells are isolated from healthy donors to be used as effector cells.
-
Target cells are incubated with effector cells at a specified ratio (e.g., 10:1 E:T).
-
Antibodies (isotype control or AB308) are added to the co-culture.
-
After incubation (e.g., 4 hours), cell death of the target cell population is quantified by flow cytometry, measuring the uptake of a viability dye (e.g., Propidium Iodide).
Syngeneic Mouse Tumor Model Study:
-
MC38 colon adenocarcinoma cells are subcutaneously implanted into the flank of C57BL/6 mice.
-
Tumor growth is monitored until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Mice are randomized into treatment arms and dosed intraperitoneally with surrogate antibodies (e.g., mouse IgG isotype, anti-mouse PD-1, anti-mouse TIGIT with either Fc-silent or Fc-enabled backbones).
-
Tumor volume is measured 2-3 times per week with calipers.
-
At specified time points, tumors are harvested, dissociated into single-cell suspensions, and stained with fluorescently-labeled antibodies against immune cell markers (e.g., CD4, CD8, FoxP3, NK1.1) for analysis by flow cytometry to characterize the tumor immune microenvironment.
References
- 1. ashpublications.org [ashpublications.org]
- 2. arcusbio.com [arcusbio.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. 258 AB308 is an anti-TIGIT antibody that enhances immune activation and anti-tumor immunity alone and in combination with other I-O therapeutic agents - ProQuest [proquest.com]
- 6. Arcus Biosciences - Arcus Biosciences Announces that Domvanalimab Plus Zimberelimab Improved Overall Survival in ARC-10, a Randomized Study in Patients with PD-L1-High Non-Small Cell Lung Cancer [investors.arcusbio.com]
- 7. onclive.com [onclive.com]
- 8. The KEYVIBE program: vibostolimab and pembrolizumab for the treatment of advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s202.q4cdn.com [s202.q4cdn.com]
Independent Review of ARC-12 Clinical Trial Data: A Comparative Analysis
An independent review of the ARC-12 clinical trial, a Phase 1/1b study evaluating the safety and tolerability of the anti-TIGIT antibody AB308 in combination with the anti-PD-1 antibody zimberelimab, reveals promising preliminary anti-tumor activity in various advanced malignancies. While detailed quantitative data from the ARC-12 trial remains limited in the public domain, this guide synthesizes available information and provides a comparative analysis against standard-of-care treatments for the cancers studied in the trial's expansion cohorts.
The ARC-12 study (NCT04772989) was designed as a dose-escalation and dose-expansion trial to assess the safety, tolerability, pharmacokinetics, and anti-tumor activity of the AB308 and zimberelimab combination.[1] The primary endpoints focused on safety and tolerability, with secondary endpoints including objective response rate (ORR) and other efficacy measures.[1]
Efficacy and Safety Data Summary
While a comprehensive, peer-reviewed publication of the ARC-12 trial data is not yet available, preliminary findings suggest clinical activity. One source reported an objective response rate of 11% for non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC), and 21% for gastric or gastroesophageal junction (GEJ) cancers.[2] These outcomes were reportedly more favorable in patients with high PD-L1 expression.[2]
For a more detailed, albeit indirect, comparison, data from other clinical trials by Arcus Biosciences involving a similar anti-TIGIT (domvanalimab) and anti-PD-1 (zimberelimab) combination are presented below alongside standard-of-care data for relevant cancer types.
Comparative Efficacy Data
| Cancer Type | Treatment | Trial Name (if applicable) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Advanced NSCLC (PD-L1 high) | Domvanalimab + Zimberelimab | ARC-10 | Not Reached (Combination Arm) | Not explicitly stated | Not Reached (Combination Arm) |
| Pembrolizumab (Standard of Care) | KEYNOTE-024 | 44.8% | 10.3 months | 30.0 months | |
| Advanced Gastric/GEJ Cancer | Domvanalimab + Zimberelimab + Chemotherapy | EDGE-Gastric | 57% (overall) | 12.9 months | 26.7 months[3][4] |
| Nivolumab + Chemotherapy (Standard of Care) | CheckMate-649 | 47% (CPS ≥5) | 8.3 months | 14.4 months | |
| Advanced Melanoma | Ipilimumab + Nivolumab (Standard of Care) | CheckMate-067 | 58% | 11.5 months | Not Reached (72% at 5 years) |
| Advanced Cervical Cancer | Pembrolizumab + Chemotherapy (Standard of Care) | KEYNOTE-826 | 68% (CPS ≥1) | 10.4 months | 24.4 months |
| Relapsed/Refractory DLBCL | CAR T-cell Therapy (e.g., Axi-cel) (Standard of Care) | ZUMA-1 | 83% | 5.9 months | Not Reached (5-year OS: 42.6%) |
| Relapsed/Refractory Multiple Myeloma | Daratumumab + Pomalidomide + Dexamethasone (Standard of Care) | APOLLO | 29% | 12.4 months | Not Reached |
Comparative Safety Data (Grade ≥3 Treatment-Related Adverse Events)
| Cancer Type | Treatment | Trial Name (if applicable) | Key Grade ≥3 TRAEs and Incidence |
| Advanced NSCLC (PD-L1 high) | Domvanalimab + Zimberelimab | ARC-10 | 21.1% (overall) |
| Pembrolizumab (Standard of Care) | KEYNOTE-024 | 26.6% | |
| Advanced Gastric/GEJ Cancer | Domvanalimab + Zimberelimab + Chemotherapy | EDGE-Gastric | Generally well-tolerated, consistent with individual drug profiles.[5] Infusion-related reactions (mostly chemo-related): 19.5%.[5] |
| Nivolumab + Chemotherapy (Standard of Care) | CheckMate-649 | 47% | |
| Advanced Melanoma | Ipilimumab + Nivolumab (Standard of Care) | CheckMate-067 | 59% |
| Advanced Cervical Cancer | Pembrolizumab + Chemotherapy (Standard of Care) | KEYNOTE-826 | 68% |
| Relapsed/Refractory DLBCL | CAR T-cell Therapy (e.g., Axi-cel) (Standard of Care) | ZUMA-1 | Cytokine Release Syndrome: 11%, Neurologic Events: 32% |
| Relapsed/Refractory Multiple Myeloma | Daratumumab + Pomalidomide + Dexamethasone (Standard of Care) | APOLLO | Neutropenia: 68%, Anemia: 23%, Thrombocytopenia: 18% |
Experimental Protocols
ARC-12 Trial Methodology
The ARC-12 trial is a Phase 1/1b, multicenter, open-label study.[1][6]
-
Dose Escalation: This phase aimed to determine the recommended Phase 2 dose of AB308 in combination with zimberelimab. Patients with various advanced solid tumors were enrolled.
-
Dose Expansion: This phase enrolled patients into specific cohorts based on cancer type to further evaluate the safety and efficacy of the combination at the determined dose. Expansion cohorts included non-small cell lung cancer (NSCLC), melanoma, cervical cancer, multiple myeloma, diffuse large B-cell lymphoma (DLBCL), and gastric/gastroesophageal junction (GEJ) cancer.[1]
Key Inclusion Criteria:
-
Adults with a pathologically confirmed diagnosis of a specified advanced malignancy.
-
Have received and progressed on or been intolerant to standard-of-care therapies.
-
ECOG performance status of 0 or 1.
Key Exclusion Criteria:
-
Prior treatment with an anti-TIGIT or anti-PD-1/PD-L1 therapy (depending on the specific cohort).
-
Active autoimmune disease requiring systemic treatment.
Treatment Administration:
-
AB308 and zimberelimab were administered intravenously.
Visualizations
TIGIT and PD-1 Signaling Pathways
The combination of AB308 and zimberelimab targets two key inhibitory pathways in the anti-tumor immune response: TIGIT and PD-1.
Caption: Dual blockade of TIGIT and PD-1 pathways to enhance T-cell activation.
ARC-12 Experimental Workflow
The workflow of the ARC-12 clinical trial followed a standard design for early-phase oncology studies.
Caption: Workflow of the ARC-12 Phase 1/1b clinical trial.
References
- 1. ashpublications.org [ashpublications.org]
- 2. AB308 + Zimberelimab for Advanced Cancers · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. Arcus Biosciences - Anti-TIGIT Domvanalimab Plus Anti-PD-1 Zimberelimab and Chemotherapy Showed 26.7 Months of Median Overall Survival as First-Line Treatment of Unresectable or Advanced Gastroesophageal Adenocarcinomas in the Phase 2 EDGE-Gastric Study [investors.arcusbio.com]
- 4. Gilead Sciences and Arcus Biosciences report cancer trial data [clinicaltrialsarena.com]
- 5. gilead.com [gilead.com]
- 6. arcusbio.com [arcusbio.com]
Safety Operating Guide
Identity of "ARC12" is Ambiguous, General Disposal Procedures Recommended
Initial searches for "ARC12" have not identified a specific chemical reagent used in laboratory research. The term is associated with multiple products, including the Energizer this compound Portable Power Station, a welding gas named ARCAL 12, and a line marking paint. Without a specific chemical identity, providing detailed and accurate disposal procedures, experimental protocols, and biological pathway information as requested is not possible.
For the safety of researchers, scientists, and drug development professionals, it is imperative to correctly identify any chemical substance before handling and disposal. The primary source for this information is the Safety Data Sheet (SDS) provided by the manufacturer.
This guide provides essential, general procedures for the safe handling and disposal of potentially hazardous laboratory chemicals when the identity of a substance is uncertain or as a baseline for good laboratory practice.
Immediate Safety and Logistical Information
When handling any chemical, including unidentified substances, adherence to standard safety protocols is critical to minimize risk.
Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles or face shield | Protects eyes from splashes and fumes |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact with hazardous materials |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination |
| Respiratory Protection | Fume hood or appropriate respirator | Prevents inhalation of hazardous vapors or particulates |
Emergency Procedures:
| Situation | Action |
| Skin Contact | Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding eyelids open. |
| Inhalation | Move to fresh air immediately. |
| Ingestion | Do not induce vomiting. Seek immediate medical attention. |
In all cases of exposure, seek medical attention and have the substance's SDS (if available) or as much information as possible on hand.
Standard Operating Procedure for Unidentified Chemical Disposal
The following protocol outlines a safe workflow for managing an unidentified chemical substance in a laboratory setting.
Experimental Protocol: Characterization and Disposal of an Unknown Laboratory Chemical
-
Isolation and Labeling:
-
Isolate the container with the unknown substance in a designated, well-ventilated area, preferably within a chemical fume hood.
-
Clearly label the container as "Caution: Unknown Substance. Do Not Use."
-
-
Information Gathering:
-
Attempt to identify the substance by checking laboratory notebooks, inventory records, or consulting with colleagues who may have worked in the area.
-
Look for any manufacturer labels, codes, or symbols on the container that could aid in identification.
-
-
Consult the Safety Data Sheet (SDS):
-
Once the substance is identified, locate its SDS. The SDS is the primary source of information regarding hazards, handling, storage, and disposal.
-
-
Waste Segregation and Containerization:
-
Based on the information from the SDS, determine the appropriate waste stream (e.g., halogenated organic waste, non-halogenated organic waste, acidic waste, basic waste, solid waste).
-
Transfer the waste to a designated, properly labeled hazardous waste container. Ensure the container is compatible with the chemical.
-
Never mix incompatible waste streams.
-
-
Disposal Request:
-
Follow your institution's procedures for hazardous waste disposal. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.
-
Provide all available information about the waste, including its chemical name (if known), quantity, and any known hazards.
-
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for proper laboratory chemical disposal.
Caption: Logical workflow for the safe disposal of laboratory chemicals.
Essential Safety and Handling Protocols for ARC12
Disclaimer: The substance "ARC12" appears to be a product-specific identifier rather than a standardized chemical name. The information provided below is based on the Safety Data Sheet for "ARC 12," a lubricant additive.[1] Protocols may vary significantly for other substances also designated "this compound," such as welding materials or paints.[2][3][4][5] Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact product in use.
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory materials is paramount. This guide provides essential safety, operational, and disposal information for this compound, a liquid lubricant additive.[1]
Immediate Safety and Hazard Information
According to the Safety Data Sheet, this compound is a clear liquid with no signal word, indicating a relatively low hazard level under the Globally Harmonized System (GHS).[1] However, it is classified with the hazard code H413, meaning it may cause long-lasting harmful effects to aquatic life.[1]
Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields | To prevent accidental splashes to the eyes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Skin and Body | Lab coat or other protective clothing | To protect skin and clothing from contamination. |
Operational and Handling Plan
Safe handling practices are crucial to minimize exposure and environmental release.
Handling Procedures:
-
Avoid direct contact with skin and eyes.
-
Ensure adequate ventilation in the work area to prevent the accumulation of vapors.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
Emergency Procedures:
| Situation | Response Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention. |
| Spill | Absorb spill with inert material (e.g., sand, earth) and place in a suitable container for disposal. Prevent entry into waterways, sewers, basements, or confined areas. |
Disposal Plan
Proper disposal is critical to prevent environmental contamination, particularly given the hazard to aquatic life.
Waste Disposal:
-
Dispose of this compound and its container in accordance with local, regional, national, and international regulations.
-
Do not dispose of it into the environment.
-
Contaminated packaging should be treated as the product itself.
Experimental Workflow and Logical Diagrams
To ensure procedural clarity, the following diagrams illustrate key workflows for handling this compound.
References
- 1. nextsds.com [nextsds.com]
- 2. retailers.arcbuildingproducts.ie [retailers.arcbuildingproducts.ie]
- 3. kesko-onninen-pim-resources-production.s3-eu-west-1.amazonaws.com [kesko-onninen-pim-resources-production.s3-eu-west-1.amazonaws.com]
- 4. lincolnelectric.com [lincolnelectric.com]
- 5. lincolnelectric.com [lincolnelectric.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
